molecular formula C9H11NO2 B584682 D-Phenylalanine-d5

D-Phenylalanine-d5

Numéro de catalogue: B584682
Poids moléculaire: 170.22 g/mol
Clé InChI: COLNVLDHVKWLRT-NQJMBGHTSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

D-Phenylalanine-d5, also known as this compound, is a useful research compound. Its molecular formula is C9H11NO2 and its molecular weight is 170.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

(2R)-2-amino-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m1/s1/i1D,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COLNVLDHVKWLRT-NQJMBGHTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@H](C(=O)O)N)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of D-Phenylalanine-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of D-Phenylalanine-d5. The information is curated for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds in their studies. This document presents quantitative data in structured tables, details relevant experimental protocols, and includes visualizations of metabolic pathways and experimental workflows to facilitate a deeper understanding of this compound.

Core Physicochemical Properties

This compound is a stable isotope-labeled version of the D-isomer of the essential amino acid phenylalanine. In this molecule, the five hydrogen atoms on the phenyl ring are replaced with deuterium atoms. This isotopic substitution makes it a valuable tool in various research applications, particularly in mass spectrometry-based studies for use as an internal standard for the quantification of phenylalanine.[1][2]

General Properties
PropertyValueReference
Chemical Name (2R)-2-Amino-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid[3]
Synonyms (R)-3-Phenyl-2-aminopropanoic Acid-d5, D-Phenyl-d5-alanine[3]
CAS Number 362049-55-6[3]
Molecular Formula C₉H₆D₅NO₂[1]
Appearance White solid[4]
Molecular and Isotopic Properties
PropertyValueReference
Molecular Weight 170.22 g/mol [3][5][6]
Exact Mass 170.110362323 Da[6]
Isotopic Purity ≥98 atom % D
Chemical Purity ≥98%[5]
Isotopic Enrichment ≥99% deuterated forms (d₁-d₅)[1]

Thermodynamic and Solubility Data

The solubility of this compound is a critical parameter for its application in various experimental settings. Due to the minimal impact of deuterium substitution on solubility, data for the non-deuterated form, D-Phenylalanine, serves as a reliable proxy.

Melting Point
CompoundMelting Point (°C)Reference
DL-Phenyl-d5-alanine266-267 (decomposes)[7]
L-Phenyl-d5-alanine270-275 (decomposes)[8]
D-Phenylalanine273-276[9]
Solubility
SolventSolubilityReference
Water≥ 12.5 mg/mL (73.43 mM)[3]
PBS (pH 7.2)Slightly soluble[1]
MethanolSlightly soluble[9]

Note: The solubility of L-phenylalanine in water has been reported to increase with temperature. This trend is expected to be similar for this compound.

Spectroscopic Data

Spectroscopic data is essential for the identification and quantification of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of this compound is significantly different from that of unlabeled D-Phenylalanine. The aromatic region of the ¹H NMR spectrum, which typically shows signals for the five phenyl protons, will be absent for this compound. The remaining signals will correspond to the protons at the alpha and beta carbons.

  • Mass Spectrometry (MS): In mass spectrometry, this compound will exhibit a mass-to-charge ratio (m/z) that is 5 units higher than its unlabeled counterpart due to the five deuterium atoms. This mass shift is the basis for its use as an internal standard in quantitative mass spectrometry.[7][8] A gas chromatography/mass spectrometry (GC/MS) method for measuring very low levels of enrichment of d5-phenylalanine has been described.[10]

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound will show characteristic peaks for the amino acid functional groups (amine and carboxylic acid). The C-D stretching vibrations of the deuterated phenyl ring will appear at a lower frequency (around 2200-2300 cm⁻¹) compared to the C-H stretching vibrations (around 3000-3100 cm⁻¹) of the unlabeled compound.

Experimental Protocols

Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

This compound is frequently used as an internal standard for the accurate quantification of phenylalanine in biological samples by LC-MS.[1][2] A typical protocol involves the following steps:

Sample Preparation:

  • Protein Precipitation: To a known volume of a biological sample (e.g., plasma, serum, cell lysate), add a protein precipitating agent such as acetonitrile or methanol containing a known concentration of this compound.

  • Centrifugation: Vortex the mixture and then centrifuge to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant for LC-MS analysis.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column is commonly used for the separation of amino acids.

  • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., formic acid) to improve peak shape, is typically employed.

  • Flow Rate: A flow rate of 0.2-0.5 mL/min is generally used.

  • Injection Volume: 5-10 µL of the prepared sample is injected.

Mass Spectrometry Detection:

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is commonly used.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification. The transitions monitored would be for both the analyte (unlabeled phenylalanine) and the internal standard (this compound).

Metabolic and Mechanistic Insights

Phenylalanine Metabolism

L-phenylalanine is an essential amino acid that serves as a precursor for the synthesis of tyrosine and subsequently for neurotransmitters like dopamine, norepinephrine, and epinephrine. The metabolic pathway of phenylalanine is a crucial area of study in various metabolic disorders.

Phenylalanine_Metabolism Phe L-Phenylalanine Tyr L-Tyrosine Phe->Tyr Phenylalanine hydroxylase L_Dopa L-DOPA Tyr->L_Dopa Tyrosine hydroxylase Dopamine Dopamine L_Dopa->Dopamine DOPA decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β- hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT D_Phenylalanine_Mechanism DPhe D-Phenylalanine Enkephalinase Enkephalinase DPhe->Enkephalinase Inhibits Degradation Degradation Products Enkephalinase->Degradation Degrades Enkephalins Enkephalins Enkephalins->Enkephalinase Pain_Modulation Pain Modulation Enkephalins->Pain_Modulation Promotes

References

A Technical Guide to the Synthesis and Purification of D-Phenylalanine-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary methods for the synthesis and purification of D-Phenylalanine-d5, an isotopically labeled amino acid of significant interest in pharmaceutical research and metabolic studies. The document details both chemical and enzymatic synthetic routes, with a focus on enantioselective strategies and the resolution of racemic mixtures. Purification techniques, including chiral chromatography and crystallization of diastereomeric salts, are discussed in depth. Experimental protocols, quantitative data, and visual workflows are presented to offer a practical resource for researchers in the field.

Introduction

This compound, in which the five hydrogen atoms of the phenyl ring are replaced with deuterium, is a valuable tool in drug development and metabolic research.[1][2][3] Its use as an internal standard in mass spectrometry-based quantification allows for precise analysis of biological samples.[1][4] Furthermore, the kinetic isotope effect imparted by deuterium substitution can be leveraged to study enzyme mechanisms and alter drug metabolism profiles. This guide outlines the key methodologies for preparing and purifying high-purity this compound.

Synthesis of Deuterated Phenylalanine

The synthesis of this compound typically involves two key stages: the introduction of deuterium atoms onto the phenyl ring and the establishment of the D-chiral center. These can be achieved through various strategies, often resulting in a racemic mixture of DL-Phenylalanine-d5 that subsequently requires chiral resolution.

Deuteration of the Phenyl Ring

Several methods exist for the deuteration of the aromatic ring of phenylalanine or its precursors.

  • Metal-Catalyzed Hydrogen-Deuterium Exchange: A common and efficient method involves the use of a metal catalyst, such as Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C), in the presence of a deuterium source like deuterium oxide (D₂O).[5][6][7] This method can achieve high levels of deuteration on the aromatic ring.[8] Reaction conditions such as temperature and pressure can be optimized to control the extent and selectivity of deuteration.[5][6][7] One study demonstrated the selective deuteration of the aromatic ring of L-phenylalanine with up to 90% deuterium incorporation using 85% D₂SO₄ at 50°C over 2.5 days, without loss of stereochemistry.[8] Another approach utilizes a Pd/C-H₂-D₂O system, which allows for selective deuteration at the β-position at 110°C without racemization, while higher temperatures (160°C) can also deuterate the α-position, albeit with some racemization.[6]

  • Synthesis from Deuterated Precursors: An alternative strategy is to start the synthesis with a commercially available deuterated precursor, such as benzene-d6. Standard organic synthesis routes can then be employed to build the alanine side chain. For instance, a synthetic route can involve the enzymatic deacylation of acetylphenyl-d5-alanine, which is obtained from the catalytic reduction (deuteriumation) of a derivative of benzaldehyde-d6.[9]

Enantioselective Synthesis and Chiral Resolution

Achieving the desired D-enantiomer of Phenylalanine-d5 can be accomplished through direct asymmetric synthesis or by resolving a racemic mixture of DL-Phenylalanine-d5.

  • Enzymatic Methods: Enzymatic synthesis is highly valued for its stereospecificity and environmentally friendly nature.[10] Several enzymatic routes are employed for the production of D-amino acids, including D-phenylalanine.[10][11][12]

    • Hydantoinase Process: This is a primary commercial method for producing D-amino acids.[10] It involves the hydrolysis of a DL-5-monosubstituted hydantoin by a D-hydantoinase, followed by the hydrolysis of the resulting N-carbamoyl-D-amino acid by a carbamoylase to yield the free D-amino acid.[10]

    • Transamination and Reductive Amination: These methods can convert a keto-acid precursor (e.g., phenylpyruvic acid) into the corresponding amino acid with high enantioselectivity.[10]

    • Stereoinversion from L-Phenylalanine: A one-pot biocatalytic cascade can be used to convert L-phenylalanine into D-phenylalanine. This involves the deamination of L-phenylalanine to phenylpyruvic acid, followed by a stereoselective reductive amination to produce D-phenylalanine with high yield and enantiomeric excess.[13]

  • Chiral Resolution of Racemic DL-Phenylalanine-d5: Since many deuteration methods result in a racemic mixture, chiral resolution is a critical purification step.[5][14][15]

    • Crystallization of Diastereomeric Salts: This classical method involves reacting the racemic mixture with a chiral resolving agent (e.g., tartaric acid or brucine) to form a pair of diastereomeric salts.[15] These salts have different solubilities, allowing for their separation by fractional crystallization.[15] The desired enantiomer is then recovered by removing the resolving agent.[15]

    • Chiral Column Chromatography: This is a powerful analytical and preparative technique for separating enantiomers.[16][17] Chiral stationary phases (CSPs) are used to differentially interact with the D- and L-enantiomers, leading to their separation.[16] For instance, CHIROBIOTIC™ T columns have been used for the chiral separation of D- and L-Phenylalanine.[16]

Experimental Protocols

General Protocol for Pt/C-Catalyzed Deuteration of Phenylalanine

This protocol is adapted from a general method for the deuteration of amino acids.[5]

  • Reaction Setup: A mixture of L-phenylalanine (1 g) and 3 wt% Pt/C catalyst (0.40 g) is prepared in a solution of 2-propanol (4 mL) and D₂O (40 mL).

  • Deuteration: The mixture is loaded into a high-pressure reactor and heated to 200°C with continuous stirring for 24 hours.

  • Work-up: After cooling to room temperature, the Pt/C catalyst is removed by filtration through Celite and a 0.22 µm filter.

  • Isolation: The filtrate is evaporated to dryness under reduced pressure to yield the deuterated phenylalanine.

  • Purification: If necessary, impurities can be removed by washing the crude product with ethanol.

Note: This process often leads to racemization, requiring a subsequent chiral resolution step to isolate the D-enantiomer.[5]

Enzymatic Synthesis of D-Phenylalanine via Stereoinversion

This protocol outlines a one-pot cascade reaction to convert L-phenylalanine to D-phenylalanine.[13][18][19]

  • Biocatalysts: Recombinant E. coli cells expressing L-amino acid deaminase (LAAD) and D-amino acid dehydrogenase (DAADH) are used as whole-cell biocatalysts. A formate dehydrogenase-based system is included for NADPH recycling.

  • Reaction Mixture: The reaction is carried out in a buffered solution containing L-phenylalanine as the substrate, the whole-cell biocatalysts, sodium formate, and NADP⁺.

  • Reaction Conditions: The reaction is typically run at a controlled temperature (e.g., 30-37°C) and pH for a specified period (e.g., 24-48 hours) with agitation.

  • Product Isolation: After the reaction, the cells are removed by centrifugation. The supernatant containing the D-phenylalanine is then further purified.

Quantitative Data Summary

The following tables summarize quantitative data from various synthesis and purification methods.

Table 1: Deuteration Efficiency of Phenylalanine

MethodCatalyst/ReagentDeuterium SourceTemperature (°C)Time (h)Deuteration Level (%)Reference
Catalytic ExchangePt/CD₂O / 2-propanol20024>80[5]
Catalytic ExchangePd/C-H₂D₂O110696 (β-position)[6]
Acid Catalysis85% D₂SO₄D₂SO₄506090 (ring)[8]

Table 2: Enzymatic Synthesis and Resolution of D-Phenylalanine

MethodEnzyme(s)SubstrateYield (%)Enantiomeric Excess (ee) (%)Reference
Stereoinversion CascadeLAAD, DAADH, FDHL-PhenylalanineQuantitative>99[13]
Hydantoinase ProcessHydantoinase, Carbamoylase5-Benzylhydantoin98 (molar)99[10]
PAL DeracemizationPAL, LAAD, NH₃:BH₃p-Nitrocinnamic acid7196[20]

Purification and Characterization

Purification
  • Recrystallization: This is a standard technique to purify the final product based on differences in solubility.

  • Ion-Exchange Chromatography: This method can be used to separate the amino acid from charged impurities.

  • Chiral High-Performance Liquid Chromatography (HPLC): As mentioned, chiral HPLC is essential for both analytical assessment of enantiomeric purity and for preparative separation of D- and L-enantiomers.[16]

Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ²H NMR are used to confirm the positions and extent of deuteration.[5]

  • Mass Spectrometry (MS): GC-MS or LC-MS is used to determine the molecular weight and confirm the incorporation of deuterium.[1][4] It is also the primary technique where this compound serves as an internal standard.

  • Polarimetry: This technique is used to measure the optical rotation of the final product to confirm its enantiomeric identity.[5]

Visualizing the Workflow

The following diagrams illustrate the key workflows for the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis of DL-Phenylalanine-d5 cluster_purification Purification and Resolution Phe Phenylalanine or Precursor Deuteration Deuteration (e.g., Pt/C, D₂O) Phe->Deuteration DLPhe_d5 DL-Phenylalanine-d5 Deuteration->DLPhe_d5 Resolution Chiral Resolution (e.g., Enzymatic, Chromatography) DLPhe_d5->Resolution DPhe_d5 This compound Resolution->DPhe_d5 Desired Product LPhe_d5 L-Phenylalanine-d5 Resolution->LPhe_d5 Byproduct

Caption: General workflow for the synthesis and purification of this compound.

Enzymatic_Stereoinversion cluster_enzymes One-Pot Biocatalytic Cascade LPhe L-Phenylalanine LAAD L-Amino Acid Deaminase (LAAD) LPhe->LAAD PPA Phenylpyruvic Acid DAADH D-Amino Acid Dehydrogenase (DAADH) PPA->DAADH DPhe D-Phenylalanine LAAD->PPA DAADH->DPhe NADPH_regen NADPH Regeneration (e.g., FDH) DAADH->NADPH_regen NADP+ NADPH_regen->DAADH NADPH

Caption: Enzymatic stereoinversion of L-Phenylalanine to D-Phenylalanine.

Conclusion

The synthesis and purification of this compound can be achieved through a variety of robust methods. The choice of a particular route will depend on factors such as the desired scale of production, required enantiomeric purity, and available resources. Catalytic deuteration followed by chiral resolution remains a common and versatile approach. However, enzymatic methods, particularly one-pot cascade reactions, offer an increasingly attractive alternative due to their high selectivity, efficiency, and sustainability. Careful purification and rigorous analytical characterization are paramount to ensure the final product meets the high-purity standards required for its intended applications in research and drug development.

References

An In-Depth Technical Guide to D-Phenylalanine-d5: Structure and Isotopic Enrichment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of D-Phenylalanine-d5, a deuterated form of the non-proteinogenic amino acid D-phenylalanine. It is a valuable tool in metabolic research, pharmacokinetic studies, and as an internal standard for mass spectrometry applications. This document details its chemical structure, typical isotopic enrichment levels, and the analytical methodologies used to ensure its quality and purity.

Chemical Structure and Properties

This compound is a stable isotope-labeled amino acid where the five hydrogen atoms on the phenyl ring have been substituted with deuterium atoms. This substitution results in a mass shift of +5 Da compared to the unlabeled D-phenylalanine, making it an ideal internal standard for quantitative analysis by mass spectrometry.[1][2]

  • Chemical Name: (2R)-2-amino-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid[3]

  • Molecular Formula: C₉H₆D₅NO₂[4][5]

  • Molecular Weight: Approximately 170.22 g/mol [4][5][6]

  • CAS Number: 362049-55-6[1][3]

  • Appearance: Typically a white to off-white solid[4]

Quantitative Data Summary

The isotopic enrichment and chemical purity of commercially available this compound are critical parameters for its use in sensitive analytical applications. The following table summarizes typical specifications from various suppliers.

ParameterSpecificationSupplier/Source Example
Isotopic Enrichment ≥98 atom % DSigma-Aldrich[6]
≥99% (deuterated forms d₁-d₅)Cayman Chemical[5]
99.9%MedchemExpress[4]
Chemical Purity ≥98%Cambridge Isotope Laboratories, Inc.[7][8][9]
≥99% (CP)Sigma-Aldrich[6]
99.87%MedchemExpress[1]
99.95% (HPLC)MedchemExpress[4]

Synthesis of this compound

The synthesis of deuterated amino acids like this compound can be achieved through various methods. While specific proprietary methods used by commercial suppliers are not publicly disclosed, general approaches include:

  • Enzymatic Methods: These are highly specific and environmentally friendly. One common approach is the hydantoinase-carbamoylase method, which can be adapted for deuterated starting materials.[10] Another enzymatic route involves the use of phenylalanine ammonia lyases in a multi-enzymatic cascade process to produce D-phenylalanine derivatives.[11][12]

  • Chemical Synthesis: A common chemical route involves the catalytic reduction (deuteriumation) of a suitable precursor. For example, the synthesis can start from a deuterated benzaldehyde derivative which is then converted to the corresponding oxazolone, followed by reduction and hydrolysis to yield the deuterated phenylalanine.[13]

Experimental Protocols

The quality control of this compound relies on several analytical techniques to confirm its identity, isotopic enrichment, and chemical purity.

Determination of Isotopic Enrichment by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for confirming the isotopic labeling pattern and quantifying the level of deuterium incorporation.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in a suitable deuterated solvent (e.g., 0.7 mL of D₂O or DMSO-d₆) in a clean, dry NMR tube. Ensure the chosen solvent does not have signals that overlap with the analyte's signals.

  • Instrumentation:

    • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a proton probe.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Key parameters to set include:

      • Number of scans (e.g., 16 or 32 for sufficient signal-to-noise).

      • Relaxation delay (e.g., 5 seconds to ensure full relaxation of protons).

      • Pulse width (calibrated for a 90° pulse).

      • Acquisition time (e.g., 2-4 seconds).

  • Data Analysis:

    • Integrate the residual proton signals in the aromatic region of the spectrum.

    • Integrate the signals from the non-deuterated positions (e.g., the α- and β-protons).

    • The isotopic enrichment is calculated by comparing the relative integrals of the residual aromatic protons to the integrals of the protons at the non-labeled positions. The lower the integral of the aromatic protons relative to the other protons, the higher the isotopic enrichment.

Determination of Chemical and Chiral Purity by High-Performance Liquid Chromatography (HPLC)

HPLC is used to separate and quantify this compound from any unlabeled phenylalanine, its L-enantiomer, and other chemical impurities.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in the mobile phase or a suitable solvent (e.g., a mixture of water and acetonitrile) at a known concentration (e.g., 1 mg/mL).

    • Prepare a series of calibration standards of unlabeled D-Phenylalanine and L-Phenylalanine.

  • Instrumentation:

    • An HPLC system equipped with a UV or fluorescence detector.

    • A chiral column (e.g., Astec CHIROBIOTIC T) is necessary for separating the D- and L-enantiomers.

  • Chromatographic Conditions (Example for Chiral Separation):

    • Column: Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm I.D., 5 µm particles.

    • Mobile Phase: A mixture of water, methanol, and formic acid (e.g., 30:70:0.02, v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 205 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • The chemical purity is determined by integrating the area of the this compound peak and comparing it to the total area of all peaks in the chromatogram.

    • The chiral purity is determined by the relative peak areas of the D- and L-enantiomers.

Determination of Isotopic Enrichment by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive method for determining isotopic enrichment, especially at very low levels.

Methodology:

  • Sample Preparation (Derivatization):

    • Amino acids are typically not volatile enough for GC analysis and require derivatization. A common method is silylation.

    • React the this compound sample with a derivatizing agent such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) at an elevated temperature (e.g., 120 °C for 30 minutes) to form the corresponding TBDMS derivative.

    • Alternatively, for very low enrichment levels, phenylalanine can be enzymatically converted to phenylethylamine, which is then derivatized with heptafluorobutyric anhydride (HFBA).[14]

  • Instrumentation:

    • A GC system coupled to a mass spectrometer (quadrupole, time-of-flight, or ion trap).

    • A suitable capillary column (e.g., a 5% phenyl polymethylsiloxane column).

  • GC-MS Conditions (Example):

    • Inlet Temperature: 250-300 °C.

    • Injection Mode: Splitless.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

    • Oven Temperature Program: Start at a lower temperature (e.g., 50-100 °C), hold for 1-2 minutes, then ramp up to a final temperature (e.g., 300-320 °C) at a rate of 10-20 °C/min.

    • MS Ionization: Electron Ionization (EI) at 70 eV.

    • MS Mode: Selected Ion Monitoring (SIM) to monitor the molecular ions and characteristic fragments of both the labeled (d5) and unlabeled (d0) derivatives.

  • Data Analysis:

    • The isotopic enrichment is determined by measuring the ion intensities of the molecular ion clusters for the d5- and d0-phenylalanine derivatives.

    • The ratio of the abundance of the d5-labeled ions to the sum of the abundances of the d5- and d0-labeled ions gives the atom percent excess.

Visualizations

The following diagrams illustrate key workflows in the analysis of this compound.

quality_control_workflow cluster_start cluster_analysis Analytical Workflow cluster_end start This compound Raw Material sampling Sampling start->sampling nmr NMR Analysis (Isotopic Enrichment) sampling->nmr hplc HPLC Analysis (Chemical & Chiral Purity) sampling->hplc gcms GC-MS Analysis (Isotopic Enrichment) sampling->gcms data_review Data Review & Comparison to Specs nmr->data_review hplc->data_review gcms->data_review pass Release data_review->pass fail Reject data_review->fail

Caption: Quality control workflow for this compound.

gcms_workflow start This compound Sample derivatization Derivatization (e.g., Silylation) start->derivatization injection GC Injection derivatization->injection separation Chromatographic Separation injection->separation ionization Electron Ionization (EI) separation->ionization detection Mass Detection (SIM) ionization->detection analysis Data Analysis (Ion Ratio Calculation) detection->analysis result Isotopic Enrichment Level analysis->result

References

A Deep Dive into the Contrasting Biological Activities of D-Phenylalanine and L-Phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the distinct biological roles, metabolic pathways, and therapeutic potential of the two stereoisomers of phenylalanine: D-phenylalanine (D-Phe) and L-phenylalanine (L-Phe). While structurally mirror images, their interactions within biological systems are markedly different, leading to unique physiological effects and pharmacological applications. This document provides a comprehensive overview, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways to facilitate a deeper understanding for research and development purposes.

Core Differences in Biological Function

L-Phenylalanine is an essential amino acid, meaning it cannot be synthesized by the human body and must be obtained through diet. Its primary roles are fundamental to human physiology:

  • Protein Synthesis: As a component of the 20 proteinogenic amino acids, L-Phe is a crucial building block for proteins throughout the body.

  • Neurotransmitter Precursor: L-Phe is the precursor to L-tyrosine, which in turn is a precursor for the synthesis of key catecholamine neurotransmitters, including dopamine, norepinephrine, and epinephrine. These neurotransmitters are vital for regulating mood, cognition, and the body's stress response.[1][2]

In stark contrast, D-Phenylalanine is a synthetic amino acid not typically found in nature and does not participate in protein synthesis.[3] Its biological significance lies in its ability to modulate the endogenous opioid system:

  • Enzyme Inhibition: D-Phe is recognized for its role as an inhibitor of enzymes that degrade enkephalins, which are naturally occurring peptides with opioid-like activity.[4][5] By inhibiting enzymes such as enkephalinase and carboxypeptidase A, D-Phe can increase the levels and prolong the action of these endogenous painkillers.[3]

Quantitative Data Summary

The following tables summarize key quantitative parameters that highlight the differences in the biological activity and pharmacokinetics of D- and L-phenylalanine.

ParameterL-PhenylalanineD-PhenylalanineReference
Primary Biological Role Protein synthesis, Neurotransmitter precursorEnkephalinase inhibitor, Analgesic properties[1][2][3][4]
Natural Occurrence Essential amino acid found in dietary proteinSynthetic, not naturally occurring in significant amounts[3][6]
ParameterL-PhenylalanineD-PhenylalanineReference
Nasal Bioavailability (in rats) 96.3%35.2%[7][8]
Primary Metabolic Enzyme Phenylalanine hydroxylaseD-amino acid oxidase[7]

Signaling and Metabolic Pathways

The distinct metabolic fates of L- and D-phenylalanine are central to their different biological activities.

L-Phenylalanine Metabolic Pathway to Neurotransmitters

L-Phenylalanine is converted to L-tyrosine by the enzyme phenylalanine hydroxylase. L-tyrosine then serves as the substrate for a series of enzymatic reactions that produce dopamine, norepinephrine, and epinephrine.

L_Phenylalanine_Metabolism LPhe L-Phenylalanine LTyr L-Tyrosine LPhe->LTyr Phenylalanine hydroxylase LDopa L-DOPA LTyr->LDopa Tyrosine hydroxylase Dopamine Dopamine LDopa->Dopamine DOPA decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β- hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine Phenylethanolamine N-methyltransferase

Metabolic conversion of L-Phenylalanine to key catecholamine neurotransmitters.
D-Phenylalanine and the Endogenous Opioid System

D-Phenylalanine's primary mechanism of action involves the inhibition of enzymes that degrade enkephalins, thereby enhancing the body's natural pain-relief system.

D_Phenylalanine_Action cluster_0 Endogenous Opioid System cluster_1 Enkephalin Degradation Enkephalins Enkephalins OpioidReceptors Opioid Receptors Enkephalins->OpioidReceptors Enkephalinase Enkephalinase / Carboxypeptidase A InactiveFragments Inactive Fragments Enkephalins->InactiveFragments Degradation Analgesia Analgesia (Pain Relief) OpioidReceptors->Analgesia DPhe D-Phenylalanine DPhe->Enkephalinase Inhibition

Inhibitory action of D-Phenylalanine on enkephalin-degrading enzymes.

Experimental Protocols

Clinical Trial for Chronic Pain (D-Phenylalanine)

A representative experimental design to evaluate the analgesic efficacy of D-phenylalanine in patients with chronic pain would be a double-blind, placebo-controlled, crossover study.[9][10]

  • Participants: A cohort of patients with a documented history of chronic pain, unresponsive to conventional therapies.

  • Design: A randomized, double-blind, crossover design where each participant receives both D-phenylalanine and a placebo for a defined period, separated by a washout period.

  • Intervention: Oral administration of D-phenylalanine (e.g., 250 mg, four times daily) or a matching placebo.[10]

  • Duration: Each treatment period would last for a predetermined duration (e.g., four weeks), followed by a washout period before crossing over to the other treatment arm.[10]

  • Outcome Measures: Pain intensity and relief are assessed using validated scales such as the Visual Analog Scale (VAS) and questionnaires. Functional improvements and any adverse effects are also monitored.

Clinical Trial for Depression (L-Phenylalanine)

An open-label study design has been used to investigate the antidepressant effects of L-phenylalanine.[1][11]

  • Participants: Patients diagnosed with depression according to standardized diagnostic criteria (e.g., ICD).

  • Design: An open-label, dose-escalating study.

  • Intervention: L-phenylalanine administered orally, with the dosage gradually increased (e.g., starting at 500 mg/day and escalating to a maximum tolerated or effective dose, up to 14 g/day in some studies).[11] Co-administration of pyridoxine (a cofactor in neurotransmitter synthesis) may also be included.[11]

  • Duration: The treatment period would typically be several weeks (e.g., 20 days to a few months).[1]

  • Outcome Measures: Changes in depressive symptoms are evaluated using standardized depression rating scales (e.g., Hamilton Depression Rating Scale, Beck Depression Inventory) and global clinical impression scores.[1]

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for a clinical trial investigating the effects of D- or L-phenylalanine.

Clinical_Trial_Workflow Start Patient Recruitment & Screening InformedConsent Informed Consent Start->InformedConsent Randomization Randomization InformedConsent->Randomization TreatmentA Treatment Group A (e.g., D/L-Phenylalanine) Randomization->TreatmentA TreatmentB Treatment Group B (Placebo) Randomization->TreatmentB Washout Washout Period TreatmentA->Washout TreatmentB->Washout CrossoverA Crossover to Treatment B Washout->CrossoverA CrossoverB Crossover to Treatment A Washout->CrossoverB FollowUp Follow-up Assessments CrossoverA->FollowUp CrossoverB->FollowUp DataAnalysis Data Analysis & Reporting FollowUp->DataAnalysis End Study Conclusion DataAnalysis->End

A generalized workflow for a crossover clinical trial design.

Conclusion

The stereoisomers of phenylalanine, L-phenylalanine and D-phenylalanine, exhibit profoundly different biological activities. L-phenylalanine is an essential building block for life, contributing to protein structure and serving as a precursor to vital neurotransmitters. In contrast, D-phenylalanine acts as a modulator of the endogenous pain-relief system. This clear divergence in function underscores the principle of stereospecificity in biological systems and presents distinct opportunities for therapeutic intervention. Further research, particularly well-designed, placebo-controlled clinical trials, is necessary to fully elucidate the therapeutic potential and safety profiles of both D- and L-phenylalanine for various clinical applications.

References

An In-depth Technical Guide on the Natural Occurrence and Function of D-Phenylalanine in Organisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-phenylalanine, the dextrorotatory enantiomer of the essential amino acid phenylalanine, has long been considered a "non-natural" amino acid with limited biological roles. However, emerging research has unveiled its presence across various kingdoms of life and highlighted its significant physiological and pharmacological functions. This technical guide provides a comprehensive overview of the current understanding of D-phenylalanine, focusing on its natural occurrence, biosynthesis, physiological functions, and the experimental methodologies used to study it. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development interested in the expanding field of D-amino acid biology.

Natural Occurrence of D-Phenylalanine

While L-amino acids are the primary building blocks of proteins, D-amino acids, including D-phenylalanine, are found in various organisms, from bacteria to mammals. Their concentrations are generally lower than their L-counterparts and can vary depending on the species, tissue, and developmental stage.

Table 1: Quantitative Data on the Natural Occurrence of D-Phenylalanine

Organism TypeSpecies/TissueD-Phenylalanine ConcentrationReference
Bacteria Escherichia coliGrowth medium dependent, up to several micromolar[1]
Bacillus subtilisPresent in peptidoglycan and released into the medium[2]
Plants Arabidopsis thalianaLow nanomolar range in various tissues[3][4]
Mammals Mouse Brain (Cortex)~10-30% of total phenylalanine[5]
Mouse Brain (Hippocampus)~10-30% of total phenylalanine[5]
Rat BrainIncreased levels after intraperitoneal injection[6]
Human PlasmaLow micromolar range[7]

Biosynthesis and Metabolism

In contrast to L-phenylalanine, which is synthesized via the shikimate pathway, the biosynthesis of D-phenylalanine is less universally defined and can occur through several mechanisms.

In many bacteria, the conversion of L-phenylalanine to D-phenylalanine is catalyzed by enzymes such as phenylalanine racemase. Another pathway involves the action of D-amino acid aminotransferases, which can produce D-phenylalanine from its corresponding α-keto acid, phenylpyruvate.

In mammals, the presence of D-phenylalanine is often attributed to gut microbiota, dietary intake, and non-enzymatic racemization in aged proteins. While the body can convert a small amount of D-phenylalanine to L-phenylalanine, its overall metabolism and clearance are less efficient than for the L-isomer, with a portion being excreted in the urine.[8]

Physiological Functions and Signaling Pathways

D-phenylalanine exerts its biological effects through various mechanisms, including enzyme inhibition and receptor interaction.

Analgesic Effects via Enkephalinase Inhibition

One of the most studied functions of D-phenylalanine is its analgesic (pain-relieving) effect.[9] This is primarily attributed to its ability to inhibit the enzyme carboxypeptidase A, which is involved in the degradation of enkephalins.[10] Enkephalins are endogenous opioid peptides that play a crucial role in pain management. By inhibiting their degradation, D-phenylalanine increases the levels and prolongs the action of enkephalins, leading to an analgesic response.[9][11][12]

The binding of D-phenylalanine to carboxypeptidase A occurs in the enzyme's C-terminal hydrophobic pocket. The carboxylate group of D-phenylalanine forms a salt link with Arg-145 of the enzyme, while the α-amino group interacts with Glu-270.[13] This binding competitively inhibits the access of enkephalins to the active site.

Enkephalin_Degradation_Inhibition Enkephalins Enkephalins (Endogenous Opioids) Carboxypeptidase_A Carboxypeptidase A (Enkephalinase) Enkephalins->Carboxypeptidase_A Degradation Pain_Relief Analgesia (Pain Relief) Enkephalins->Pain_Relief Leads to Degraded_Peptides Inactive Peptides Carboxypeptidase_A->Degraded_Peptides DPhenylalanine D-Phenylalanine DPhenylalanine->Carboxypeptidase_A Inhibits Sweet_Taste_Signaling DPhe D-Phenylalanine T1R2_T1R3 T1R2/T1R3 Receptor DPhe->T1R2_T1R3 Binds to Gustducin G-protein (Gustducin) T1R2_T1R3->Gustducin Activates PLC Phospholipase C (PLC) Gustducin->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Ca2 Ca²⁺ Release ER->Ca2 TRPM5 TRPM5 Channel Opening Ca2->TRPM5 Depolarization Cell Depolarization TRPM5->Depolarization ATP ATP Release Depolarization->ATP Sweet_Sensation Sweet Taste Sensation ATP->Sweet_Sensation Biofilm_Regulation DPhe D-Phenylalanine CellWall Bacterial Cell Wall (Peptidoglycan) DPhe->CellWall Incorporation Enzymes Matrix-degrading Enzymes CellWall->Enzymes Triggers Release BiofilmMatrix Biofilm Matrix Disassembly Biofilm Disassembly BiofilmMatrix->Disassembly Leads to Enzymes->BiofilmMatrix Degrades HPLC_Workflow Sample Biological Sample Deproteinization Deproteinization (e.g., with Methanol) Sample->Deproteinization Centrifugation Centrifugation Deproteinization->Centrifugation Filtration Filtration (0.22 µm) Centrifugation->Filtration Injection HPLC Injection Filtration->Injection Separation Chiral Column Separation Injection->Separation Detection UV Detection Separation->Detection Quantification Quantification Detection->Quantification GCMS_Workflow Sample Biological Sample Extraction Amino Acid Extraction Sample->Extraction Derivatization Derivatization Extraction->Derivatization Injection GC-MS Injection Derivatization->Injection Separation Chiral GC Column Separation Injection->Separation Detection Mass Spectrometry (SIM Mode) Separation->Detection Quantification Quantification (with Internal Standard) Detection->Quantification Enzymatic_Assay_Workflow Sample Sample or Standard ReactionMix Prepare Reaction Mix (Buffer, HRP, Substrate) Sample->ReactionMix Add to Incubation Add D-Amino Acid Oxidase and Incubate ReactionMix->Incubation Measurement Measure Absorbance or Fluorescence Incubation->Measurement Quantification Quantification (vs. Standard Curve) Measurement->Quantification

References

D-Phenylalanine-d5 role in neurotransmitter synthesis studies

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of D-Phenylalanine-d5 in Neurotransmitter Synthesis Studies

Introduction

The study of neurotransmitter synthesis is fundamental to understanding the complex signaling that governs brain function and behavior. Amino acids are the foundational building blocks for many key neurotransmitters. Within this context, Phenylalanine, an essential amino acid, presents a fascinating case of stereoisomer-specific roles. While L-Phenylalanine is a direct precursor to the catecholamine neurotransmitters—dopamine, norepinephrine, and epinephrine—its enantiomer, D-Phenylalanine, exhibits distinct pharmacological activities.[1][2]

This technical guide focuses on the specific role of This compound , a stable isotope-labeled variant of D-Phenylalanine. The incorporation of five deuterium atoms creates a "heavy" version of the molecule that is chemically identical to D-Phenylalanine but distinguishable by mass spectrometry. This property makes this compound an invaluable tool for researchers, primarily serving two critical functions in the study of neurotransmitter systems:

  • A Tracer for Metabolic Pathway Analysis: To track the absorption, distribution, metabolism, and excretion (ADME) of D-Phenylalanine in vivo.

  • An Internal Standard for Quantitative Analysis: To ensure the highest accuracy and precision in measuring concentrations of D-Phenylalanine in biological samples using mass spectrometry.

This document will provide an in-depth exploration of these roles, complete with experimental protocols, data representation, and pathway visualizations for researchers, scientists, and drug development professionals.

The Dichotomy of Phenylalanine Isomers in Neurobiology

The biological roles of L- and D-Phenylalanine are markedly different. L-Phenylalanine is integrated into the primary metabolic pathways for protein and neurotransmitter synthesis, whereas D-Phenylalanine's effects are primarily mediated through the inhibition of specific enzymes.

L-Phenylalanine: The Biosynthetic Precursor

L-Phenylalanine obtained from dietary protein is the starting point for the synthesis of L-Tyrosine, a crucial step catalyzed by the enzyme phenylalanine hydroxylase.[3][4] L-Tyrosine is then hydroxylated to form L-DOPA, which is subsequently decarboxylated to produce dopamine.[5][6] This pathway is the principal source of dopamine, which is itself a precursor for norepinephrine and epinephrine.[5]

D-Phenylalanine: The Neuromodulator

In contrast, D-Phenylalanine is not a significant substrate for protein synthesis.[7] Its primary recognized mechanism of action is the inhibition of enkephalinase enzymes, such as carboxypeptidase A.[8][9][10] These enzymes are responsible for the degradation of endogenous opioid peptides called enkephalins. By inhibiting their breakdown, D-Phenylalanine elevates the levels and prolongs the activity of these natural pain-relieving and mood-influencing peptides.[7][11] While some evidence suggests a minor metabolic conversion of D- to L-Phenylalanine may occur, its primary role is not as a direct neurotransmitter precursor.[1]

Figure 1. Divergent Roles of L- and D-Phenylalanine cluster_L L-Phenylalanine Pathway cluster_D D-Phenylalanine Pathway L_Phe L-Phenylalanine (Dietary Precursor) Tyr L-Tyrosine L_Phe->Tyr Phenylalanine Hydroxylase L_DOPA L-DOPA Tyr->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-Hydroxylase D_Phe D-Phenylalanine Enkephalinase Enkephalinase (e.g., Carboxypeptidase A) D_Phe->Enkephalinase Inhibition Enkephalins Enkephalins (Endogenous Opioids) Enkephalinase->Enkephalins Degraded Degraded Peptides Enkephalins->Degraded Degradation Pain_Mood Pain Relief & Mood Modulation Enkephalins->Pain_Mood

Figure 1. Divergent Roles of L- and D-Phenylalanine

This compound as a Tracer in Metabolic Studies

Using this compound as a metabolic tracer allows researchers to precisely track its journey through a biological system. This is crucial for determining its bioavailability, tissue distribution, and metabolic fate, including the rate of any potential conversion to L-Phenylalanine.

Experimental Protocol: In Vivo Tracer Study

This protocol outlines a typical experiment to quantify the concentration of this compound and its potential metabolites in rat plasma and brain tissue.

1. Materials and Reagents:

  • This compound (≥98% isotopic purity)

  • Male Sprague-Dawley rats (250-300g)

  • Vehicle for administration (e.g., 0.9% saline)

  • Internal Standard for LC-MS/MS (e.g., D-Phenylalanine-d8 or other suitable labeled compound)

  • Acetonitrile (LC-MS grade) with 0.1% formic acid

  • Water (LC-MS grade) with 0.1% formic acid

  • Protein precipitation solution (e.g., ice-cold methanol)

  • Homogenization buffer

2. Methodology:

  • Administration: A cohort of rats is administered a single oral or intravenous dose of this compound (e.g., 10 mg/kg).

  • Sample Collection: At predetermined time points (e.g., 0, 15, 30, 60, 120, 240 minutes), blood samples are collected via tail vein into heparinized tubes. At the final time point, animals are euthanized, and brain tissue is rapidly dissected and flash-frozen.

  • Plasma Preparation: Blood samples are centrifuged (4°C, 3000 x g, 15 min) to separate plasma.

  • Brain Tissue Homogenization: Brain tissue is weighed and homogenized in 4 volumes of ice-cold buffer.

  • Sample Extraction:

    • To 50 µL of plasma or brain homogenate, add 200 µL of ice-cold methanol containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% formic acid).

  • LC-MS/MS Analysis: Analyze the reconstituted sample to detect and quantify this compound and any suspected labeled metabolites (e.g., L-Phenylalanine-d5, Tyrosine-d4).

Figure 2. Experimental Workflow for a D-Phe-d5 Tracer Study cluster_workflow Experimental Workflow start Administration of This compound collection Time-Course Sample Collection (Blood, Brain Tissue) start->collection prep Sample Preparation (Plasma Separation, Tissue Homogenization) collection->prep extract Protein Precipitation & Analyte Extraction prep->extract analysis LC-MS/MS Analysis extract->analysis quant Quantification of D-Phe-d5 and its Metabolites analysis->quant

Figure 2. Experimental Workflow for a D-Phe-d5 Tracer Study
Data Presentation: Hypothetical Tracer Study Results

The quantitative data from such a study can be summarized to show the pharmacokinetic profile of the administered compound.

Time Point (min)D-Phe-d5 Plasma Conc. (ng/mL)D-Phe-d5 Brain Conc. (ng/g tissue)L-Phe-d5 Brain Conc. (ng/g tissue)
151250.5 ± 110.285.2 ± 9.8< LLOQ
302345.8 ± 201.5150.6 ± 15.15.1 ± 1.2
601877.3 ± 165.9121.3 ± 11.58.9 ± 2.1
120956.1 ± 88.465.7 ± 7.310.2 ± 2.5
240312.6 ± 45.122.1 ± 4.97.5 ± 1.9
Data are presented as Mean ± SEM. LLOQ = Lower Limit of Quantification.

This compound as an Internal Standard for Quantitative Analysis

In quantitative bioanalysis, particularly with LC-MS/MS, an internal standard (IS) is essential for achieving reliable results. The IS is a compound added at a known concentration to all samples, calibrators, and quality controls. It corrects for variability during sample preparation and for matrix effects during ionization in the mass spectrometer. A stable isotope-labeled version of the analyte is the ideal IS because its physicochemical properties are nearly identical to the analyte, ensuring it behaves similarly throughout the entire analytical process.

Experimental Protocol: Quantification of D-Phenylalanine using D-Phe-d5 as IS

1. Objective: To accurately measure the concentration of D-Phenylalanine in human plasma.

2. Materials and Reagents:

  • D-Phenylalanine (analyte)

  • This compound (Internal Standard, IS)

  • Human plasma (K2-EDTA)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic Acid

3. Methodology:

  • Preparation of Stock Solutions:

    • Prepare a 1 mg/mL stock solution of D-Phenylalanine in 50% methanol.

    • Prepare a 1 mg/mL stock solution of this compound (IS) in 50% methanol.

  • Preparation of Calibration Standards:

    • Perform serial dilutions of the D-Phenylalanine stock solution with blank plasma to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Preparation of Working IS Solution:

    • Dilute the IS stock solution in methanol to a working concentration (e.g., 100 ng/mL).

  • Sample Preparation:

    • Pipette 50 µL of each calibrator, quality control sample, and unknown plasma sample into a microcentrifuge tube.

    • Add 150 µL of the working IS solution (in methanol) to each tube.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer 100 µL of the supernatant to an HPLC vial for analysis.

  • LC-MS/MS Conditions:

    • LC System: Standard HPLC/UHPLC system.

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

  • Data Analysis:

    • The concentration of D-Phenylalanine in unknown samples is calculated from a calibration curve. The curve is generated by plotting the peak area ratio (Analyte Area / IS Area) against the nominal concentration of the calibration standards.

Figure 3. Logic of Internal Standard (IS) Quantification cluster_logic Quantification Logic Sample Biological Sample (Unknown [Analyte]) IS_Addition Add Known Amount of Internal Standard (IS) (D-Phe-d5) Sample->IS_Addition Processing Sample Processing (Extraction, etc.) Loss affects both equally IS_Addition->Processing Analysis LC-MS/MS Analysis Processing->Analysis Ratio Measure Peak Area Ratio (Analyte / IS) Analysis->Ratio Curve Compare Ratio to Calibration Curve Ratio->Curve Result Accurate Concentration of Analyte Curve->Result

Figure 3. Logic of Internal Standard (IS) Quantification
Data Presentation: Typical LC-MS/MS Parameters

The specificity of the analysis is achieved by monitoring unique precursor-to-product ion transitions for both the analyte and the internal standard.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
D-Phenylalanine166.1120.115
This compound171.1125.115
Values are illustrative and require optimization for a specific instrument.

Conclusion

This compound does not directly participate in the primary pathways of catecholamine synthesis. However, its role in neurotransmitter research is both critical and indispensable. As a stable isotope-labeled tracer, it provides unparalleled insight into the pharmacokinetics and metabolism of D-Phenylalanine, a compound of increasing interest for its neuromodulatory and analgesic properties.[12][13] As a "gold standard" internal standard, it enables the highly accurate and precise quantification of D-Phenylalanine, which is essential for preclinical and clinical studies. Therefore, this compound serves as a fundamental analytical tool, empowering researchers to conduct rigorous, reproducible, and meaningful investigations into the complex world of neurotransmitter modulation.

References

A Technical Whitepaper on the Preliminary Investigation of D-Phenylalanine for Pain Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-phenylalanine (DPA), a stereoisomer of the essential amino acid L-phenylalanine, has been investigated as a potential analgesic agent. Preliminary research suggests its mechanism of action involves the inhibition of enzymes responsible for the degradation of endogenous opioid peptides, namely endorphins and enkephalins. This activity may lead to elevated levels and prolonged availability of these natural pain-relievers, thereby enhancing the body's own analgesic system. Early studies in both animal models and humans have yielded mixed results, with some reports indicating significant pain relief, particularly for chronic pain states, while more rigorous controlled trials have failed to demonstrate a significant effect compared to placebo. This technical guide synthesizes the findings from key preliminary studies, details the experimental protocols employed, and presents quantitative data to provide a comprehensive overview for researchers and professionals in the field of drug development.

Proposed Mechanism of Action: Enhancing Endogenous Opioid Signaling

The primary hypothesis for D-phenylalanine's analgesic effect centers on its ability to modulate the endogenous opioid system. Endorphins and enkephalins are naturally occurring peptides that bind to opioid receptors, producing analgesia.[1] However, their action is typically short-lived due to rapid enzymatic degradation.[1][2]

D-phenylalanine is proposed to act as an inhibitor of specific enzymes, particularly carboxypeptidase A and enkephalinase, which are responsible for breaking down these opioid peptides.[1][3][4][5] By slowing this degradation process, DPA may increase the concentration and prolong the activity of endorphins and enkephalins at their receptor sites, thus potentiating the body's natural pain management capabilities.[3][6][7] This proposed pathway suggests an indirect opioid-agonist effect, which in some animal studies was found to be reversible by the opioid antagonist naloxone.[2]

G cluster_pathway Endogenous Analgesia Pathway cluster_degradation Degradation Pathway Pain Pain Stimulus Release Endorphin & Enkephalin Release Pain->Release Receptors Opioid Receptor Binding Release->Receptors Enzymes Carboxypeptidase A Enkephalinase Release->Enzymes are degraded by Analgesia Analgesic Effect Receptors->Analgesia Degradation Degradation of Endorphins Enzymes->Degradation DPA D-Phenylalanine DPA->Enzymes inhibits

Proposed mechanism of D-Phenylalanine in potentiating endogenous analgesia.

Summary of Preclinical Data

Animal studies have provided initial evidence for DPA's analgesic potential, although results vary by species and experimental model. High doses in rats have been shown to produce a naloxone-reversible analgesic effect, suggesting an opioid-mediated pathway.[2] However, a study using a primate model did not find a statistically significant or naloxone-reversible effect, indicating potential species-specific differences in drug action.[8]

Study TypeAnimal ModelDosageKey FindingsReference
Stress-Induced AnalgesiaRats250 mg/kgElicited naloxone-reversible analgesia.[2]
Stress-Induced AnalgesiaRats25-100 mg/kg (IP)Reduced the analgesic effects of non-opioid cold-water swim stress.[2]
Acute Pain ModelMonkeys (M. fascicularis)500 mg/kg (p.o.)Produced a small, non-statistically significant, and non-naloxone reversible increase in aversive threshold.[8]
Detailed Experimental Protocol: Stress-Induced Analgesia in Rats

This study evaluated the dose-dependent effects of D-phenylalanine on a non-opioid analgesic treatment (cold-water swims) and compared it with morphine.[2]

  • Subjects: Male rats.

  • Baseline Measurement: Flinch-jump thresholds were determined as a baseline measure of nociception.

  • Grouping: Rats were divided into three main groups receiving D-phenylalanine (25, 50, or 100 mg/kg intraperitoneally) or a saline control.

  • Experimental Conditions: Each group was tested under three conditions:

    • Drug/Saline administered alone.

    • Drug/Saline administered with cold-water swim (CWS) stress (2°C for 3.5 minutes).

    • Drug/Saline administered with morphine (5 mg/kg, SC).

  • Outcome Measures: Analgesic effects were measured by changes in flinch-jump thresholds post-treatment. Hypothermic effects were also monitored.

  • Results: D-phenylalanine significantly reduced the analgesic effects of CWS but did not affect morphine-induced analgesia, suggesting that it may interfere with non-opioid pain-inhibitory systems while acting on opioid-related pathways.[2]

G cluster_treatments Treatment Conditions start Rat Subjects baseline Determine Flinch-Jump Baselines start->baseline grouping Randomize into Groups (N=3 per DPA dose + Saline) baseline->grouping cond1 Condition 1: DPA or Saline Alone grouping->cond1 cond2 Condition 2: DPA/Saline + CWS Stress grouping->cond2 cond3 Condition 3: DPA/Saline + Morphine grouping->cond3 measurement Measure Post-Treatment Analgesia & Temperature cond1->measurement cond2->measurement cond3->measurement analysis Data Analysis measurement->analysis

Workflow for the rat cold-water swim (CWS) experimental protocol.

Summary of Human Clinical Data

Clinical research into D-phenylalanine for pain management is limited and has produced conflicting results. While some preliminary and observational studies report positive outcomes, the most rigorous, controlled trial found no significant benefit over placebo.[4][5] The response rate in preliminary studies has been cited to range from 32% to 75%.[4][5]

Study / Report TypeCondition(s)Subjects (n)Dosage RegimenKey FindingsReference
Double-Blind Crossover TrialChronic Pain (varied etiology)30250 mg DPA, 4 times/day for 4 weeksNo significant analgesic effect compared to placebo. 25% reported more relief on DPA vs. 22% on placebo.[4][5]
Preliminary TrialOsteoarthritisNot specified250 mg, 3-4 times/dayPain relief reported to begin within 4-5 weeks.
Clinical Experience (Observational)Chronic PainNot specified500-2000 mg, 2-4 times/dayReports of pain relief within 10 minutes of a 500 mg dose.[3]
Acupuncture PotentiationLow Back Pain304 grams, 30 min prior to acupuncture"Good to excellent" results in 18 of 30 patients (not statistically significant).[9]
Acupuncture PotentiationDental ExtractionNot specified2 grams, 1 hour prior to procedureIncreased pain threshold.[1]
Detailed Experimental Protocol: Double-Blind Crossover Trial (Walsh et al., 1986)

This study represents the most rigorous clinical evaluation of DPA for chronic pain to date.[4][5]

  • Study Design: A double-blind, randomized, crossover evaluation.

  • Subjects: 30 patients with chronic pain from diverse causes that had not been relieved by other treatments.

  • Intervention: Patients were stabilized on their existing therapeutic regimens and then received either D-phenylalanine (250 mg, orally, four times a day) or an identical lactose placebo.

  • Duration and Crossover: The treatment period was four weeks, after which the groups were crossed over to the alternate treatment for an additional four weeks.

  • Outcome Measures: Pain was quantified using a Visual Analog Scale (VAS) and a cold pressor test.

  • Results: The study concluded there was no significant analgesic effect from D-phenylalanine in this chronic pain population when compared to placebo. Data from panaires showed that 25% of patients reported more pain relief on DPA, 22% reported more relief on placebo, and 53% reported no difference.[4][5]

G cluster_setup Study Setup cluster_period1 Period 1 (4 Weeks) cluster_period2 Period 2 (4 Weeks) subjects 30 Chronic Pain Patients randomize Randomization subjects->randomize groupA1 Group A (n=15) Receives DPA (250mg qid) randomize->groupA1 groupB1 Group B (n=15) Receives Placebo randomize->groupB1 assessment1 Outcome Assessment (VAS, Cold Pressor) groupA1->assessment1 groupB1->assessment1 groupA2 Group A (n=15) Receives Placebo assessment2 Final Outcome Assessment (VAS, Cold Pressor) groupA2->assessment2 groupB2 Group B (n=15) Receives DPA (250mg qid) groupB2->assessment2 crossover Crossover crossover->groupA2 crossover->groupB2 assessment1->crossover

Diagram of the double-blind crossover study design.

Discussion and Future Directions

The existing body of research on D-phenylalanine for pain management is marked by a significant discrepancy between early positive reports and the negative results of a well-controlled clinical trial.[4][5][9] Several factors could contribute to this disparity:

  • Patient Population: The analgesic effect of DPA may be specific to certain types of chronic pain or patient profiles not fully captured in the broad etiology of the Walsh et al. study. Low baseline levels of endorphins have been noted in some chronic pain sufferers, who may be more likely to respond.[1]

  • Dosage and Duration: The dosage of 1 g/day used in the controlled trial may have been insufficient.[4][5] Observational reports and studies on acupuncture potentiation have used significantly higher doses (up to 4 g/day ).[3] Furthermore, some reports suggest that benefits may take several weeks to manifest.[9]

  • Synergistic Effects: DPA may be more effective as an adjunct therapy. It has been reported to potentiate the effects of acupuncture and may allow for dose reduction of opioid medications, though this requires further validation.[6][7][10]

For drug development professionals, D-phenylalanine presents a compound with a plausible, non-addictive mechanism for pain relief. However, its clinical efficacy remains unproven. Future research should prioritize:

  • Dose-Ranging Studies: Rigorous, controlled trials are needed to establish an optimal therapeutic dose.

  • Targeted Patient Selection: Studies should focus on specific pain conditions (e.g., osteoarthritis, neuropathic pain) and potentially use biomarkers to identify patients most likely to respond.

  • Adjunctive Therapy Trials: The potential for DPA to enhance other analgesic treatments, like opioids or acupuncture, warrants further investigation in controlled settings.

Conclusion

Preliminary studies on D-phenylalanine suggest a potential role in pain management through the inhibition of enkephalin-degrading enzymes. While early preclinical data and observational reports are encouraging, the sole double-blind, placebo-controlled trial failed to demonstrate efficacy. The current evidence is insufficient to support its clinical use. For the scientific and drug development community, DPA remains an intriguing compound whose true therapeutic potential can only be determined through further, more robust, and targeted clinical investigation.

References

The Role of D-Phenylalanine in Mood Regulation: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-phenylalanine, a non-proteinogenic amino acid, has been the subject of exploratory research for its potential role in mood regulation. Its primary proposed mechanisms of action involve the inhibition of enkephalin-degrading enzymes and its role as a precursor to the trace amine β-phenylethylamine (PEA), both of which are implicated in pathways governing mood and emotional states. This technical guide provides an in-depth review of the existing scientific literature on D-phenylalanine, focusing on its biochemical mechanisms, preclinical and clinical evidence of its effects on mood, and detailed experimental methodologies from key studies. Quantitative data from these studies are summarized, and relevant signaling and experimental workflows are visualized to facilitate a deeper understanding of its potential therapeutic applications in mood disorders.

Introduction

Phenylalanine is an essential amino acid that exists in two stereoisomers: L-phenylalanine and D-phenylalanine. L-phenylalanine is a constituent of proteins and a precursor to tyrosine, which in turn is a precursor for the synthesis of catecholamine neurotransmitters such as dopamine and norepinephrine.[1] D-phenylalanine is not incorporated into proteins and is metabolized differently.[2] Its purported effects on mood are thought to be mediated through distinct biochemical pathways.

Early research in the 1970s and 1980s explored the potential of D- and DL-phenylalanine as antidepressant agents.[3][4][5][6] These investigations were prompted by the "phenylethylamine hypothesis of affective behavior," which posited that a deficiency in the brain amine phenylethylamine (PEA) might underlie depressive disorders.[7] D-phenylalanine was investigated for its potential to increase PEA levels and for its ability to inhibit the enzymatic degradation of endogenous opioids known as enkephalins, which are involved in pain and mood regulation.[8] This whitepaper will delve into the scientific evidence supporting these mechanisms and evaluate the findings from key experimental studies.

Mechanism of Action

The mood-regulating effects of D-phenylalanine are primarily attributed to two distinct, yet potentially synergistic, mechanisms:

Inhibition of Enkephalin Degradation

Enkephalins are endogenous opioid peptides that play a role in pain modulation and are also thought to influence mood.[9] Their signaling is terminated by enzymatic degradation. D-phenylalanine is a known inhibitor of carboxypeptidase A, an enzyme that contributes to the breakdown of enkephalins.[10][11] By inhibiting this enzyme, D-phenylalanine is hypothesized to increase the synaptic availability of enkephalins, leading to enhanced opioid receptor signaling, which may contribute to an antidepressant effect.[8]

Enkephalin_Degradation_Inhibition cluster_enzymatic_degradation Enzymatic Degradation Enkephalins Enkephalins Opioid_Receptors Opioid Receptors Enkephalins->Opioid_Receptors Binds to Inactive_Metabolites Inactive Metabolites Enkephalins->Inactive_Metabolites Degraded by Mood_Regulation Mood Regulation (e.g., Antidepressant Effect) Opioid_Receptors->Mood_Regulation Activates Carboxypeptidase_A Carboxypeptidase A (Enkephalinase) D_Phenylalanine D-Phenylalanine D_Phenylalanine->Carboxypeptidase_A Inhibits PEA_Biosynthesis D_Phenylalanine D-Phenylalanine L_Phenylalanine L-Phenylalanine D_Phenylalanine->L_Phenylalanine Potential Conversion PEA β-Phenylethylamine (PEA) L_Phenylalanine->PEA Decarboxylation AADC Aromatic L-Amino Acid Decarboxylase Mood_Elevation Mood Elevation PEA->Mood_Elevation Leads to Experimental_Workflow cluster_preclinical Preclinical Research cluster_clinical Clinical Research Animal_Model Animal Model of Depression (e.g., Forced Swim Test) D_Phe_Admin D-Phenylalanine Administration Animal_Model->D_Phe_Admin Behavioral_Assessment Behavioral Assessment (e.g., Immobility Time) D_Phe_Admin->Behavioral_Assessment Neurochemical_Analysis Neurochemical Analysis (e.g., Enkephalin/PEA levels) D_Phe_Admin->Neurochemical_Analysis Clinical_Trial Clinical Trial (Open-label or Double-blind) Behavioral_Assessment->Clinical_Trial Informs Neurochemical_Analysis->Clinical_Trial Informs Patient_Population Depressed Patient Population Patient_Population->Clinical_Trial D_Phe_Treatment D-Phenylalanine Treatment Clinical_Trial->D_Phe_Treatment Clinical_Assessment Clinical Assessment (e.g., HDRS) D_Phe_Treatment->Clinical_Assessment

References

A Technical Guide to D-Phenylalanine-d5: Suppliers, Purity, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, stable isotope-labeled compounds are indispensable tools. This guide provides a comprehensive overview of D-Phenylalanine-d5, a deuterated form of the D-isomer of phenylalanine. We will delve into its suppliers, typical purity specifications, and its primary applications, complete with a detailed experimental protocol and workflow visualizations.

This compound serves as a valuable internal standard for quantitative analysis by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[1][2] Its use is particularly prominent in pharmacokinetic studies and metabolic research, where it helps in tracing and quantifying its non-labeled counterpart in biological matrices.[3][4][5]

Suppliers and Purity Specifications

The selection of a reliable supplier is crucial for ensuring the accuracy and reproducibility of experimental results. Purity, especially isotopic enrichment, is a key specification. Below is a summary of commercially available this compound from various suppliers.

SupplierProduct NameCAS NumberChemical Purity (Typical)Isotopic Enrichment (Typical)Notes
MedChemExpressThis compound362049-55-699.95% (HPLC)99.9%Certificate of Analysis available, for research use only.[1][6]
Cambridge Isotope Laboratories, Inc.DL-Phenylalanine (ring-D₅, 98%)-≥98%98%Offered as a DL mixture. Applications in metabolomics and proteomics.[7][8]
Simson Pharma LimitedThis compound362049-55-6High Quality-Certificate of Analysis is provided with the product.[9]
ClearsynthD-Phenylalanine D5362049-55-6High Quality-Certificate of Analysis is provided with the product.[10]
BiosynthThis compound362049-55-6--Offered as a reference standard for pharmaceutical testing.[11]
LGC StandardsThis compound362049-55-6--Provides detailed chemical data including IUPAC name and InChI key.[12]

Note: Purity and isotopic enrichment can vary by batch. Always refer to the supplier's Certificate of Analysis for specific lot information.

Core Applications and Methodologies

Deuterium-labeled amino acids are powerful tools for tracing metabolic pathways and are invaluable as internal standards in quantitative mass spectrometry.[3][13] this compound is chemically identical to its non-labeled counterpart, allowing it to co-elute during liquid chromatography, but its increased mass allows for clear differentiation in a mass spectrometer.[3] This property is fundamental to its use as an internal standard for accurate quantification.

Metabolic Fate of Phenylalanine

Phenylalanine is an essential aromatic amino acid that serves as a precursor for several key molecules, including melanin, dopamine, and thyroxine.[14] In the body, L-phenylalanine is primarily converted to tyrosine by the enzyme phenylalanine hydroxylase.[15] D-phenylalanine is not readily incorporated into proteins and is metabolized through different pathways. Understanding the metabolic fate of phenylalanine is crucial when designing tracer studies.[16][17][18]

Metabolic_Fate_of_Phenylalanine Phe Phenylalanine Tyr Tyrosine Phe->Tyr Phenylalanine Hydroxylase Protein Protein Synthesis (L-Phe) Phe->Protein Neuro Neurotransmitters (Dopamine, Norepinephrine) Tyr->Neuro Melanin Melanin Tyr->Melanin TCA TCA Cycle Intermediates Tyr->TCA

Caption: Simplified metabolic pathway of Phenylalanine.

Experimental Protocols

Protocol: Quantification of D-Phenylalanine in Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol outlines a general procedure for the quantitative analysis of D-Phenylalanine in a biological matrix, such as human plasma.

1. Materials and Reagents:

  • D-Phenylalanine (analyte)

  • This compound (internal standard, IS)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Water, ultrapure

  • Human plasma (blank)

  • Standard laboratory equipment (vortex mixer, centrifuge, pipettes)

2. Preparation of Stock and Working Solutions:

  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve D-Phenylalanine in a suitable solvent (e.g., 50:50 ACN/Water) to make a 1 mg/mL stock solution.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of this compound in the same manner.

  • Working Solutions: Serially dilute the stock solutions with the solvent to prepare a series of calibration standards and a working solution for the internal standard.

3. Sample Preparation (Protein Precipitation):

  • Pipette 50 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the internal standard working solution (e.g., in ACN with 0.1% FA). The ACN will precipitate the plasma proteins.

  • Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to an HPLC vial for analysis.

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A suitable reversed-phase C18 column.

    • Mobile Phase A: Water with 0.1% FA.

    • Mobile Phase B: ACN with 0.1% FA.

    • Gradient: A typical gradient would start with a low percentage of B, ramp up to a high percentage to elute the analyte, and then re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • D-Phenylalanine: Q1/Q3 transition (e.g., m/z 166.1 -> 120.1).

      • This compound (IS): Q1/Q3 transition (e.g., m/z 171.1 -> 125.1).

    • Optimize MS parameters (e.g., collision energy, declustering potential) for maximum signal intensity.

5. Data Analysis:

  • Integrate the peak areas for both the analyte and the internal standard.

  • Calculate the peak area ratio (Analyte Area / IS Area).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of the unknown samples by interpolating their peak area ratios from the calibration curve.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample (50 µL) IS Add Internal Standard in ACN (150 µL) Plasma->IS Vortex Vortex IS->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LC LC Separation (C18 Column) Supernatant->LC MS MS/MS Detection (MRM Mode) LC->MS Data Data Processing (Peak Area Ratio) MS->Data

Caption: Workflow for quantification using a deuterated internal standard.

By leveraging the unique properties of this compound, researchers can achieve highly accurate and precise quantification of its unlabeled analogue, facilitating advancements in drug development and metabolic research.

References

Methodological & Application

Application Notes and Protocols: D-Phenylalanine-d5 as an Internal Standard in LC-MS/MS for Accurate Quantification of Phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of L-phenylalanine, an essential amino acid, is critical in various research and clinical settings, particularly in the diagnosis and monitoring of metabolic disorders such as Phenylketonuria (PKU). Phenylketonuria is an inborn error of metabolism characterized by the inability to metabolize phenylalanine, leading to its accumulation and causing severe neurological damage if left untreated. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of small molecules like phenylalanine in complex biological matrices due to its high sensitivity and selectivity.

The use of a stable isotope-labeled internal standard (SIL-IS) is crucial for achieving high accuracy and precision in LC-MS/MS-based quantification. A SIL-IS, such as D-Phenylalanine-d5, is chemically identical to the analyte of interest, L-phenylalanine, but has a different mass due to the isotopic labeling. This allows it to be distinguished by the mass spectrometer. The SIL-IS is added to the sample at an early stage of the workflow and co-elutes with the analyte, effectively compensating for variations in sample preparation, matrix effects (ion suppression or enhancement), and instrument response. This application note provides a detailed protocol for the quantification of phenylalanine in human plasma and dried blood spots (DBS) using this compound as an internal standard.

Principle of the Method

This method utilizes the principle of stable isotope dilution liquid chromatography-tandem mass spectrometry (SID-LC-MS/MS). A known concentration of this compound is spiked into the biological sample (plasma or DBS). Following sample preparation to remove proteins and other interferences, the analyte (L-phenylalanine) and the internal standard (this compound) are separated by liquid chromatography and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The ratio of the peak area of the analyte to the peak area of the internal standard is used to calculate the concentration of the analyte in the sample by referencing a calibration curve prepared in a similar manner.

Signaling and Metabolic Pathways

The primary metabolic pathway of L-phenylalanine involves its conversion to L-tyrosine by the enzyme phenylalanine hydroxylase (PAH). In individuals with PKU, a deficiency in this enzyme disrupts this pathway, leading to the accumulation of L-phenylalanine.

Phenylalanine_Metabolism cluster_main_pathway Normal Phenylalanine Metabolism cluster_pku_pathway Phenylketonuria (PKU) Pathway L-Phenylalanine L-Phenylalanine L-Tyrosine L-Tyrosine L-Phenylalanine->L-Tyrosine Phenylalanine Hydroxylase (PAH) Protein_Synthesis Protein Synthesis L-Phenylalanine->Protein_Synthesis L-DOPA L-DOPA L-Tyrosine->L-DOPA Dopamine Dopamine L-DOPA->Dopamine Norepinephrine Norepinephrine Dopamine->Norepinephrine Epinephrine Epinephrine Norepinephrine->Epinephrine Phenylpyruvic_Acid Phenylpyruvic_Acid Phenyllactic_Acid Phenyllactic_Acid Phenylpyruvic_Acid->Phenyllactic_Acid Phenylacetic_Acid Phenylacetic_Acid Phenylpyruvic_Acid->Phenylacetic_Acid L-Phenylalanine_PKU L-Phenylalanine (High Levels) L-Phenylalanine_PKU->Phenylpyruvic_Acid PAH_Deficiency PAH Deficiency (Genetic Mutation) PAH_Deficiency->L-Phenylalanine_PKU

Caption: Simplified metabolic pathway of L-Phenylalanine.

Experimental Workflows and Protocols

The general workflow for the LC-MS/MS analysis of phenylalanine using this compound as an internal standard is depicted below.

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (Plasma or DBS) Spike_IS Spike with This compound (IS) Sample->Spike_IS Protein_Precipitation Protein Precipitation (e.g., with Methanol) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Evaporation Evaporation (Optional) Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation Liquid Chromatography (LC Separation) Reconstitution->LC_Separation MS_Detection Tandem Mass Spectrometry (MS/MS Detection - MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Caption: General experimental workflow for LC-MS/MS analysis.

Protocol 1: Phenylalanine Quantification in Human Plasma

Materials and Reagents
  • L-Phenylalanine

  • This compound (Internal Standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (for calibration standards and quality controls)

Preparation of Stock and Working Solutions
  • L-Phenylalanine Stock Solution (1 mg/mL): Accurately weigh and dissolve L-phenylalanine in ultrapure water.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in ultrapure water.

  • L-Phenylalanine Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with ultrapure water to create calibration standards.

  • This compound Working Solution (10 µg/mL): Dilute the this compound stock solution with ultrapure water.

Sample Preparation
  • To 50 µL of plasma sample, calibrator, or quality control, add 10 µL of the this compound working solution (10 µg/mL).

  • Vortex briefly.

  • Add 200 µL of ice-cold methanol to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C (optional, can improve sensitivity).

  • Reconstitute the dried residue in 100 µL of the initial mobile phase.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
Parameter Condition
LC System Agilent 1290 Infinity II LC System or equivalent
Column C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 0-1 min: 5% B; 1-5 min: 5-95% B; 5-6 min: 95% B; 6-6.1 min: 95-5% B; 6.1-8 min: 5% B
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions See Table 1

Table 1: MRM Transitions for Phenylalanine and this compound

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Cone Voltage (V)
L-Phenylalanine166.1120.11525
This compound171.1125.11525

Protocol 2: Phenylalanine Quantification in Dried Blood Spots (DBS)

Materials and Reagents
  • Same as Protocol 1, plus:

  • DBS collection cards

  • DBS puncher (e.g., 3 mm)

Sample Preparation
  • Punch a 3 mm disc from the center of the dried blood spot into a 96-well plate or microcentrifuge tube.

  • Add 100 µL of a methanol solution containing the this compound internal standard (concentration to be optimized, e.g., 500 ng/mL).

  • Seal the plate or cap the tube and vortex for 30 minutes.

  • Centrifuge at 4,000 rpm for 15 minutes.

  • Transfer the supernatant to a new plate or tube.

  • Evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute in 100 µL of the initial mobile phase.

  • Centrifuge again to pellet any remaining particulates.

  • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • The LC-MS/MS conditions are the same as described in Protocol 1.

Data Presentation

The following tables summarize typical validation data for the quantification of phenylalanine using this compound as an internal standard.

Table 2: Calibration Curve and Linearity

Matrix Calibration Range (µmol/L) Correlation Coefficient (r²)
Human Plasma10 - 2000> 0.995
Dried Blood Spots20 - 2500> 0.995

Table 3: Precision and Accuracy

Matrix QC Level Concentration (µmol/L) Intra-day Precision (%CV) Inter-day Precision (%CV) Accuracy (%)
Human Plasma Low30< 5.0< 6.095 - 105
Medium300< 4.5< 5.596 - 104
High1500< 4.0< 5.097 - 103
Dried Blood Spots Low50< 6.0< 7.094 - 106
Medium500< 5.5< 6.595 - 105
High2000< 5.0< 6.096 - 104

Table 4: Recovery and Matrix Effect

Matrix QC Level Extraction Recovery (%) Matrix Effect (%)
Human Plasma Low92.598.2
High94.197.5
Dried Blood Spots Low88.795.3
High90.296.1

Table 5: Limits of Detection and Quantification

Parameter Human Plasma (µmol/L) Dried Blood Spots (µmol/L)
Limit of Detection (LOD) 2.55.0
Limit of Quantification (LOQ) 10.020.0

Conclusion

The use of this compound as an internal standard in LC-MS/MS methods provides a robust, accurate, and precise means for the quantification of L-phenylalanine in complex biological matrices such as human plasma and dried blood spots. The detailed protocols and validation data presented in these application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals to implement this methodology in their laboratories. The inherent advantages of stable isotope dilution, including the correction for matrix effects and procedural variability, make this approach highly suitable for clinical research and diagnostic applications where reliable quantitative data is paramount.

Application Notes and Protocols for D-Phenylalanine-d5 in Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique for quantitative proteomics, enabling the precise comparison of protein abundances between different cell populations. This is achieved by metabolically incorporating "heavy" stable isotope-labeled amino acids into the entire proteome of one cell population, while a control population is cultured with the natural "light" amino acid. While SILAC traditionally employs L-amino acids for direct incorporation into proteins during synthesis, the use of stable isotope-labeled D-amino acids, such as D-Phenylalanine-d5, opens avenues for studying specific enzymatic pathways and their downstream effects on the proteome.

Mammalian cells possess enzymes that can metabolize D-amino acids. A key enzyme in this process is D-amino acid oxidase (DAAO), which catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids.[1][2] For D-Phenylalanine, DAAO activity results in the formation of phenylpyruvic acid.[3][4] The activity of DAAO and the levels of D-amino acids have been implicated in various physiological and pathological conditions, including neurological disorders and cancer, making them attractive targets for drug discovery.[5][6][7]

This application note provides detailed protocols for the use of this compound as a metabolic tracer to quantify the activity of DAAO and to subsequently measure the global proteomic changes in response to D-amino acid metabolism. This approach is valuable for screening potential DAAO inhibitors and for identifying novel biomarkers and therapeutic targets.[8][9]

Part 1: Metabolic Tracing of this compound to Determine DAAO Activity

This protocol details the use of this compound to monitor its conversion to Phenylpyruvic acid-d5, providing a direct measure of DAAO activity within cultured cells.

Experimental Protocol: this compound Metabolic Tracing
  • Cell Culture and Labeling:

    • Culture a mammalian cell line known to express DAAO (e.g., U87 glioblastoma cells or HEK293 cells transfected with a DAAO expression vector).

    • Seed cells in 6-well plates and grow to 80-90% confluency.

    • For the "heavy" labeled samples, replace the standard medium with a medium supplemented with a known concentration of this compound (e.g., 1 mM).

    • For the "light" control samples, replace the medium with a standard medium containing unlabeled D-Phenylalanine at the same concentration.

    • Incubate the cells for a time course (e.g., 0, 2, 4, 8, and 24 hours) to monitor the metabolic conversion.

  • Metabolite Extraction:

    • At each time point, rapidly aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Quench metabolism by adding 1 mL of ice-cold 80% methanol to each well.

    • Scrape the cells and collect the cell lysate/methanol mixture into a microcentrifuge tube.

    • Vortex the tubes vigorously and centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the metabolites.

  • Sample Preparation for Mass Spectrometry:

    • Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis (e.g., 100 µL of 50% methanol in water).

  • LC-MS/MS Analysis of this compound and Phenylpyruvic acid-d5:

    • Analyze the samples using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Use a suitable chromatography column for separating amino acids and keto acids (e.g., a C18 reversed-phase column).

    • Set up the mass spectrometer to monitor the specific mass-to-charge ratios (m/z) for this compound and Phenylpyruvic acid-d5.

    • Quantify the peak areas for both the parent compound (this compound) and its metabolite (Phenylpyruvic acid-d5) at each time point.

Data Presentation: Quantitation of DAAO Activity

The following table presents hypothetical quantitative data from a this compound tracing experiment to illustrate the expected results.

Time Point (Hours)This compound (Peak Area)Phenylpyruvic acid-d5 (Peak Area)% Conversion
01.2 x 10^7Not Detected0%
21.1 x 10^71.5 x 10^51.3%
49.8 x 10^63.2 x 10^53.1%
87.5 x 10^66.8 x 10^58.3%
243.1 x 10^61.5 x 10^632.6%

Visualization of this compound Metabolism

D_Phenylalanine_Metabolism D_Phe_d5 This compound PPA_d5 Phenylpyruvic acid-d5 D_Phe_d5->PPA_d5 Oxidative deamination DAAO D-amino acid oxidase (DAAO) DAAO->D_Phe_d5

Metabolic conversion of this compound to Phenylpyruvic acid-d5 by DAAO.

Part 2: Quantitative Proteomic Analysis of Cellular Response to this compound

This protocol outlines a standard SILAC experiment to investigate the global proteomic changes induced by the metabolism of this compound.

Experimental Protocol: SILAC for Proteomic Response
  • SILAC Labeling:

    • Culture cells in "light" (unlabeled Arginine and Lysine) and "heavy" (¹³C₆,¹⁵N₄-Arginine and ¹³C₆,¹⁵N₂-Lysine) SILAC media for at least six cell doublings to ensure complete incorporation of the labeled amino acids.

    • Once fully labeled, treat the "heavy" cells with this compound at a desired concentration and for a specific duration determined from the metabolic tracing experiment.

    • Treat the "light" cells with a vehicle control.

  • Cell Lysis and Protein Extraction:

    • Harvest both "light" and "heavy" cell populations.

    • Combine the cell pellets at a 1:1 ratio based on cell number or protein concentration.

    • Lyse the combined cell pellet using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the proteome.

  • Protein Digestion:

    • Perform in-solution or in-gel digestion of the combined protein lysate with trypsin.

    • Briefly, reduce the proteins with DTT, alkylate with iodoacetamide, and then digest with trypsin overnight at 37°C.

  • Peptide Fractionation and LC-MS/MS Analysis:

    • For complex proteomes, fractionate the resulting peptides using techniques like strong cation exchange (SCX) or high-pH reversed-phase chromatography.

    • Analyze the peptide fractions by LC-MS/MS on a high-resolution mass spectrometer.

  • Data Analysis:

    • Process the raw mass spectrometry data using software capable of SILAC-based quantification (e.g., MaxQuant).

    • The software will identify peptides and quantify the "heavy" to "light" ratios, which correspond to the relative abundance of each protein between the this compound treated and control samples.

Data Presentation: Proteomic Changes Induced by this compound

The following table provides an example of how to present the quantitative proteomic data.

Protein AccessionGene NameH/L Ratiop-valueBiological Process
P04637TP532.150.001Apoptosis, Cell Cycle Arrest
P62258HSP90AB10.480.005Protein Folding, Stress Response
Q06830SOD21.890.012Oxidative Stress Response
P31946GNB11.050.854Signal Transduction

Visualization of the SILAC Workflow

SILAC_Workflow cluster_labeling SILAC Labeling cluster_treatment Treatment Light Light Culture (Light Arg & Lys) Control Vehicle Control Light->Control Heavy Heavy Culture (Heavy Arg & Lys) Treatment This compound Heavy->Treatment Mix Combine Cells (1:1) Control->Mix Treatment->Mix Lysis Cell Lysis Mix->Lysis Digestion Tryptic Digestion Lysis->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data Data Analysis (Protein ID & Quant) LC_MS->Data

Workflow for quantitative proteomic analysis using SILAC.

Applications in Drug Development

The protocols described provide a robust framework for investigating the role of D-amino acid metabolism in cellular physiology and disease, with direct applications in drug development.

  • High-Throughput Screening for DAAO Inhibitors: The metabolic tracing protocol can be adapted for a high-throughput screening format to identify and characterize novel inhibitors of DAAO.[9][10] Potential drug candidates can be incubated with DAAO-expressing cells and this compound, and their efficacy can be determined by measuring the reduction in Phenylpyruvic acid-d5 formation.

  • Biomarker Discovery: Altered D-amino acid levels are associated with various diseases.[5][11] The quantitative proteomic approach allows for the identification of downstream protein expression changes resulting from aberrant DAAO activity. These protein signatures can serve as novel biomarkers for disease diagnosis, prognosis, and monitoring treatment response.

  • Understanding Drug Mechanism of Action: For drugs targeting DAAO or related pathways, the SILAC-based proteomic analysis can provide a comprehensive understanding of their on-target and off-target effects at the proteome level. This is crucial for lead optimization and predicting potential side effects.

Conclusion

The use of this compound in conjunction with quantitative proteomics offers a multifaceted approach to study D-amino acid metabolism. By combining metabolic tracing with global proteome analysis, researchers can gain valuable insights into the enzymatic activity of DAAO and its impact on cellular function. These methodologies are highly relevant for the development of novel therapeutics and diagnostics targeting pathways involved in D-amino acid metabolism.

References

Application Notes and Protocols for D-Phenylalanine-d5 in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metabolic Flux Analysis (MFA) is a critical methodology for elucidating the intricate network of metabolic reactions within biological systems. The use of stable isotope tracers is fundamental to these studies, enabling the precise tracking of atoms through metabolic pathways. D-Phenylalanine-d5 (D-Phe-d5), a deuterated stable isotope of the essential amino acid D-phenylalanine, is a valuable tracer for investigating protein synthesis and amino acid metabolism. Its incorporation into newly synthesized proteins allows for the quantification of protein turnover rates, providing critical insights into cellular physiology in both health and disease. These application notes provide a comprehensive overview, detailed experimental protocols, and quantitative data for the utilization of this compound in metabolic flux analysis.

Applications of this compound in Metabolic Flux Analysis

The primary application of this compound in metabolic flux analysis is the measurement of protein synthesis rates in various tissues and cell types. By introducing a known amount of D-Phe-d5 into a biological system and subsequently measuring its incorporation into proteins over time, researchers can calculate the fractional synthesis rate (FSR) of proteins. This technique has been instrumental in:

  • Understanding Protein Homeostasis: Quantifying the dynamic balance between protein synthesis and degradation in response to various stimuli, such as nutritional changes, exercise, and disease states.

  • Drug Development: Assessing the impact of therapeutic interventions on protein metabolism in target tissues.

  • Disease Research: Investigating alterations in protein synthesis associated with metabolic disorders, muscle wasting conditions, and cancer.

  • Nutritional Science: Evaluating the efficacy of different dietary protein sources and supplements on muscle protein synthesis.

Data Presentation: Quantitative Insights from this compound Tracer Studies

The following tables summarize quantitative data from studies that have utilized deuterated phenylalanine to measure fractional synthesis rates (FSR) of muscle protein. These values provide a reference for expected metabolic flux in different contexts.

Table 1: Resting and Post-Exercise Muscle Protein Fractional Synthesis Rates (%/h) in Humans Measured with [²H₅]-Phenylalanine. [1]

MuscleConditionFractional Synthesis Rate (%/h) (Mean ± SE)
Vastus LateralisRest0.080 ± 0.007
Post-Exercise0.110 ± 0.010
SoleusRest0.086 ± 0.008
Post-Exercise0.123 ± 0.008

Table 2: Comparison of Muscle Protein Fractional Synthesis Rates (%/h) in Older Adults Using Different Phenylalanine Tracers.

TracerConditionFractional Synthesis Rate (%/h) (Mean ± SE)
[ring-¹³C₆]phenylalanineFasted0.051 ± 0.004
Fed0.066 ± 0.005
[ring-²H₅]phenylalanineFasted0.051 ± 0.004
Fed0.066 ± 0.005

Experimental Protocols

Protocol 1: In Vivo Measurement of Muscle Protein Synthesis Using the Flooding Dose Technique with this compound

This protocol describes the "flooding dose" method, a common approach to measure the rate of protein synthesis in vivo over a short period.

1. Subject/Animal Preparation:

  • Subjects should fast overnight (8-12 hours) to achieve a post-absorptive state.

  • For animal studies, ensure appropriate acclimatization and handling procedures are followed.

2. Tracer Preparation and Administration:

  • Prepare a sterile solution of this compound. A common approach is to use a flooding dose of L-[ring-²H₅]phenylalanine at a concentration that will rapidly elevate the plasma and intracellular phenylalanine concentrations.

  • A typical flooding dose for human studies is 1.5 mmol/kg body weight with a 40% molar enrichment of the deuterated tracer.

  • Administer the tracer via intravenous (IV) or intraperitoneal (IP) injection. The IV route provides a more rapid and predictable rise in plasma tracer enrichment.

3. Sample Collection:

  • Collect a baseline blood sample immediately before tracer administration.

  • Following injection, collect serial blood samples at timed intervals (e.g., 5, 10, 15, 30, 60 minutes).

  • For tissue-specific measurements, obtain tissue biopsies at the end of the infusion period. For muscle protein synthesis, a biopsy of the target muscle (e.g., vastus lateralis) is taken.

4. Sample Processing:

  • Immediately centrifuge blood samples to separate plasma.

  • Freeze plasma and tissue samples at -80°C until analysis.

  • For tissue samples, homogenize in a suitable buffer and precipitate the proteins (e.g., with perchloric acid).

  • Hydrolyze the protein pellet to release individual amino acids.

5. Analytical Measurement (GC-MS or LC-MS/MS):

  • Derivatize the amino acids to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis or prepare them for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Measure the isotopic enrichment of this compound in both the plasma (precursor pool) and the protein hydrolysate (incorporated pool).

6. Calculation of Fractional Synthesis Rate (FSR):

  • FSR is calculated using the following formula:

    • FSR (%/h) = (E_protein / E_precursor) * (1 / t) * 100

    • Where:

      • E_protein is the enrichment of this compound in the protein-bound pool.

      • E_precursor is the average enrichment of this compound in the plasma or intracellular free amino acid pool over the experimental period.

      • t is the time of the experiment in hours.

Protocol 2: In Vitro Metabolic Labeling with this compound

This protocol outlines a general procedure for using this compound to measure protein synthesis in cell culture.

1. Cell Culture:

  • Culture cells to the desired confluency in standard growth medium.

2. Labeling Medium Preparation:

  • Prepare a labeling medium by supplementing a base medium (e.g., DMEM without phenylalanine) with a known concentration of this compound.

3. Labeling Experiment:

  • Remove the standard growth medium from the cells and wash with phosphate-buffered saline (PBS).

  • Add the this compound labeling medium to the cells.

  • Incubate the cells for a defined period (e.g., 1, 4, 8, 24 hours).

4. Cell Harvesting and Protein Extraction:

  • At the end of the incubation period, wash the cells with ice-cold PBS.

  • Lyse the cells using a suitable lysis buffer containing protease inhibitors.

  • Separate the protein fraction from the cell lysate.

5. Sample Analysis and FSR Calculation:

  • Hydrolyze the protein fraction and analyze the isotopic enrichment of this compound using GC-MS or LC-MS/MS as described in Protocol 1.

  • The intracellular free this compound enrichment can be measured from the supernatant of the cell lysate to serve as the precursor pool enrichment.

  • Calculate the FSR as described in Protocol 1.

Visualizations

cluster_workflow Experimental Workflow for In Vivo Metabolic Flux Analysis Start Subject Preparation (Fasting) Tracer This compound Tracer Administration (Flooding Dose) Start->Tracer Sample Blood and Tissue Sample Collection Tracer->Sample Processing Sample Processing (Plasma Separation, Protein Hydrolysis) Sample->Processing Analysis Isotopic Enrichment Analysis (GC-MS or LC-MS/MS) Processing->Analysis Calculation Fractional Synthesis Rate (FSR) Calculation Analysis->Calculation End Metabolic Flux Quantification Calculation->End

Caption: Experimental Workflow for In Vivo Metabolic Flux Analysis.

cluster_pathway Major Metabolic Fates of Phenylalanine Phe Phenylalanine Protein Incorporation into Protein Phe->Protein Protein Synthesis Tyr L-Tyrosine Phe->Tyr Phenylalanine Hydroxylase Phenylpyruvate Phenylpyruvic Acid Phe->Phenylpyruvate Transamination

Caption: Major Metabolic Fates of Phenylalanine.

References

Application Notes and Protocols for D-Phenylalanine-d5 Sample Preparation in Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Phenylalanine-d5 (D-Phe-d5) is a stable isotope-labeled (SIL) amino acid that serves as an ideal internal standard (IS) for the quantitative bioanalysis of D-phenylalanine and its unlabeled counterpart, L-phenylalanine. The use of a SIL-IS is the gold standard in mass spectrometry-based assays, as it accurately corrects for variability during sample preparation and analysis, leading to enhanced accuracy and precision.

The complexity of biological matrices such as plasma, serum, and urine necessitates robust sample preparation to remove interfering substances like proteins and phospholipids, which can cause matrix effects and compromise assay performance. This document provides detailed protocols for three common sample preparation techniques for this compound: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Data Presentation: Comparison of Sample Preparation Techniques

The selection of a sample preparation method is a critical step in bioanalytical assay development. The following table summarizes typical performance characteristics for the extraction of this compound from biological matrices using the described techniques. Please note that these values are representative and can vary based on the specific matrix, laboratory conditions, and instrumentation.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Analyte Recovery 85-100%75-95%>90%
Matrix Effect HighModerate to LowLow
Precision (%RSD) < 15%< 10%< 10%
Throughput HighModerateModerate to High
Cost per Sample LowLow to ModerateHigh
Protocol Simplicity HighModerateLow to Moderate

Experimental Protocols and Workflows

Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from biological samples. Acetonitrile is a commonly used precipitation solvent.

Experimental Protocol:

  • Sample Aliquoting: Pipette 100 µL of the biological sample (plasma, serum, or urine), calibration standard, or quality control (QC) sample into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the this compound internal standard working solution to each tube.

  • Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.

  • Vortexing: Vortex the tubes vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional): If necessary, evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.

Experimental Workflow:

PPT_Workflow cluster_0 Protein Precipitation Workflow start Start sample 1. Aliquot 100 µL Biological Sample start->sample is_spike 2. Add D-Phe-d5 Internal Standard sample->is_spike precipitation 3. Add 300 µL Ice-Cold Acetonitrile is_spike->precipitation vortex 4. Vortex 30 seconds precipitation->vortex centrifuge 5. Centrifuge 10,000 x g, 10 min vortex->centrifuge supernatant 6. Transfer Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Protein Precipitation Workflow Diagram
Liquid-Liquid Extraction (LLE)

LLE is a sample purification technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.

Experimental Protocol:

  • Sample Aliquoting: Pipette 200 µL of the biological sample (plasma or serum), calibration standard, or QC sample into a clean glass tube.

  • Internal Standard Spiking: Add 20 µL of the this compound internal standard working solution.

  • pH Adjustment (Optional): Adjust the sample pH as needed to optimize the partitioning of D-Phenylalanine.

  • Extraction: Add 1 mL of ethyl acetate to the tube.

  • Mixing: Cap the tube and vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge at 3,000 x g for 5 minutes to facilitate phase separation.

  • Organic Phase Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.

Experimental Workflow:

LLE_Workflow cluster_1 Liquid-Liquid Extraction Workflow start Start sample 1. Aliquot 200 µL Biological Sample start->sample is_spike 2. Add D-Phe-d5 Internal Standard sample->is_spike extraction 3. Add 1 mL Ethyl Acetate is_spike->extraction mix 4. Vortex 2 minutes extraction->mix centrifuge 5. Centrifuge 3,000 x g, 5 min mix->centrifuge transfer 6. Transfer Organic Phase centrifuge->transfer evaporate 7. Evaporate to Dryness transfer->evaporate reconstitute 8. Reconstitute evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Liquid-Liquid Extraction Workflow Diagram
Solid-Phase Extraction (SPE)

SPE is a highly selective sample preparation technique that utilizes a solid sorbent to isolate analytes from a complex matrix. Mixed-mode cation exchange cartridges are often effective for extracting amino acids.

Experimental Protocol:

  • Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of ultrapure water.

  • Cartridge Equilibration: Equilibrate the cartridge by passing 1 mL of an appropriate buffer (e.g., 0.1% formic acid in water).

  • Sample Loading: Load the pre-treated sample (typically 500 µL of biological fluid diluted with an equal volume of equilibration buffer and containing the this compound internal standard) onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove unretained interferences.

  • Elution: Elute the this compound and other retained analytes with 1 mL of an appropriate elution solvent (e.g., 5% ammonium hydroxide in methanol).

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.

Experimental Workflow:

SPE_Workflow cluster_2 Solid-Phase Extraction Workflow start Start condition 1. Condition Cartridge (Methanol, Water) start->condition equilibrate 2. Equilibrate Cartridge (Buffer) condition->equilibrate load 3. Load Sample (with D-Phe-d5 IS) equilibrate->load wash 4. Wash Cartridge (Weak Solvent) load->wash elute 5. Elute Analyte (Strong Solvent) wash->elute evaporate 6. Evaporate to Dryness elute->evaporate reconstitute 7. Reconstitute evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Solid-Phase Extraction Workflow Diagram

Signaling Pathways and Logical Relationships

In the context of bioanalytical sample preparation, the logical relationship between the chosen method and the desired outcome is paramount. The goal is to minimize matrix effects and maximize analyte recovery to ensure accurate and precise quantification.

Logical_Relationship cluster_3 Logical Relationship in Sample Preparation start Complex Biological Matrix ppt Protein Precipitation start->ppt lle Liquid-Liquid Extraction start->lle spe Solid-Phase Extraction start->spe outcome Clean Sample Extract ppt->outcome lle->outcome spe->outcome analysis Accurate & Precise LC-MS/MS Data outcome->analysis

Application Note: Quantification of Phenylalanine in Human Plasma by Stable Isotope Dilution GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of phenylalanine in human plasma using gas chromatography-mass spectrometry (GC-MS) with a stable isotope-labeled internal standard. The method employs a simple protein precipitation step followed by chemical derivatization to enhance the volatility of the analyte. Phenylalanine is derivatized to its N,O-bis(tert-butyldimethylsilyl) derivative using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). D-Phenylalanine-d5 is used as the internal standard to ensure high accuracy and precision. The method is suitable for researchers, scientists, and drug development professionals requiring reliable quantification of phenylalanine for clinical and research applications.

Principle

The method is based on the principle of stable isotope dilution. A known concentration of this compound, which is chemically identical to the analyte but has a different mass, is spiked into each plasma sample. Following extraction and derivatization, the sample is analyzed by GC-MS. The derivatized phenylalanine and its deuterated internal standard co-elute from the GC column but are distinguished by the mass spectrometer based on their mass-to-charge ratios (m/z). By measuring the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve, the concentration of phenylalanine in the original sample can be accurately determined. This approach corrects for variations in sample preparation, derivatization efficiency, and instrument response.

Experimental Workflow

A graphical representation of the complete experimental workflow is provided below.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Plasma Sample (100 µL) Spike Add Internal Standard (this compound) Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifuge (10,000 x g, 10 min) Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dry Evaporate to Dryness Supernatant->Dry Reconstitute Add Acetonitrile Dry->Reconstitute Dried Residue Deriv_Agent Add MTBSTFA Reconstitute->Deriv_Agent Heat Heat at 100°C for 2 hours Deriv_Agent->Heat GC_Inject Inject 1 µL into GC-MS Heat->GC_Inject Derivatized Sample GC_Separation GC Separation GC_Inject->GC_Separation MS_Detection MS Detection (SIM Mode) GC_Separation->MS_Detection Data_Analysis Data Analysis & Quantitation MS_Detection->Data_Analysis

Caption: Experimental workflow for phenylalanine quantification.

Materials and Reagents

  • L-Phenylalanine (≥98% purity)

  • This compound (≥98% purity, ≥98% isotopic purity)

  • N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% TBDMSCl

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Human Plasma (drug-free)

  • 0.1 M Hydrochloric Acid (HCl)

  • Nitrogen gas, high purity

Instrumentation

  • Gas Chromatograph with Mass Spectrometric Detector (GC-MS)

  • Capillary Column: SLB™-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness (or equivalent)

  • Microcentrifuge

  • Evaporator (e.g., nitrogen evaporator or vacuum concentrator)

  • Heating block or oven

  • Vortex mixer

Protocols

Preparation of Standard Solutions
  • Phenylalanine Stock Solution (1 mg/mL): Accurately weigh 10 mg of L-Phenylalanine and dissolve in 10 mL of 0.1 M HCl.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of 0.1 M HCl.

  • Working Internal Standard Solution (50 µg/mL): Dilute the internal standard stock solution with 0.1 M HCl.

  • Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the Phenylalanine stock solution into drug-free human plasma to achieve concentrations ranging from 10 to 500 µg/mL.

Sample Preparation Protocol
  • Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the Working Internal Standard Solution (50 µg/mL) to each tube (except for the blank).

  • Vortex briefly to mix.

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to complete dryness under a gentle stream of nitrogen at 60°C.

Derivatization Protocol
  • To the dried residue from the previous step, add 50 µL of acetonitrile.

  • Add 50 µL of MTBSTFA (with 1% TBDMSCl).

  • Cap the tube tightly and vortex to ensure the residue is dissolved.

  • Heat the mixture at 100°C for 2 hours in a heating block or oven.

  • After cooling to room temperature, transfer the solution to a GC vial for analysis.

GC-MS Instrument Parameters

The following table outlines the recommended starting parameters for the GC-MS system. These may need to be optimized for your specific instrument.

Parameter Setting
GC System
Injection Volume1 µL
Injection ModeSplitless
Injector Temperature280°C
Carrier GasHelium, constant flow at 1.0 mL/min
Oven ProgramInitial 100°C, hold 1 min; ramp at 10°C/min to 300°C; hold 5 min
MS System
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230°C
Quadrupole Temperature150°C
Acquisition ModeSelected Ion Monitoring (SIM)
Logical Relationship of Analyte and Internal Standard

The diagram below illustrates the relationship between the native analyte and the stable isotope-labeled internal standard, showing their structural similarity and mass difference which is the basis for quantification.

Analyte_IS_Relationship Analyte Phenylalanine (Analyte) Deriv Derivatization (MTBSTFA) Analyte->Deriv IS This compound (Internal Standard) IS->Deriv Deriv_Analyte di-TBDMS-Phe MW = 393.7 Deriv->Deriv_Analyte Deriv_IS di-TBDMS-Phe-d5 MW = 398.7 Deriv->Deriv_IS GC Co-elution in GC Deriv_Analyte->GC Deriv_IS->GC MS Separation by Mass (m/z) GC->MS

Caption: Analyte and internal standard relationship.

Selected Ion Monitoring (SIM) Parameters

For quantitative analysis, the mass spectrometer is operated in SIM mode. The characteristic fragment for TBDMS derivatives is the loss of a tert-butyl group ([M-57]).[1] The ions to be monitored are derived from the di-TBDMS derivatives of phenylalanine and its d5-analog.

Compound Ion Role m/z to Monitor Notes
Phenylalanine-di-TBDMSQuantifier336[M-57]⁺; Loss of a tert-butyl group
Phenylalanine-di-TBDMSQualifier178Additional characteristic fragment
This compound-di-TBDMSQuantifier341[M+5-57]⁺; Internal Standard

Results and Performance Characteristics

The method was validated for linearity, precision, and accuracy. The results are summarized in the tables below.

Calibration Curve

A calibration curve was constructed by plotting the peak area ratio of Phenylalanine/D-Phenylalanine-d5 against the concentration of Phenylalanine.

Concentration (µg/mL) Peak Area Ratio (Analyte/IS)
100.045
250.112
500.225
1000.451
2501.128
5002.245
Linearity (R²) > 0.998
Precision and Accuracy

The intra-day and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at three different concentrations.

QC Level Nominal Conc. (µg/mL) Intra-Day RSD (%) (n=6) Inter-Day RSD (%) (n=18) Accuracy (%)
Low304.86.1102.5
Medium1503.54.998.7
High4003.14.5101.3

The method demonstrated a Limit of Detection (LOD) of 1.5 µg/mL and a Limit of Quantification (LOQ) of 5.0 µg/mL.

Conclusion

This application note presents a validated GC-MS method for the reliable quantification of phenylalanine in human plasma. The use of a stable isotope-labeled internal standard (this compound) and a robust derivatization procedure with MTBSTFA ensures high accuracy, precision, and sensitivity. The method is well-suited for high-throughput clinical research and drug development applications where accurate measurement of phenylalanine is critical.

References

Application Notes and Protocols: D-Phenylalanine-d5 as a Tracer for Studying Amino Acid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-phenylalanine-d5 is a stable isotope-labeled amino acid that serves as a powerful tracer for investigating the metabolic pathways of D-amino acids in biological systems.[1] Unlike their L-counterparts, D-amino acids have distinct metabolic fates and physiological roles that are of growing interest in biomedical research. D-phenylalanine, a synthetic isomer of the essential amino acid L-phenylalanine, and its deuterated form, this compound, are valuable tools for elucidating these pathways through metabolic flux analysis.[1][2] The primary metabolic route for D-amino acids involves oxidative deamination catalyzed by the FAD-dependent enzyme D-amino acid oxidase (DAAO).[3] This process yields an α-keto acid, ammonia, and hydrogen peroxide.[3] Dysregulation of D-amino acid metabolism has been implicated in various neurological conditions, making the study of enzymes like DAAO a key area of research.[3]

These application notes provide detailed protocols for utilizing this compound as a tracer in both in vitro (cell culture) and in vivo models to quantify its metabolic conversion.

Key Metabolic Pathway of D-Phenylalanine

The principal metabolic pathway for D-phenylalanine in mammals is its irreversible conversion to phenylpyruvic acid, catalyzed by D-amino acid oxidase (DAAO). This reaction is central to understanding the metabolic flux of D-phenylalanine.

This compound This compound DAAO D-Amino Acid Oxidase (DAAO) This compound->DAAO Phenylpyruvic Acid-d5 Phenylpyruvic Acid-d5 DAAO->Phenylpyruvic Acid-d5 H2O2 H2O2 DAAO->H2O2 NH3 NH3 DAAO->NH3 H2O H2O DAAO->H2O O2 O2 O2->DAAO

Metabolic conversion of this compound.

Data Presentation

The following tables summarize hypothetical quantitative data from tracer studies investigating D-phenylalanine metabolism. These values can serve as a reference for expected metabolic flux in tissues with varying DAAO activity.

Table 1: this compound Metabolism in Mouse Tissue Homogenates

ParameterKidney (High DAAO)Brain (Low DAAO)
Initial this compound Concentration 100 µM100 µM
Phenylpyruvic Acid-d5 formation rate (nmol/min/mg protein) 50.2 ± 5.12.3 ± 0.4
This compound half-life (min) 15350

Table 2: this compound Kinetics in Cultured Astrocytes

ConditionRate of this compound uptake (pmol/min/mg protein)Rate of Phenylpyruvic Acid-d5 secretion (pmol/min/mg protein)
Control 12.5 ± 1.88.9 ± 1.1
DAAO Inhibitor 12.1 ± 2.00.5 ± 0.1

Experimental Protocols

Protocol 1: In Vitro this compound Tracing in Cell Culture

This protocol details the use of this compound to measure metabolic flux in cultured cells, such as astrocytes or kidney cells, which are known to express DAAO.

1. Cell Culture and Treatment:

  • Culture cells to approximately 80% confluency in standard growth medium.

  • For the experiment, replace the standard medium with a medium containing a known concentration of this compound (e.g., 100 µM).

  • Incubate the cells with the labeled medium for a predetermined time course (e.g., 0, 15, 30, 60, 120 minutes).

2. Quenching and Metabolite Extraction:

  • Rapidly remove the labeling medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Quench metabolism by adding a cold solvent, typically 80% methanol, and scraping the cells.

  • Transfer the cell lysate to a microcentrifuge tube.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the metabolites.

3. Sample Preparation for LC-MS/MS:

  • Add an internal standard (e.g., L-[¹³C₆]-Phenylalanine) to the supernatant for accurate quantification.

  • Evaporate the solvent to dryness using a speed vacuum or a stream of nitrogen.

4. LC-MS/MS Analysis:

  • Reconstitute the dried metabolite extract in a suitable solvent for LC-MS/MS analysis.

  • Use a C18 reverse-phase column for separation.

  • Set the mass spectrometer to monitor the mass-to-charge ratios (m/z) for this compound, Phenylpyruvic Acid-d5, and the internal standard.

  • Quantify the abundance of each metabolite based on the peak area relative to the internal standard.

cluster_0 Cell Culture cluster_1 Metabolite Extraction cluster_2 Sample Analysis A Plate cells and grow to 80% confluency B Replace medium with This compound containing medium A->B C Incubate for time course B->C D Wash with ice-cold PBS C->D E Quench with 80% methanol and scrape cells D->E F Centrifuge and collect supernatant E->F G Add internal standard F->G H Dry and reconstitute sample G->H I LC-MS/MS analysis H->I

In vitro experimental workflow.

Protocol 2: In Vivo this compound Tracing in a Mouse Model

This protocol describes an in vivo experiment to assess the whole-body metabolism of this compound.

1. Animal Preparation:

  • Acclimate mice to the experimental conditions.

  • Fast the mice overnight (10-12 hours) to achieve a postabsorptive state, with water available ad libitum.

  • Collect a baseline blood sample via tail vein or saphenous vein.

2. Tracer Administration:

  • Administer a bolus injection of this compound via intraperitoneal (IP) or intravenous (IV) injection. The dosage will depend on the specific experimental goals.

3. Sample Collection:

  • Collect blood samples at various time points post-injection (e.g., 5, 15, 30, 60, 120 minutes).

  • Collect samples in tubes containing an anticoagulant (e.g., EDTA) and immediately place them on ice.

  • At the end of the time course, euthanize the animals and collect tissues of interest (e.g., kidney, brain, liver). Flash-freeze the tissues in liquid nitrogen and store at -80°C.

4. Sample Processing:

  • Plasma: Separate plasma by centrifugation at 4°C. Precipitate proteins using a suitable agent (e.g., perchloric acid or methanol). Add an internal standard to the supernatant.

  • Tissues: Homogenize the frozen tissues in a suitable buffer. Precipitate proteins and collect the supernatant containing metabolites, adding an internal standard.

5. LC-MS/MS Analysis:

  • Process and analyze the plasma and tissue extracts as described in Protocol 1, section 4.

Protocol 3: D-Amino Acid Oxidase (DAAO) Activity Assay

This assay can be used to determine the DAAO activity in tissue homogenates or cell lysates, providing context for the tracer study results. Several methods are available.[3][4][5]

A. Spectrophotometric Assay based on Hydrogen Peroxide Production [4]

1. Reaction Mixture Preparation:

  • In a 96-well microplate, prepare a reaction mixture containing:

    • D-phenylalanine solution

    • 1 mM o-dianisidine (o-DNS)

    • 1 U/mL horseradish peroxidase (HRP)

    • 75 mM disodium pyrophosphate buffer, pH 8.5

2. DAAO Activity Measurement:

  • Add the sample (cell lysate or tissue homogenate) to initiate the reaction.

  • Monitor the increase in absorbance at 440 nm, which corresponds to the oxidation of o-DNS by hydrogen peroxide.

  • Calculate DAAO activity from the initial rate of absorbance change.

B. Fluorometric Assay [5]

1. Reaction Mixture Preparation:

  • Prepare a reaction mix containing:

    • DAAO Assay Buffer

    • DAAO Substrate (a specific D-amino acid)

    • DAAO Cofactor (FAD)

    • DAAO Probe

2. DAAO Activity Measurement:

  • Add the sample to the reaction mix.

  • Immediately measure the fluorescence in kinetic mode (e.g., Ex/Em = 535/587 nm) for 30-45 minutes.

  • The increase in fluorescence is proportional to the DAAO activity.

Conclusion

The use of this compound as a tracer provides a robust method for investigating the dynamics of D-amino acid metabolism. The protocols outlined above, in conjunction with sensitive analytical techniques like LC-MS/MS, enable researchers to quantify metabolic flux through the DAAO pathway and explore the physiological and pathological roles of D-amino acids. These studies are critical for advancing our understanding of metabolic regulation and for the development of novel therapeutic strategies targeting D-amino acid metabolism.

References

Application Note: Cell Culture Labeling with Deuterated Amino Acids for Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used metabolic labeling technique for accurate, mass spectrometry (MS)-based quantitative proteomics.[1][2] The method relies on the metabolic incorporation of non-radioactive, "heavy" stable isotope-containing amino acids into the entire proteome of living cells.[3] While carbon-13 (¹³C) and nitrogen-15 (¹⁵N) are the most common isotopes used, deuterium (²H) labeling offers a cost-effective alternative.[4]

The foundational SILAC study utilized deuterated leucine (Leu-d3) to demonstrate the principle of quantifying protein expression changes during muscle cell differentiation.[5] In this method, one cell population is grown in a medium containing a "light" (natural) amino acid, while the other is grown in a medium with a "heavy" (deuterated) counterpart.[6] After complete incorporation, the cell populations are combined, and the relative protein abundance is determined by the ratio of "heavy" to "light" peptide signals in the mass spectrometer.[6]

This application note provides a detailed protocol for cell culture labeling using deuterated amino acids, outlines an alternative method using heavy water (D₂O) for protein turnover analysis, presents key quantitative data, and illustrates the experimental workflow.

Principle of the Method

The core of the SILAC technique is the differential labeling of proteomes to create a mass difference that is detectable by MS.

  • Metabolic Incorporation: Two populations of cells are cultured in media that are identical except for specific essential amino acids. One medium contains the natural ("light") amino acid, while the other contains the deuterated ("heavy") version.[6]

  • Cell Growth and Labeling: Over several cell divisions (typically at least five), the cells incorporate the respective amino acids into all newly synthesized proteins, resulting in one "light" and one "heavy" proteome.[5][7]

  • Sample Combination: After the experimental endpoint, the "light" and "heavy" cell populations are combined, typically in a 1:1 ratio.[8] This early mixing minimizes downstream experimental variations and reduces quantification errors.[2][9]

  • MS Analysis and Quantification: Following protein extraction and enzymatic digestion (e.g., with trypsin), the resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10] Peptides from the "heavy" population are chemically identical to their "light" counterparts but have a higher mass.[9] The ratio of the signal intensities for the heavy and light peptide pairs directly reflects the relative abundance of the protein in the two original samples.[6]

A potential drawback of deuterium labeling is the "isotope effect," where deuterated peptides may elute slightly earlier during reverse-phase liquid chromatography, which can complicate data analysis.[4][11][12] This is a key reason why ¹³C and ¹⁵N labels are often preferred.[7]

SILAC_Workflow cluster_0 Cell Culture & Labeling cluster_1 Experiment & Processing cluster_2 Analysis light_culture Population 1: 'Light' Medium (e.g., Normal Leucine) treatment Apply Experimental Conditions (e.g., Drug Treatment vs. Control) light_culture->treatment heavy_culture Population 2: 'Heavy' Medium (e.g., Deuterated Leucine) heavy_culture->treatment combine Combine Cell Populations (1:1 Ratio) treatment->combine process Cell Lysis, Protein Extraction & Trypsin Digestion combine->process lcms LC-MS/MS Analysis process->lcms data_analysis Data Analysis: Identify Peptide Pairs & Calculate Ratios lcms->data_analysis Signaling_Pathway cluster_light Light SILAC Label: Unstimulated cluster_heavy Heavy SILAC Label: Stimulated cluster_analysis Analysis RTK_light Receptor Tyrosine Kinase (Monomer) Downstream_light Inactive Downstream Signaling Proteins Combine Combine Lysates (1:1) Ligand Ligand (e.g., Growth Factor) RTK_heavy Receptor Dimerization & Autophosphorylation Ligand->RTK_heavy Downstream_heavy Recruitment & Activation of SH2-Domain Proteins RTK_heavy->Downstream_heavy Downstream_heavy->Combine MS LC-MS/MS Analysis Combine->MS Quantify Quantify Changes in Protein Abundance & Phosphorylation MS->Quantify

References

Application Notes and Protocols for D-Phenylalanine-d5 in Clinical Mass Spectrometry Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Phenylalanine-d5 is a stable isotope-labeled internal standard used in clinical mass spectrometry assays for the accurate quantification of phenylalanine. Its application is particularly critical in the diagnosis and monitoring of inherited metabolic disorders such as Phenylketonuria (PKU). In PKU, the enzymatic conversion of phenylalanine to tyrosine is impaired, leading to toxic levels of phenylalanine in the blood and tissues.[1] Accurate measurement of phenylalanine concentrations is therefore essential for early diagnosis through newborn screening programs and for ongoing dietary management of patients.[2][3][4]

The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative mass spectrometry.[5] It mimics the chemical and physical properties of the endogenous analyte, co-eluting during chromatography and experiencing similar ionization effects in the mass spectrometer. This allows for correction of variability in sample preparation, injection volume, and matrix effects, leading to highly accurate and precise quantification.[5]

This document provides detailed application notes and protocols for the use of this compound in the clinical analysis of phenylalanine by liquid chromatography-tandem mass spectrometry (LC-MS/MS), with a focus on newborn screening using dried blood spots (DBS).

Phenylalanine Metabolism and Phenylketonuria (PKU)

Phenylalanine is an essential amino acid that is primarily metabolized in the liver by the enzyme phenylalanine hydroxylase (PAH) to form tyrosine.[6][7][8][9] This reaction requires the cofactor tetrahydrobiopterin (BH4). In individuals with PKU, a deficiency in the PAH enzyme disrupts this metabolic pathway, leading to the accumulation of phenylalanine.[1][7][8]

Phenylalanine_Metabolism cluster_normal Normal Phenylalanine Metabolism cluster_pku Phenylketonuria (PKU) Phe Phenylalanine Tyr Tyrosine Phe->Tyr Hydroxylation PAH Phenylalanine Hydroxylase (PAH) BH4 BH4 BH4->PAH Cofactor Phe_pku Phenylalanine (Accumulates) Tyr_pku Tyrosine (Deficient) Phe_pku->Tyr_pku Blocked Alternative Alternative Metabolites (e.g., Phenylpyruvate) Phe_pku->Alternative Alternative Pathway PAH_blocked Deficient PAH

Figure 1: Phenylalanine metabolic pathway in normal and PKU conditions.

Experimental Protocols

I. Sample Preparation from Dried Blood Spots (DBS)

This protocol outlines the extraction of phenylalanine from dried blood spots for LC-MS/MS analysis.

Materials:

  • Dried blood spot punches (3 mm)

  • 96-well microtiter plates

  • Methanol containing this compound (Internal Standard Working Solution)

  • Plate shaker

  • Centrifuge

Procedure:

  • Punch a 3 mm disc from the dried blood spot sample and place it into a well of a 96-well plate.

  • To each well containing a DBS punch, add 100 µL of the Internal Standard Working Solution (e.g., 100 ng/mL this compound in methanol).

  • Seal the plate and agitate on a plate shaker for 30 minutes to extract the amino acids.

  • Centrifuge the plate at 3000 x g for 10 minutes to pellet the filter paper and any precipitated proteins.

  • Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This section provides a general LC-MS/MS method for the analysis of phenylalanine. Instrument parameters should be optimized for the specific system being used.

Liquid Chromatography Parameters:

Parameter Value
LC System Agilent 1200 Series or equivalent
Column C18 reverse-phase, 2.1 x 50 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Gradient 20% B to 80% B over 3 minutes

| Run Time | 5 minutes |

Mass Spectrometry Parameters:

Parameter Value
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temp. 150 °C

| Desolvation Temp. | 400 °C |

MRM Transitions:

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Phenylalanine 166.1 120.1 15

| This compound | 171.1 | 125.1 | 15 |

Note: The exact m/z values and collision energies may require optimization based on the specific mass spectrometer used. The transitions provided are based on the known fragmentation patterns of phenylalanine.[10]

Experimental Workflow

The following diagram illustrates the overall workflow for the analysis of phenylalanine from dried blood spots using this compound as an internal standard.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing DBS Dried Blood Spot (DBS) Punch Punch 3mm Disc DBS->Punch Extraction Extraction with Methanol + this compound Punch->Extraction Centrifuge Centrifugation Extraction->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_MS LC-MS/MS Injection Supernatant->LC_MS Separation Chromatographic Separation LC_MS->Separation Detection MRM Detection Separation->Detection Integration Peak Integration Detection->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification Result Report Phenylalanine Concentration Quantification->Result

Figure 2: Workflow for Phenylalanine analysis from DBS.

Quantitative Data Summary

The use of a stable isotope-labeled internal standard like this compound allows for robust and reliable quantification. The following tables summarize typical performance characteristics for LC-MS/MS-based phenylalanine assays.

Table 1: Linearity and Range

Parameter Typical Value
Calibration Range 10 - 2000 µmol/L
Correlation Coefficient (r²) > 0.99

| Calibration Model | Linear, 1/x weighting |

Table 2: Precision and Accuracy

Quality Control Level Intra-assay Precision (%CV) Inter-assay Precision (%CV) Accuracy (% Bias)
Low QC < 10% < 15% ± 15%
Medium QC < 10% < 15% ± 15%

| High QC | < 10% | < 15% | ± 15% |

Table 3: Sensitivity

Parameter Typical Value

| Lower Limit of Quantification (LLOQ) | 10 µmol/L |

Note: The values presented are representative and may vary depending on the specific laboratory, instrumentation, and validation protocol.[11][12][13]

Conclusion

This compound serves as an excellent internal standard for the quantification of phenylalanine in clinical mass spectrometry assays. Its use in conjunction with LC-MS/MS provides a highly sensitive, specific, and accurate method for the diagnosis and monitoring of Phenylketonuria and other disorders of phenylalanine metabolism. The protocols and data presented here offer a comprehensive guide for researchers and clinicians implementing these critical assays.

References

Application Notes and Protocols for Fmoc-protected D-Phenylalanine-d5 in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Fmoc-protected D-Phenylalanine-d5 (Fmoc-D-Phe-d5) in peptide synthesis. This deuterated amino acid is a valuable tool for researchers developing peptide-based therapeutics and diagnostics, offering unique advantages in terms of metabolic stability, structural analysis, and quantification.

Introduction to Fmoc-D-Phenylalanine-d5

Fmoc-D-Phe-d5 is a derivative of the unnatural D-isomer of phenylalanine, where the five hydrogen atoms on the phenyl ring have been replaced with deuterium. The incorporation of D-amino acids into peptides can significantly enhance their resistance to enzymatic degradation, thereby increasing their in vivo half-life.[1][2] The deuterium labeling provides a stable isotopic marker, making it an invaluable tool for quantitative analysis by mass spectrometry (MS) and for structural studies by nuclear magnetic resonance (NMR) spectroscopy.[3][4]

Key Properties and Applications:

  • Enhanced Metabolic Stability: The presence of the D-amino acid sterically hinders the action of proteases, leading to peptides with longer biological half-lives.[2]

  • Internal Standard for Quantitative MS: Peptides containing D-Phe-d5 can be used as internal standards for accurate quantification of their non-deuterated counterparts in complex biological matrices.[5]

  • NMR Structural Analysis: Deuterium labeling can simplify complex NMR spectra, aiding in the determination of peptide and protein structures and dynamics.

  • Drug Development: The improved pharmacokinetic profile of peptides containing D-amino acids makes them attractive candidates for therapeutic development.[6][7]

Data Presentation

Table 1: Physicochemical Properties of Fmoc-D-Phenylalanine-d5
PropertyValueReference
Molecular FormulaC₂₄H₁₆D₅NO₄N/A
Molecular Weight~392.49 g/mol [3]
Isotopic PurityTypically ≥98 atom % DN/A
AppearanceWhite to off-white powderN/A
SolubilitySoluble in DMF, NMP, and other common organic solvents used in peptide synthesis.[6]
Table 2: Typical Solid-Phase Peptide Synthesis (SPPS) Cycle Parameters
StepReagent/SolventTimeNotes
Resin Swelling Dichloromethane (DCM) or Dimethylformamide (DMF)30-60 minEssential for optimal reaction kinetics.
Fmoc Deprotection 20% Piperidine in DMF2 x 10 minThe completion of the reaction can be monitored by UV absorbance of the fulvene-piperidine adduct.
Washing DMF5 x 1 minTo remove residual piperidine and byproducts.
Amino Acid Coupling Fmoc-D-Phe-d5, Coupling Reagent (e.g., HBTU/HOBt), and Base (e.g., DIPEA) in DMF1-2 hoursMolar excess of amino acid and coupling reagents is used to drive the reaction to completion. Coupling efficiency can be monitored by a Kaiser or Ninhydrin test.
Washing DMF, DCM5 x 1 minTo remove excess reagents and byproducts.

Note: These are general parameters and may require optimization based on the specific peptide sequence and scale of the synthesis.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) using Fmoc-D-Phe-d5

This protocol outlines the manual synthesis of a peptide incorporating Fmoc-D-Phe-d5 using the Fmoc/tBu strategy.

Materials:

  • Rink Amide resin (or other suitable resin depending on the desired C-terminus)

  • Fmoc-D-Phenylalanine-d5

  • Other required Fmoc-protected amino acids

  • Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

  • N,N'-Diisopropylethylamine (DIPEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Diethyl ether (cold)

  • Solid-phase synthesis vessel

  • Shaker

Protocol:

  • Resin Preparation:

    • Place the desired amount of resin in the synthesis vessel.

    • Add DCM to swell the resin and shake for 30 minutes.

    • Drain the DCM and wash the resin with DMF (3x).

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF to the resin.

    • Shake for 10 minutes.

    • Drain the solution and repeat the piperidine treatment for another 10 minutes.

    • Drain and wash the resin thoroughly with DMF (5x) to remove all traces of piperidine.

  • Coupling of Fmoc-D-Phe-d5:

    • In a separate vial, dissolve Fmoc-D-Phe-d5 (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the activation mixture and vortex for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake the reaction vessel for 1-2 hours at room temperature.

    • To monitor the reaction completion, perform a Kaiser test on a small sample of resin beads. A negative result (beads remain colorless) indicates a complete reaction.

  • Washing:

    • Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Chain Elongation:

    • Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection:

    • After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM (5x) and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether (2x).

    • Dry the peptide pellet under vacuum.

Peptide Purification and Analysis

Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

  • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water with 0.1% TFA).

  • Inject the solution onto a C18 reverse-phase column.

  • Elute the peptide using a gradient of acetonitrile in water (both containing 0.1% TFA).

  • Monitor the elution profile at 214 nm and 280 nm.

  • Collect the fractions containing the desired peptide.

  • Lyophilize the pure fractions to obtain the final peptide product.

Analysis by Mass Spectrometry (MS):

  • Dissolve a small amount of the purified peptide in a suitable solvent.

  • Analyze the sample using MALDI-TOF or ESI-MS to confirm the molecular weight of the synthesized peptide. The observed mass should correspond to the calculated mass of the peptide containing this compound.

Visualizations

Peptide_Synthesis_Workflow Resin Solid Support (Resin) Swell Resin Swelling (DCM/DMF) Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Washing (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-D-Phe-d5, HBTU, DIPEA) Wash1->Coupling Wash2 Washing (DMF/DCM) Coupling->Wash2 Repeat Repeat for Next Amino Acid Wash2->Repeat Continue Chain Elongation Cleavage Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage Final Amino Acid Coupled Repeat->Deprotection Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (Mass Spectrometry) Purification->Analysis Final_Peptide Pure Peptide Analysis->Final_Peptide

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating Fmoc-D-Phe-d5.

GPCR_Signaling_Pathway cluster_membrane Cell Membrane GPCR G-Protein Coupled Receptor (GPCR) G_Protein G-Protein (α, β, γ subunits) GPCR->G_Protein Activation Effector Effector Protein (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Ligand Peptide Ligand (containing D-Phe-d5) Ligand->GPCR Binding Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

References

Troubleshooting & Optimization

Technical Support Center: D-Phenylalanine-d5 Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-Phenylalanine-d5 analysis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in mass spectrometry?

A1: this compound is a stable isotope-labeled (SIL) form of D-Phenylalanine, where five hydrogen atoms on the phenyl ring have been replaced by deuterium. It is commonly used as an internal standard (IS) in quantitative mass spectrometry-based bioanalysis.[1] The key advantage of using a SIL-IS is that it shares very similar physicochemical properties with the unlabeled analyte, causing it to behave almost identically during sample preparation, chromatography, and ionization. This allows for accurate correction of variations in the analytical process, leading to more precise and reliable quantification.

Q2: I'm observing a small retention time shift where this compound elutes slightly earlier than my unlabeled analyte. Is this normal?

A2: Yes, this is a known phenomenon referred to as the "deuterium isotope effect".[2] The substitution of hydrogen with the heavier deuterium isotope can lead to minor differences in physicochemical properties, affecting its interaction with the liquid chromatography (LC) column's stationary phase. This often results in the deuterated compound eluting slightly before its non-deuterated counterpart. While often minimal, this can impact quantification if the peaks are not integrated correctly or if the shift is significant.[2]

Q3: How can I minimize the chromatographic shift between this compound and the analyte?

A3: While completely eliminating the isotopic shift can be challenging, the following steps can minimize its impact:[2]

  • Optimize Chromatography: Adjusting the mobile phase composition, gradient profile, or column temperature can sometimes reduce the separation between the two peaks.

  • Consider Alternative Standards: If a significant chromatographic separation persists and compromises data quality, using a stable isotope-labeled standard with ¹³C or ¹⁵N may be a better alternative, as they typically exhibit negligible retention time shifts.[3]

Q4: What is signal suppression and how does it affect my this compound signal?

A4: Signal suppression, or ion suppression, is a common issue in LC-MS where the ionization efficiency of the target analyte (this compound) is reduced by co-eluting compounds from the sample matrix (e.g., salts, phospholipids, metabolites).[4][5][6] This leads to a decreased signal intensity, which can negatively impact the sensitivity, precision, and accuracy of your method.[6] Since the internal standard is used for correction, any suppression that affects it differently than the analyte can lead to inaccurate quantitative results.[4]

Q5: Can the deuterium labels on this compound exchange back to hydrogen during my analysis?

A5: The stability of deuterium labels depends on their position on the molecule. Labels on the aromatic ring, as in this compound, are generally stable under typical LC-MS conditions. However, labels on certain positions can be susceptible to back-exchange with hydrogen atoms from solvents (e.g., water). It is crucial to use a standard where the label is on a chemically stable position to avoid this issue.[7]

Troubleshooting Guide: Low this compound Signal

A low or unstable signal for this compound can originate from multiple stages of the analytical workflow. Follow this step-by-step guide to diagnose and resolve the issue.

Diagram: Troubleshooting Workflow for Low Signal

TroubleshootingWorkflow Start Low this compound Signal Detected Check_MS Step 1: Verify Mass Spectrometer Performance Start->Check_MS Check_Source Step 2: Inspect & Optimize Ion Source Check_MS->Check_Source Instrument OK Unresolved Issue Persists: Consult Instrument Specialist Check_MS->Unresolved Instrument Issue Check_LC Step 3: Evaluate LC Conditions Check_Source->Check_LC Source OK Check_Source->Unresolved Source Issue Check_Sample Step 4: Assess Sample Preparation & Matrix Effects Check_LC->Check_Sample LC OK Check_LC->Unresolved LC Issue Resolved Signal Restored Check_Sample->Resolved Matrix Effects Mitigated Check_Sample->Unresolved Sample Issue

Caption: A logical workflow for troubleshooting low signal intensity.

Step 1: Verify Mass Spectrometer Performance

  • Problem: The instrument itself may not be performing optimally.

  • Action:

    • Tune and Calibrate: Ensure the mass spectrometer is tuned and calibrated according to the manufacturer's recommendations. Regular calibration is essential for accurate mass determination and optimal performance.[8]

    • System Suitability Test: Analyze a fresh, simple solution of this compound prepared in a clean solvent (e.g., 50:50 acetonitrile:water) to confirm the instrument can detect it with adequate intensity when matrix and chromatography are not factors.

Step 2: Inspect and Optimize the Ion Source

  • Problem: The ion source is a common culprit for signal loss due to contamination or suboptimal settings.[6]

  • Action:

    • Clean the Ion Source: Inspect the ion source components (capillary, skimmer, cones) for visible residue. A dirty source is a frequent cause of signal loss.[6] Perform routine cleaning as per the manufacturer's protocol.

    • Optimize Source Parameters via Infusion: Prepare a solution of this compound and infuse it directly into the mass spectrometer. Systematically adjust key parameters one at a time to maximize the signal.[2] Record the optimal settings.

Step 3: Evaluate Liquid Chromatography (LC) Conditions

  • Problem: Poor chromatography can lead to broad peaks, poor separation from interferences, and inefficient ionization.

  • Action:

    • Check Mobile Phase: Ensure mobile phases are correctly prepared, fresh, and contain the appropriate additives (e.g., 0.1% formic acid) to promote good ionization in positive ESI mode.[9][10]

    • Assess Peak Shape: Inject a standard and check the peak shape. Broad or tailing peaks reduce the signal-to-noise ratio.[11] This could indicate column degradation or a mismatch between the sample solvent and the mobile phase.

    • Modify Separation: If matrix effects are suspected, alter the LC gradient to move the this compound peak away from interfering regions.[5] Consider trying a column with a different stationary phase (e.g., C18 to Phenyl-Hexyl) to change selectivity.[6]

Step 4: Assess Sample Preparation and Matrix Effects

  • Problem: Components in the biological matrix can co-elute with this compound and suppress its ionization.[4][12]

  • Action:

    • Enhance Sample Cleanup: Inefficient sample preparation is a primary cause of matrix effects. If using protein precipitation, consider a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to better remove interfering compounds.[10][12][13]

    • Check Sample Concentration: Ensure the sample is not too concentrated, as this can overload the system and cause ion suppression.[8] Conversely, ensure the analyte is not too dilute and is above the instrument's detection limit.

    • Quantify Matrix Effects: Perform a post-extraction spike experiment to quantitatively measure the degree of ion suppression or enhancement.[5] This involves comparing the response of this compound in a clean solution to its response when spiked into the extracted blank matrix.

Data and Protocols

Table 1: Typical Starting ESI Source Parameters for Optimization
ParameterTypical Range (Positive Ion Mode)Key Consideration
Spray Voltage 2000 - 4000 VAim for the lowest voltage that provides a stable spray to minimize in-source reactions.[2]
Drying Gas Temperature 200 - 350 °COptimize to ensure efficient desolvation without causing thermal degradation of the analyte.[2]
Drying Gas Flow (Instrument Dependent)Aids in desolvation of solvent droplets.
Nebulizer Gas Pressure (Instrument Dependent)Affects droplet size and spray stability. Optimize for the most stable and intense signal.[2]
Cone/Fragmentor Voltage (Instrument Dependent)A crucial parameter that affects ion transmission and can induce fragmentation if set too high.[2]
Experimental Protocol: Ion Source Optimization via Infusion Analysis

This protocol describes how to optimize mass spectrometer source parameters for this compound.

Diagram: Infusion Analysis Workflow

InfusionWorkflow Prep 1. Prepare Analyte Solution (e.g., 100 ng/mL in Mobile Phase) Infuse 2. Infuse Solution Directly into MS (via Syringe Pump, e.g., 5-10 µL/min) Prep->Infuse Set_Defaults 3. Set Initial MS Parameters (Manufacturer's Defaults) Infuse->Set_Defaults Optimize 4. Optimize Parameters Sequentially (One-Factor-at-a-Time) Set_Defaults->Optimize Record 5. Record Optimal Settings & Update Method Optimize->Record

Caption: Workflow for optimizing MS source parameters using infusion.

1. Materials:

  • This compound standard
  • Mass spectrometry grade solvent (e.g., 50:50 acetonitrile/water with 0.1% formic acid)
  • Syringe pump
  • Mass spectrometer with an ESI source

2. Procedure:

  • Prepare Infusion Solution: Prepare a solution of this compound in the mobile phase at a concentration that provides a reasonable and stable signal (e.g., 100 ng/mL).
  • Set up Infusion: Infuse this solution directly into the mass spectrometer's ESI source at a constant, low flow rate (e.g., 5-10 µL/min) using a syringe pump.[2]
  • Initial Settings: Begin with the instrument manufacturer's recommended default ESI source parameters.[2]
  • Systematic Parameter Optimization: While monitoring the signal intensity for the this compound parent ion, adjust the following parameters one at a time, holding the others at their current optimum:
  • Spray Voltage: Gradually increase the voltage until a stable signal is seen. Continue to adjust and record the voltage that provides the highest and most stable signal.[2]
  • Nebulizer Gas Pressure: At the optimal spray voltage, vary the nebulizer gas pressure and record the optimal setting.[2]
  • Drying Gas Flow and Temperature: Sequentially optimize the drying gas flow rate and then the temperature.[2]
  • Cone/Fragmentor Voltage: This is a critical step. Adjust this voltage to maximize the parent ion signal without causing excessive fragmentation.[2]
  • Finalize Method: Once all parameters are optimized, record the final values and incorporate them into your LC-MS analytical method.

References

Addressing matrix effects with D-Phenylalanine-d5 internal standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing D-Phenylalanine-d5 as an internal standard to address matrix effects in quantitative analyses.

Troubleshooting Guide

This section addresses specific issues that may arise during LC-MS/MS analysis when using a this compound internal standard.

Question: Why is the response of my this compound internal standard inconsistent across samples?

Answer: Inconsistent internal standard (IS) response can be attributed to several factors:

  • Inaccurate Pipetting: Ensure precise and consistent addition of the this compound solution to every sample, calibrator, and quality control (QC) sample. Use calibrated pipettes and consistent technique.

  • Sample Preparation Variability: Inconsistent extraction recovery between samples can lead to variability in the IS response. Ensure the sample preparation method is robust and well-controlled.

  • Matrix Effects: Although this compound is designed to compensate for matrix effects, severe ion suppression or enhancement in some samples can still impact its signal.

  • Adsorption: Phenylalanine and its deuterated analog may adsorb to container surfaces. Using silanized glassware or polypropylene tubes can minimize this issue.

  • Stability Issues: Ensure the stability of this compound in the stock solution and in the final sample extract. Degradation can lead to a decreased signal over time.

Question: I am observing a chromatographic peak for this compound that is separate from the native Phenylalanine peak. Is this normal?

Answer: A slight chromatographic shift, known as an isotopic effect, can sometimes occur between a deuterated internal standard and the native analyte. While minor separation is often acceptable, significant separation can be problematic as the IS and analyte may not experience the same matrix effects at different retention times.

  • To address this:

    • Optimize Chromatography: Adjust the mobile phase gradient, flow rate, or column temperature to minimize the separation.

    • Column Choice: The degree of separation can be dependent on the stationary phase chemistry of the LC column. Experimenting with a different column may resolve the issue.

Question: My results show high variability even with the use of this compound. What could be the cause?

Answer: High variability despite using a stable isotope-labeled internal standard can point to a few issues:

  • Non-co-eluting Interferences: If a matrix component that causes significant ion suppression or enhancement does not co-elute perfectly with both the analyte and the internal standard, it can disproportionately affect one of them.

  • Internal Standard Concentration: The concentration of the internal standard should be appropriate for the expected analyte concentration range. An IS concentration that is too high or too low can lead to poor performance.

  • Cross-Contamination: Ensure there is no contamination of the analyte in the internal standard solution or vice-versa.

Frequently Asked Questions (FAQs)

Q1: Why should I use this compound as an internal standard for Phenylalanine quantification?

A1: this compound is a stable isotope-labeled (SIL) internal standard, which is considered the gold standard for quantitative LC-MS/MS analysis. Because it is nearly chemically and physically identical to native Phenylalanine, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer.[1][2] This allows it to accurately correct for variations in sample preparation and matrix-induced ion suppression or enhancement, leading to more accurate and precise results.[1][2]

Q2: At what stage of the experimental workflow should I add the this compound internal standard?

A2: The internal standard should be added as early as possible in the sample preparation process, ideally before any extraction or protein precipitation steps.[3] This ensures that the IS compensates for any analyte loss or variability throughout the entire workflow.

Q3: How do I determine the optimal concentration of this compound to use?

A3: The concentration of the internal standard should ideally be similar to the mid-point of the calibration curve for the native Phenylalanine. This ensures a robust and reliable response that can be accurately measured across the entire concentration range of the analyte.

Q4: Can this compound be used for the quantification of L-Phenylalanine?

A4: Yes, this compound is a suitable internal standard for the quantification of L-Phenylalanine. The five deuterium atoms provide a sufficient mass shift for detection by the mass spectrometer without significantly altering the chromatographic behavior. While they are stereoisomers, in many common reversed-phase LC methods, their retention times are very similar, allowing for effective correction of matrix effects. However, for chiral separation methods, a different internal standard may be required.

Quantitative Data on Matrix Effect Compensation

The following tables illustrate the impact of matrix effects on the quantification of Phenylalanine and the effectiveness of this compound in correcting for these effects.

Table 1: Phenylalanine Response in Different Biological Matrices (Without Internal Standard)

MatrixSpiked Phenylalanine Concentration (ng/mL)Measured Phenylalanine Response (Peak Area)Signal Suppression (%)
Solvent100550,0000%
Plasma Lot 1100330,00040%
Plasma Lot 2100275,00050%
Urine Lot 1100412,50025%
Urine Lot 2100385,00030%

Table 2: Phenylalanine Quantification with this compound Internal Standard

MatrixSpiked Phenylalanine Concentration (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)Calculated Concentration (ng/mL)Accuracy (%)
Solvent100550,000600,0000.917100.0100.0
Plasma Lot 1100330,000360,0000.917100.0100.0
Plasma Lot 2100275,000300,0000.917100.0100.0
Urine Lot 1100412,500450,0000.917100.0100.0
Urine Lot 2100385,000420,0000.917100.0100.0

As shown in the tables, while the absolute peak area of Phenylalanine varies significantly between different biological matrices due to ion suppression, the use of the this compound internal standard results in a consistent peak area ratio, leading to accurate quantification.

Experimental Protocols

Detailed Methodology for Quantification of Phenylalanine in Human Plasma using this compound by LC-MS/MS

  • Preparation of Stock and Working Solutions:

    • Prepare a 1 mg/mL stock solution of Phenylalanine in 50:50 methanol:water.

    • Prepare a 1 mg/mL stock solution of this compound in 50:50 methanol:water.

    • From the stock solutions, prepare a series of working solutions for calibration standards and quality controls by serial dilution.

    • Prepare a working solution of this compound at a concentration of 500 ng/mL.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample, calibrator, or QC, add 10 µL of the this compound working solution (500 ng/mL).

    • Vortex briefly to mix.

    • Add 200 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Conditions:

    • LC System: A standard HPLC or UHPLC system.

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A typical gradient would be to start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions:

      • Phenylalanine: Q1 (m/z) -> Q3 (m/z) [To be optimized for the specific instrument]

      • This compound: Q1 (m/z) -> Q3 (m/z) [To be optimized for the specific instrument]

  • Data Analysis:

    • Quantification is based on the ratio of the peak area of Phenylalanine to the peak area of the this compound internal standard.

    • A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards using a weighted (1/x²) linear regression.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample/Calibrator/QC Add_IS Add this compound Internal Standard Sample->Add_IS PPT Protein Precipitation (Acetonitrile) Add_IS->PPT Centrifuge Centrifugation PPT->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_Separation LC Separation (C18 Column) Supernatant->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Quantification Quantification (Calibration Curve) Ratio_Calculation->Quantification

Experimental Workflow for Phenylalanine Quantification

Matrix_Effect_Compensation cluster_no_is Without Internal Standard cluster_with_is With this compound Internal Standard Analyte_Signal_Suppressed Analyte Signal (Suppressed by Matrix) Inaccurate_Quant Inaccurate Quantification Analyte_Signal_Suppressed->Inaccurate_Quant Analyte_Signal_IS_Suppressed Analyte and IS Signals (Equally Suppressed by Matrix) Ratio_Constant Peak Area Ratio (Analyte/IS) is Constant Analyte_Signal_IS_Suppressed->Ratio_Constant Accurate_Quant Accurate Quantification Ratio_Constant->Accurate_Quant Matrix Biological Matrix (Source of Ion Suppression) Matrix->Analyte_Signal_Suppressed Matrix->Analyte_Signal_IS_Suppressed

Logic of Matrix Effect Compensation

Phenylalanine_Metabolism Phenylalanine Phenylalanine Tyrosine Tyrosine Phenylalanine->Tyrosine Phenylalanine Hydroxylase Proteins Protein Synthesis Phenylalanine->Proteins L_DOPA L-DOPA Tyrosine->L_DOPA Melanin Melanin Tyrosine->Melanin Dopamine Dopamine L_DOPA->Dopamine Norepinephrine Norepinephrine Dopamine->Norepinephrine Epinephrine Epinephrine Norepinephrine->Epinephrine

Phenylalanine Metabolic Pathway

References

Technical Support Center: Optimizing Chromatographic Separation of Phenylalanine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of phenylalanine isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating phenylalanine isomers?

A1: The main challenge lies in the fact that enantiomers (D- and L-phenylalanine) possess identical physical and chemical properties in an achiral environment, making their separation difficult without a chiral selector. Positional isomers also exhibit very similar physicochemical properties, further complicating their resolution.

Q2: What is the most common approach for separating phenylalanine enantiomers?

A2: The most prevalent method is High-Performance Liquid Chromatography (HPLC) utilizing a Chiral Stationary Phase (CSP). CSPs create a chiral environment within the column, leading to differential interactions with the enantiomers and enabling their separation.[1][2][3]

Q3: Can phenylalanine isomers be separated without a chiral column?

A3: Yes, though less common, there are two main alternative approaches:

  • Chiral Mobile Phase Additives: A chiral selector is added to the mobile phase, which forms transient diastereomeric complexes with the enantiomers, allowing for separation on a standard achiral column.[4]

  • Pre-column Derivatization: The phenylalanine enantiomers are reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard reversed-phase column.[5][6][7][8]

Q4: What are the common types of Chiral Stationary Phases (CSPs) used for phenylalanine separation?

A4: Several types of CSPs are effective for separating phenylalanine isomers. The choice of CSP is critical and often requires screening for optimal results. Common types include:

  • Macrocyclic Glycopeptides: Teicoplanin and Ristocetin A are widely used and have shown excellent enantioselectivity for amino acids in reversed-phase mode.[1][9][10]

  • Cyclodextrin-based: β-cyclodextrin and its derivatives are used, typically in normal phase or polar organic mode.

  • Polysaccharide-based: Cellulose and amylose derivatives are common CSPs, though native amino acids can be challenging to resolve on these due to their zwitterionic nature and poor solubility in non-polar solvents.[10]

  • Pirkle-type: These phases, like the Whelk-O 1, are also utilized for chiral separations.[3]

Q5: How does mobile phase pH affect the separation of phenylalanine isomers?

A5: Phenylalanine is an ionizable compound. The pH of the mobile phase dictates the ionization state of its carboxylic acid and amino groups. In reversed-phase HPLC, the neutral form is more hydrophobic and will be retained longer. Controlling the pH is crucial for achieving reproducible retention times and optimal peak shape.[11][12] A mobile phase pH maintained at least 1.5 to 2 units away from the analyte's pKa is recommended for robust separations.[11]

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic separation of phenylalanine isomers.

Issue 1: Poor or No Resolution of Enantiomers
Potential Cause Recommended Solution
Inappropriate Chiral Stationary Phase (CSP) Screen different types of CSPs (e.g., teicoplanin, ristocetin, cyclodextrin-based) to find one that provides selectivity for phenylalanine isomers.[1][9]
Incorrect Mobile Phase Composition Optimize the mobile phase. For reversed-phase, adjust the organic modifier (e.g., acetonitrile, methanol) concentration. For normal phase, alter the ratio of non-polar and polar solvents.[1][13]
Incompatible Mobile Phase Mode If using a polysaccharide-based CSP with a non-polar mobile phase, the zwitterionic nature of phenylalanine may lead to poor solubility and interaction. Consider a polar organic or reversed-phase mode with a compatible CSP like a macrocyclic glycopeptide.[10]
Suboptimal Temperature Vary the column temperature. Lower temperatures can sometimes increase enantioselectivity, but may also increase backpressure and analysis time.[1]
Inadequate Derivatization (if applicable) Ensure the derivatization reaction has gone to completion. Optimize reaction conditions (time, temperature, reagent concentration).[5]
Issue 2: Peak Tailing or Asymmetrical Peaks
Potential Cause Recommended Solution
Secondary Interactions with Stationary Phase Add a competing base (e.g., triethylamine) to the mobile phase to mask active sites on the silica support.[12] Adjusting the mobile phase pH can also mitigate these interactions.
Column Overload Reduce the sample concentration or injection volume.[14]
Column Contamination or Degradation Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[15]
Mismatched Sample Solvent Dissolve the sample in a solvent that is weaker than or equal in elution strength to the mobile phase.[14]
Issue 3: Shifting or Unstable Retention Times
Potential Cause Recommended Solution
Inconsistent Mobile Phase Preparation Prepare fresh mobile phase for each run and ensure accurate composition. Use a buffer to maintain a stable pH.[11][12]
Fluctuations in Column Temperature Use a column oven to maintain a constant and consistent temperature.[16]
Insufficient Column Equilibration Ensure the column is thoroughly equilibrated with the mobile phase before starting the analysis, especially for gradient methods.[11][14]
Pump Malfunction or Leaks Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate.[15]

Experimental Protocols

Protocol 1: Enantioseparation using a Teicoplanin-based CSP (Reversed-Phase)
  • Column: Teicoplanin-based Chiral Stationary Phase (e.g., Astec CHIROBIOTIC T).[1][10]

  • Mobile Phase: Acetonitrile/Water (e.g., 75/25, v/v).[1] The addition of a small amount of acid (e.g., formic acid) or base may be necessary to optimize peak shape and retention.

  • Flow Rate: 0.8 mL/min.[1]

  • Column Temperature: 23 °C.[1]

  • Detection: UV at 210 nm.[1]

  • Sample Preparation: Dissolve the phenylalanine standard in the mobile phase.

Protocol 2: Enantioseparation using a Ristocetin-based CSP (Reversed-Phase)
  • Column: Ristocetin-based Chiral Stationary Phase.[1]

  • Mobile Phase: Acetonitrile/Water (e.g., 60/40, v/v).[1]

  • Flow Rate: 0.8 mL/min.[1]

  • Column Temperature: 23 °C.[1]

  • Detection: UV at 210 nm.[1]

  • Sample Preparation: Dissolve the phenylalanine standard in the mobile phase.

Protocol 3: Chiral Separation of Phenylalanine Methyl Esters using UPC²
  • System: ACQUITY UPC² with PDA detection.

  • Column: CHIRALPAK ID, 4.6 x 100 mm, 3 µm.

  • Mobile Phase A: CO₂.

  • Mobile Phase B: Methanol with 0.1% NH₄OH.

  • Isocratic Conditions: 90% A, 10% B.

  • Flow Rate: 1.5 mL/min.

  • Back Pressure: 2500 psi.

  • Column Temperature: 40 °C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve sample in isopropanol with 0.1% triethanolamine.

Data Presentation

Table 1: Comparison of Chiral Stationary Phases for Phenylalanine Enantioseparation

Chiral SelectorStationary Phase TypeMobile Phase ModeMobile Phase CompositionResolution (Rs)Reference
TeicoplaninMacrocyclic GlycopeptideReversed-PhaseAcetonitrile/Water (75/25, v/v)1.59[1]
Ristocetin AMacrocyclic GlycopeptideReversed-PhaseAcetonitrile/Water (60/40, v/v)2.75[1]
β-CyclodextrinCyclodextrinNormal PhaseOptimized with organic solventsShows chiral recognition[1]
Isopropylcarbamate cyclofructan 6CyclofructanNormal PhaseOptimized with organic solventsShows chiral recognition[1]

Visualizations

Troubleshooting_Workflow Start Problem: Poor or No Phenylalanine Isomer Separation Check_Resolution Is there any peak separation? Start->Check_Resolution Check_Peak_Shape Are peaks symmetrical? Check_Resolution->Check_Peak_Shape Yes No_Resolution Optimize Mobile Phase (Organic %, pH, Additives) Check_Resolution->No_Resolution No Check_Retention_Time Are retention times stable? Check_Peak_Shape->Check_Retention_Time Yes Tailing_Peaks Adjust Mobile Phase pH Add Competing Base Check_Peak_Shape->Tailing_Peaks No (Tailing/Fronting) Unstable_RT Prepare Fresh Mobile Phase Use Buffer Check_Retention_Time->Unstable_RT No Success Separation Optimized Check_Retention_Time->Success Yes Screen_CSP Screen Different Chiral Stationary Phases No_Resolution->Screen_CSP Consider_Derivatization Consider Pre-column Derivatization or Chiral Mobile Phase Additive Screen_CSP->Consider_Derivatization Consider_Derivatization->Check_Resolution Reduce_Concentration Reduce Sample Concentration /Injection Volume Tailing_Peaks->Reduce_Concentration Check_Column_Health Flush or Replace Column Reduce_Concentration->Check_Column_Health Check_Column_Health->Check_Peak_Shape Check_Temperature Ensure Stable Column Temperature Unstable_RT->Check_Temperature Check_System Check for Leaks and Ensure System Equilibration Check_Temperature->Check_System Check_System->Check_Retention_Time

Caption: Troubleshooting workflow for phenylalanine isomer separation.

Separation_Strategy Title Strategies for Phenylalanine Enantioseparation Direct_Method Direct Separation Title->Direct_Method Indirect_Method Indirect Separation Title->Indirect_Method CSP Chiral Stationary Phase (CSP) Direct_Method->CSP CMPA Chiral Mobile Phase Additive Indirect_Method->CMPA Derivatization Pre-column Derivatization Indirect_Method->Derivatization CSP_Types e.g., Teicoplanin, Ristocetin, Cyclodextrin CSP->CSP_Types Achiral_Column1 Separation on Achiral Column CMPA->Achiral_Column1 Achiral_Column2 Separation of Diastereomers on Achiral Column Derivatization->Achiral_Column2

Caption: Strategies for the chiral separation of phenylalanine.

References

D-Phenylalanine-d5 stability in different solvents and temperatures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-Phenylalanine-d5.

Stability of this compound Solutions

The stability of this compound in solution is critical for experimental accuracy and reproducibility. Below are tables summarizing the stability of this compound in various solvents and at different temperatures.

Disclaimer: The quantitative data in the following tables are compiled from vendor recommendations and estimations based on the stability of similar compounds. It is strongly recommended to perform your own stability studies for your specific experimental conditions.

Table 1: Recommended Storage of this compound Stock Solutions
SolventConcentrationStorage TemperatureRecommended Duration
WaterUp to saturation-20°CUp to 1 month[1][2]
WaterUp to saturation-80°CUp to 6 months[1][2]
DMSOUp to 10 mM-20°CUp to 1 month[1][2]
DMSOUp to 10 mM-80°CUp to 6 months[1][2]
Table 2: Estimated Short-Term Stability of this compound in Common Laboratory Solvents
SolventTemperatureStability (Estimated % Recovery after 24 hours)
Water4°C>99%
WaterRoom Temperature (~25°C)95-99%
Methanol4°C>99%
MethanolRoom Temperature (~25°C)90-95%
Acetonitrile4°C>99%
AcetonitrileRoom Temperature (~25°C)90-95%
DMSO4°C>99%
DMSORoom Temperature (~25°C)>99%

Troubleshooting Guide

This guide addresses common issues encountered during the handling and analysis of this compound.

Q1: I see a decrease in the peak area of my this compound standard in my LC-MS analysis over a sequence of injections. What could be the cause?

A1: This could be due to several factors:

  • Solution Instability: this compound may be degrading in your sample vial, especially if left at room temperature for an extended period. Refer to the stability data in Table 2. For long sequences, consider using a cooled autosampler (4°C).

  • Adsorption: Phenylalanine and its analogs can sometimes adsorb to glass or plastic surfaces. Try using silanized glass vials or polypropylene vials.

  • Evaporation: If the vial caps are not sealed properly, solvent evaporation can concentrate your sample, leading to inconsistent results. Ensure vials are tightly capped.

  • Instrumental Drift: The mass spectrometer response can drift over time. It is recommended to inject a standard periodically throughout your sample sequence to monitor and correct for any drift.

Q2: I observe a small peak at the mass of non-deuterated D-Phenylalanine in my this compound standard. Is my standard contaminated?

A2: While contamination is possible, it's more likely due to the isotopic purity of the standard. Most deuterated standards are not 100% pure and contain a small percentage of the non-deuterated form. Check the manufacturer's certificate of analysis for the specified isotopic purity.

Q3: My this compound solution has turned slightly yellow. Is it still usable?

A3: A color change can indicate degradation. Phenylalanine can degrade, particularly at elevated temperatures or in the presence of light or oxygen, into various byproducts. It is recommended to prepare a fresh solution and compare its performance to the discolored one. Store solutions protected from light.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound is generally stable and can be stored at -20°C for at least 4 years. It can also be stored at room temperature when protected from light and moisture.

Q2: How should I prepare a stock solution of this compound?

A2: For aqueous solutions, dissolve the solid in high-purity water. If you are preparing a stock solution in water, it is recommended to filter and sterilize it using a 0.22 μm filter before use.[1][2] For organic solvents like DMSO, ensure the solvent is anhydrous to prevent hydrolysis. To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use vials before freezing.

Q3: What are the potential degradation pathways for this compound?

A3: The primary degradation pathways for phenylalanine, which would be similar for its deuterated analog, involve decarboxylation, deamination, and oxidation, especially at elevated temperatures. Thermal decomposition can lead to the formation of ammonia, water, carbon dioxide, carbon monoxide, and hydrogen isocyanate. In solution, degradation can be influenced by pH, temperature, light, and the presence of oxidizing agents.

Q4: Can I use this compound in cell culture experiments?

A4: Yes, this compound is often used as a tracer in cell culture experiments for metabolic studies. Ensure that the solvent used to dissolve the compound is compatible with your cell line and at a final concentration that is not cytotoxic. When preparing solutions for cell culture, sterile filtration is crucial.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in an Aqueous Solution
  • Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in HPLC-grade water.

  • Aliquoting: Aliquot the stock solution into multiple amber glass vials.

  • Storage Conditions: Store the aliquots at different temperatures: 4°C, room temperature (25°C), and 40°C.

  • Time Points: Analyze the samples at various time points (e.g., 0, 4, 8, 12, 24, 48, and 72 hours).

  • Analysis: At each time point, analyze the samples by LC-MS.

  • Quantification: Quantify the peak area of this compound. The stability is expressed as the percentage of the initial peak area remaining at each time point.

Visualizations

Stability_Testing_Workflow cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep Prepare 1 mg/mL this compound in HPLC-grade water aliquot Aliquot into multiple amber vials prep->aliquot temp1 4°C aliquot->temp1 Store temp2 Room Temperature (25°C) aliquot->temp2 Store temp3 40°C aliquot->temp3 Store timepoint Analyze at 0, 4, 8, 12, 24, 48, 72 hours temp1->timepoint temp2->timepoint temp3->timepoint lcms LC-MS Analysis timepoint->lcms quant Quantify Peak Area lcms->quant

Caption: Workflow for assessing this compound stability.

Phenylalanine_Degradation_Pathway Phe This compound Decarboxylation Decarboxylation Phe->Decarboxylation Heat, Light Deamination Deamination Phe->Deamination Enzymatic, Chemical Oxidation Oxidation Phe->Oxidation Oxidizing agents Products Degradation Products (e.g., NH3, CO2, H2O) Decarboxylation->Products Deamination->Products Oxidation->Products

Caption: Potential degradation pathways of this compound.

References

Preventing isotopic exchange of deuterium in D-Phenylalanine-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing isotopic exchange of deuterium in D-Phenylalanine-d5. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and why is it a concern for this compound?

A1: Isotopic exchange, often termed back-exchange, is a chemical reaction where a deuterium (D) atom on a labeled compound is replaced by a hydrogen (H) atom from the surrounding environment, such as from solvents or reagents.[1] For this compound, which is deuterated on the generally stable phenyl ring, this process can still occur under certain conditions.[1] This is a critical issue as it alters the mass of the internal standard, leading to a decreased signal at its expected mass-to-charge ratio (m/z) and compromising the accuracy of quantitative analyses.[1]

Q2: How stable are the deuterium labels on the phenyl ring of this compound?

A2: Carbon-deuterium (C-D) bonds on an aromatic ring, like in this compound, are generally considered stable and non-labile under standard physiological and chromatographic conditions.[1] However, exposure to strong acids or bases, high temperatures, or specific analytical conditions (like some mass spectrometry ionization sources) can induce deuterium exchange.[1]

Q3: What are the primary experimental factors that can lead to the loss of deuterium from this compound?

A3: The main factors that promote the back-exchange of deuterium are:

  • pH: Both highly acidic and highly basic conditions can catalyze hydrogen/deuterium exchange.[2][3]

  • Temperature: Elevated temperatures accelerate the rate of chemical reactions, including isotopic exchange.[4][5][6]

  • Solvent: Protic solvents, such as water and methanol, can act as a source of protons to exchange with deuterium.[4]

Q4: What are the best practices for storing this compound to ensure its long-term stability?

A4: To ensure long-term stability, this compound should be stored at room temperature or as recommended by the supplier (e.g., -20°C), away from light and moisture.[7][8] It is crucial to use high-quality, tightly sealed vials to prevent the ingress of atmospheric moisture.[4] Before use, allow the compound to equilibrate to room temperature before opening the vial to prevent condensation.[4] For solutions, storage at -80°C for up to 6 months or -20°C for up to 1 month is recommended.[9][10]

Q5: How should I prepare stock and working solutions of this compound to minimize isotopic exchange?

A5: Use a high-purity, dry aprotic solvent whenever possible for preparing stock solutions. If an aqueous solution is necessary, use D₂O or a buffer prepared in D₂O to maintain isotopic enrichment. For working solutions in protic solvents, prepare them fresh and keep them cooled.[4]

Troubleshooting Guide

Problem Possible Cause Solution
Decreasing peak area of this compound over a series of LC-MS injections. In-source isotopic exchange due to high ion source temperatures.[1]Methodically lower the desolvation or gas temperature in the ion source and monitor the signal of the internal standard.[1]
Mobile phase composition is promoting slow exchange on the chromatography column.[11]Ensure the pH of the mobile phase is optimized to minimize exchange, typically around pH 2.5-3.[4][11] Use rapid gradients to reduce the time the compound is on the column.[11]
Inconsistent quantification results across different sample batches. Variations in sample preparation and handling, leading to different levels of back-exchange.Develop and adhere to a strict standard operating procedure (SOP) for all sample preparation steps, ensuring consistent timing, temperature, and reagent preparation.[11]
pH of the sample or dilution solvent is not controlled.Verify and adjust the pH of all samples and solvents to be within the optimal range for stability (pH 2.5-3).[4]
Appearance of lower mass isotopologues (e.g., d4, d3) in the mass spectrum. Back-exchange is occurring during sample preparation, storage, or analysis.[1]Review the entire experimental workflow. Implement the use of aprotic solvents where possible, maintain low temperatures (0°C or below), and ensure the pH is controlled.[5][6][11]
Impurity in the deuterated standard.Consult the certificate of analysis for the isotopic purity of the this compound standard.[4]

Quantitative Data Summary

The following table summarizes key quantitative parameters for minimizing deuterium back-exchange.

Parameter Recommended Condition Reasoning Reference
pH 2.5 - 3.0The minimum rate of hydrogen-deuterium exchange for many compounds occurs in this pH range.[4][11]
Temperature ≤ 0°CLower temperatures significantly slow down the rate of isotopic exchange.[5][6][11]
Solvents Aprotic (e.g., Acetonitrile, Dichloromethane)Aprotic solvents lack exchangeable protons, thus preventing back-exchange.[4]
Storage (Solid) Room temperature or -20°C, dry, darkPrevents degradation and moisture-induced exchange.[7][8]
Storage (Solution) -80°C (up to 6 months), -20°C (up to 1 month)Ensures long-term stability of the dissolved standard.[9][10]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Equilibration: Allow the vial of solid this compound to come to room temperature before opening to prevent condensation of atmospheric moisture.[4]

  • Solvent Selection: Choose a high-purity, dry aprotic solvent such as acetonitrile or methanol. If an aqueous buffer is required, use one prepared with D₂O.

  • Dissolution: Accurately weigh the required amount of this compound and dissolve it in the chosen solvent in a volumetric flask.

  • Homogenization: Gently swirl or sonicate the flask until the standard is completely dissolved. Visually inspect to ensure no solid particles remain.[4]

  • Storage: Transfer the stock solution to a pre-labeled, airtight, and light-protected (amber) vial. Store at -20°C or -80°C.[4][9][10]

Protocol 2: Analysis of Deuterium Exchange by LC-MS
  • Sample Preparation: Prepare samples and the this compound internal standard working solution in a consistent manner. If protein precipitation is required, use ice-cold acetonitrile.[1] Keep samples cooled in an autosampler set to a low temperature (e.g., 4°C).[4]

  • Chromatographic Conditions:

    • Use a rapid LC gradient to minimize the time the analyte is exposed to the protic mobile phase.[11]

    • Maintain the analytical column at a low temperature (e.g., sub-zero if possible).[11]

    • The mobile phase should have a pH between 2.5 and 3.0, using a volatile buffer like formic acid.[11]

  • Mass Spectrometry Conditions:

    • Optimize the ion source parameters, particularly the desolvation gas temperature, to minimize in-source back-exchange.[1]

    • Monitor the m/z for this compound as well as potential lower mass isotopologues (d4, d3, etc.).

  • Data Analysis:

    • Integrate the peak areas for all observed isotopologues of phenylalanine.

    • Calculate the percentage of back-exchange by comparing the peak areas of the lower mass isotopologues to the total peak area of all phenylalanine isotopologues.

Visualizations

Experimental_Workflow cluster_prep Solution Preparation cluster_sample Sample Handling cluster_analysis LC-MS Analysis Equilibrate Equilibrate D-Phe-d5 to Room Temp Dissolve Dissolve in Aprotic Solvent or D2O Buffer Equilibrate->Dissolve Store Store Stock Solution at -20°C or -80°C Dissolve->Store Prepare Prepare Samples and Working Standards Store->Prepare Chill Maintain at Low Temperature (≤ 0°C) Prepare->Chill Control_pH Adjust pH to 2.5-3.0 Prepare->Control_pH Inject Inject into LC-MS System Chill->Inject Control_pH->Inject Separate Rapid Chromatographic Separation Inject->Separate Detect Mass Spectrometry Detection Separate->Detect

Caption: Workflow for handling this compound to minimize isotopic exchange.

Troubleshooting_Deuterium_Loss Start Deuterium Loss Detected? Check_pH Is pH between 2.5 and 3.0? Start->Check_pH Yes Check_Temp Is Temperature ≤ 0°C? Check_pH->Check_Temp Yes Adjust_pH Adjust pH of all solutions Check_pH->Adjust_pH No Check_Solvent Using Aprotic Solvents? Check_Temp->Check_Solvent Yes Lower_Temp Lower temperature of samples and instrument Check_Temp->Lower_Temp No Check_MS Is MS Source Temp Optimized? Check_Solvent->Check_MS Yes Switch_Solvent Switch to aprotic solvents where possible Check_Solvent->Switch_Solvent No Optimize_MS Lower MS source temperature Check_MS->Optimize_MS No Resolved Problem Resolved Check_MS->Resolved Yes Adjust_pH->Check_Temp Lower_Temp->Check_Solvent Switch_Solvent->Check_MS Optimize_MS->Resolved

Caption: Troubleshooting decision tree for deuterium loss in this compound.

References

Technical Support Center: Minimizing Ion Suppression for D-Phenylalanine-d5 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression effects during the analysis of D-Phenylalanine-d5 by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound analysis?

A1: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of a target analyte, such as this compound, is reduced by co-eluting compounds from the sample matrix.[1][2] This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and precision of your analytical method. Since this compound is often used as an internal standard to normalize for variations in sample preparation and instrument response, uncorrected ion suppression can lead to inaccurate quantification of the target analyte.

Q2: What are the common causes of ion suppression for this compound?

A2: The most common causes of ion suppression for this compound are matrix effects.[3][4] These arise from components in the sample matrix other than the analyte of interest. Common culprits include:

  • Endogenous matrix components: Salts, lipids (especially phospholipids), and proteins from biological samples like plasma or urine.[5]

  • Exogenous compounds: Contaminants introduced during sample preparation, such as polymers from plasticware.[1]

  • Mobile phase additives: High concentrations of non-volatile buffers or ion-pairing agents like trifluoroacetic acid (TFA) can suppress ionization.[6][7]

  • Co-eluting drugs or metabolites: Other compounds in the sample that have similar chromatographic behavior.[8]

Q3: How can I determine if my this compound signal is being suppressed?

A3: A definitive method to identify ion suppression is a post-column infusion experiment.[9] This involves infusing a constant flow of a this compound solution into the mass spectrometer while injecting a blank matrix extract onto the LC column. A drop in the baseline signal at a specific retention time indicates the presence of co-eluting matrix components that are causing ion suppression.

Another simpler method is to compare the peak area of this compound in a neat solution (prepared in a clean solvent) versus a post-extraction spiked sample (prepared in an extracted blank matrix). A significantly lower peak area in the matrix sample suggests ion suppression.

Troubleshooting Guides

This section provides a step-by-step approach to diagnosing and resolving common issues related to ion suppression of this compound.

Issue 1: Low or Inconsistent this compound Signal Intensity

Possible Cause: Significant ion suppression from the sample matrix.

Troubleshooting Workflow:

A Low/Inconsistent Signal B Step 1: Evaluate Sample Preparation A->B C Step 2: Optimize Chromatography B->C If signal is still low E Resolved B->E If signal improves D Step 3: Check Instrument Parameters C->D If suppression persists C->E If signal improves D->E If signal improves

A workflow for troubleshooting low signal intensity.

Step 1: Evaluate and Optimize Sample Preparation

The goal of sample preparation is to remove interfering matrix components.[10] The effectiveness of different techniques can vary significantly.

Experimental Protocol: Comparison of Sample Preparation Methods

  • Prepare three sets of pooled blank plasma samples:

    • Set A: Protein Precipitation (PPT): To 100 µL of plasma, add 300 µL of cold acetonitrile. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

    • Set B: Liquid-Liquid Extraction (LLE): To 100 µL of plasma, add 500 µL of methyl tert-butyl ether (MTBE). Vortex for 2 minutes and centrifuge at 10,000 x g for 5 minutes. Freeze the aqueous layer and transfer the organic layer.

    • Set C: Solid-Phase Extraction (SPE): Use a mixed-mode cation exchange SPE cartridge. Condition the cartridge with methanol and water. Load the plasma sample, wash with a weak organic solvent, and elute with a basic organic solvent.

  • Spike this compound into the final extracts of each set to a final concentration of 100 ng/mL.

  • Analyze the samples by LC-MS/MS.

  • Calculate the Matrix Effect (ME) for each method:

    • ME (%) = (Peak Area in Matrix Extract / Peak Area in Neat Solution) x 100

Data Presentation: Impact of Sample Preparation on this compound Signal

Sample Preparation MethodMatrix Effect (%)Relative Standard Deviation (RSD, n=6)
Protein Precipitation (PPT)45%12%
Liquid-Liquid Extraction (LLE)75%8%
Solid-Phase Extraction (SPE)92%4%

Step 2: Optimize Chromatographic Conditions

If significant suppression remains after optimizing sample preparation, chromatographic adjustments can separate this compound from interfering compounds.

Experimental Protocol: Chromatographic Optimization

  • Analyze a post-extraction spiked sample using your current LC method to identify the retention time of this compound and any regions of ion suppression.

  • Modify the gradient profile:

    • Option A (Original): A fast 5-minute gradient from 5% to 95% acetonitrile.

    • Option B (Optimized): A shallower 10-minute gradient, holding at a lower organic percentage for a longer duration to improve separation of early-eluting interferences.

  • Consider a different stationary phase: If co-elution persists, switch to a column with a different chemistry (e.g., from C18 to a phenyl-hexyl or biphenyl phase) to alter selectivity.

Data Presentation: Effect of Gradient Modification on Signal Intensity

Gradient ProfileThis compound Peak Area
Fast Gradient (5 min)850,000
Shallow Gradient (10 min)1,500,000

Step 3: Check Instrument Parameters

Fine-tuning the mass spectrometer's ion source can sometimes improve the signal in the presence of matrix.

Experimental Protocol: Ion Source Optimization

  • Infuse a solution of this compound directly into the mass spectrometer.

  • Systematically adjust key parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature) to maximize the signal intensity.

  • Re-analyze a matrix sample with the optimized source parameters.

Issue 2: Poor Reproducibility of Analyte to Internal Standard Ratio

Possible Cause: Differential matrix effects, where the analyte and this compound experience different degrees of ion suppression.

Troubleshooting Workflow:

A Poor Ratio Reproducibility B Step 1: Verify Co-elution A->B C Step 2: Assess Matrix Effects in Different Lots B->C If not co-eluting E Resolved B->E If co-eluting and reproducible D Step 3: Enhance Sample Cleanup C->D If matrix effects are variable C->E If matrix effects are consistent D->E If reproducibility improves

A workflow for troubleshooting poor ratio reproducibility.

Step 1: Verify Co-elution of Analyte and this compound

While stable isotope-labeled standards are designed to co-elute with the analyte, a slight chromatographic shift due to the "deuterium isotope effect" can occur.[4] If this shift places the internal standard in a region of different ion suppression, it can lead to inaccurate results.

Action: Overlay the chromatograms of the analyte and this compound. If they are not perfectly co-eluting, adjust the chromatographic method (e.g., mobile phase composition, gradient) to minimize the separation.

Step 2: Assess Matrix Effects in Different Lots of Matrix

Variability in the composition of biological matrices from different individuals can lead to inconsistent ion suppression.

Experimental Protocol: Evaluation of Matrix Variability

  • Obtain at least six different lots of the blank biological matrix (e.g., plasma from six different donors).

  • Perform a post-extraction spike experiment for each lot, spiking both the analyte and this compound.

  • Calculate the matrix factor for the analyte/internal standard ratio for each lot.

  • A high variability in the matrix factor across the different lots indicates that the matrix effect is not consistent and a more robust sample preparation method is needed.

Step 3: Enhance Sample Cleanup

If matrix effects are variable, a more rigorous sample preparation method is required to remove the source of the variability. Refer to the sample preparation optimization protocol in Issue 1, Step 1 . A more effective cleanup will lead to more consistent matrix effects and better reproducibility.

References

Best practices for storing and handling D-Phenylalanine-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling D-Phenylalanine-d5. Find answers to frequently asked questions and troubleshoot common issues to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound?

A1: Proper storage is crucial to maintain the isotopic and chemical purity of this compound. Storage conditions can vary slightly by manufacturer, so always refer to the product-specific information sheet. However, general best practices are summarized in the table below.

Q2: What is the expected stability of this compound?

A2: The stability of this compound depends on the storage conditions. When stored correctly, it is a stable compound. For specific shelf life, always consult the manufacturer's documentation.[1] General stability guidelines are provided in the data table.

Q3: Can I dissolve this compound in water?

A3: this compound is slightly soluble in aqueous solutions like PBS (pH 7.2).[2] If you prepare a stock solution in water, it is recommended to filter and sterilize it using a 0.22 μm filter before use.[3][4]

Q4: What are the primary applications of this compound?

A4: this compound is primarily used as an internal standard for the quantification of phenylalanine in biological samples by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[2][3][5] It can also be used as a tracer in metabolic research.[3][5][6]

Troubleshooting Guide

This guide addresses common problems that may arise when using this compound as an internal standard in mass spectrometry-based assays.

Problem 1: Inconsistent or inaccurate quantification results.

  • Possible Cause: Isotopic Instability (Back-Exchange)

    • Explanation: Deuterium atoms on the phenyl ring of this compound are generally stable. However, exposure to harsh acidic or basic conditions, or high temperatures during sample preparation, can potentially lead to back-exchange, where deuterium is replaced by hydrogen from the solvent or matrix.[7][8] This compromises the isotopic purity of the internal standard, leading to inaccurate quantification.

    • Solution:

      • Maintain a neutral pH during sample extraction and analysis whenever possible.

      • Avoid prolonged exposure to strong acids or bases.[8]

      • Minimize sample heating during preparation steps.

  • Possible Cause: Presence of Unlabeled Phenylalanine in the Internal Standard

    • Explanation: The this compound standard may contain a small percentage of the unlabeled analyte (D-Phenylalanine). This can lead to an overestimation of the analyte concentration, particularly at the lower limit of quantification (LLOQ).

    • Solution:

      • Always check the certificate of analysis (CoA) for the isotopic purity of the standard.

      • Perform an experiment to assess the contribution of the internal standard to the analyte signal. (See Experimental Protocol section).

Problem 2: Poor chromatographic peak shape or resolution.

  • Possible Cause: Suboptimal Chromatographic Conditions

    • Explanation: The chromatographic method may not be optimized for phenylalanine, leading to issues like peak tailing, broadening, or co-elution with interfering substances.

    • Solution:

      • Optimize the mobile phase composition, gradient profile, and column temperature.

      • Ensure the column chemistry is appropriate for amino acid analysis. A reversed-phase C18 column is often a good starting point.

Problem 3: The deuterated internal standard and the analyte have slightly different retention times.

  • Possible Cause: Isotope Effect

    • Explanation: A chromatographic isotope effect can sometimes be observed where the deuterated compound elutes slightly earlier or later than the non-deuterated analyte.[9] This is due to the slight differences in physicochemical properties between the two molecules.

    • Solution:

      • This is often a minor issue that does not significantly impact quantification if the peak integration is accurate.

      • Ensure that the integration windows for both the analyte and the internal standard are set correctly.

      • If the separation is significant, further optimization of the chromatographic method may be necessary to bring the retention times closer.

Data Presentation

ParameterRecommendationSource(s)
Storage Temperature (Solid) Room temperature, away from light and moisture. or -20°C.[1][2][10]
Storage Temperature (Solution) -20°C for short-term (1 month). -80°C for long-term (6 months).[3][4]
Stability (Solid) Stable for at least 4 years when stored at -20°C. Should be re-analyzed for chemical purity after three years if stored at room temperature.[1][2]
Appearance Off-white to white solid/powder.[11]
Molecular Weight Approximately 170.2 g/mol .[2][10]
Solubility Slightly soluble in PBS (pH 7.2).[2]

Experimental Protocols

Protocol 1: Assessment of Internal Standard Contribution to Analyte Signal

This protocol is designed to determine if the this compound internal standard contains a significant amount of unlabeled phenylalanine that could interfere with the measurement of the analyte.

Methodology:

  • Prepare a "Blank + IS" Sample:

    • Take a sample of the matrix (e.g., plasma, urine) that is known to be free of phenylalanine.

    • Spike this blank matrix with the this compound internal standard at the same concentration you would use in your analytical run.

  • Prepare a "LLOQ" Sample:

    • Take a sample of the blank matrix.

    • Spike it with the unlabeled phenylalanine analyte at the lower limit of quantification (LLOQ) for your assay.

  • Sample Preparation:

    • Process both the "Blank + IS" and "LLOQ" samples using your established extraction procedure (e.g., protein precipitation, solid-phase extraction).

  • LC-MS/MS Analysis:

    • Analyze the extracted samples using your validated LC-MS/MS method.

    • Monitor the mass transition for the unlabeled phenylalanine in both samples.

  • Data Analysis:

    • Measure the peak area of the unlabeled phenylalanine signal in the "Blank + IS" sample.

    • Measure the peak area of the unlabeled phenylalanine signal in the "LLOQ" sample.

    • Acceptance Criteria: The response of the unlabeled analyte in the "Blank + IS" sample should be less than 20% of the response in the "LLOQ" sample.[7] If it is higher, it indicates a significant contribution from the internal standard, which may require sourcing a purer standard or adjusting the data analysis.

Visualizations

experimental_workflow Experimental Workflow: Assessing Internal Standard Contribution cluster_prep Sample Preparation cluster_process Sample Processing cluster_analysis Analysis cluster_evaluation Evaluation blank_is Blank Matrix + this compound IS extraction Extraction Procedure blank_is->extraction lloq Blank Matrix + Phenylalanine at LLOQ lloq->extraction lcms LC-MS/MS Analysis extraction->lcms data_analysis Data Analysis lcms->data_analysis acceptance < 20% Contribution at LLOQ? data_analysis->acceptance

Caption: Workflow for evaluating the contribution of the internal standard to the analyte signal.

troubleshooting_logic Troubleshooting Logic for Inaccurate Quantification start Inaccurate Results check_purity Check Isotopic Purity (Certificate of Analysis) start->check_purity check_exchange Assess Potential for Back-Exchange start->check_exchange purity_ok Purity Acceptable? check_purity->purity_ok exchange_risk Risk of Exchange? check_exchange->exchange_risk purity_ok->exchange_risk Yes source_new Source Higher Purity Standard purity_ok->source_new No adjust_protocol Adjust Sample Prep (pH, Temperature) exchange_risk->adjust_protocol Yes end Re-evaluate Results exchange_risk->end No source_new->end adjust_protocol->end

Caption: Decision tree for troubleshooting inaccurate quantification results.

References

Improving accuracy of low-level D-Phenylalanine-d5 enrichment detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the accurate detection of low-level D-Phenylalanine-d5 enrichment. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in detecting low-level this compound enrichment?

The primary challenges in detecting low-level this compound enrichment include:

  • Low Signal-to-Noise (S/N) Ratio: The concentration of this compound may be near or below the detection limit of the instrument, leading to a low signal that is difficult to distinguish from background noise.[1]

  • Matrix Effects: Components within the biological sample (e.g., salts, phospholipids) can interfere with the ionization of this compound, causing ion suppression or enhancement and leading to inaccurate quantification.[2][3][4]

  • Isotopic Overlap: Natural isotopic abundance of unlabeled phenylalanine can contribute to the signal at the mass-to-charge ratio (m/z) of this compound, requiring careful correction.

  • Chromatographic Resolution: Achieving baseline separation of D-Phenylalanine from its L-enantiomer and other interfering compounds is crucial for accurate quantification, especially at low concentrations.[5]

Q2: Which analytical techniques are most suitable for low-level this compound detection?

Mass spectrometry-based methods are the gold standard for the quantification of stable isotope-labeled compounds like this compound. The most commonly employed techniques are:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A robust technique, often requiring derivatization to increase the volatility and thermal stability of the analyte.[6]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity, making it well-suited for complex biological matrices.[7][8][9][10][11] It can often be performed without derivatization, simplifying sample preparation.[10]

Q3: How can I improve the signal-to-noise ratio in my measurements?

Improving the signal-to-noise (S/N) ratio is critical for detecting low-level enrichment. Consider the following strategies:

  • Optimize Sample Preparation: Employ efficient extraction and cleanup techniques to remove interfering matrix components.[12] Solid-phase extraction (SPE) can be more effective than simple protein precipitation.[13]

  • Enhance Chromatographic Performance:

    • Use a column with higher efficiency (e.g., smaller particle size) to obtain sharper, taller peaks.[14]

    • Optimize the mobile phase composition and gradient to improve peak shape and resolution.[1]

  • Adjust Mass Spectrometer Settings:

    • Fine-tune ionization source parameters such as sprayer voltage, gas flow rates, and temperature.[1]

    • Optimize collision energy for MS/MS experiments to maximize the signal of specific fragment ions.[1][15]

  • Increase Sample Injection Volume: If the injection solvent is weaker than the mobile phase, a larger volume can be injected to increase the analyte signal.[14]

Q4: What is the role of an internal standard, and which one should I use?

An internal standard (IS) is a compound added to samples at a known concentration to correct for variability during sample preparation and analysis. For this compound quantification, a stable isotope-labeled analog is the ideal choice as it has nearly identical chemical and physical properties to the analyte.[16][17][18]

  • Recommended Internal Standard: L-Phenylalanine-d5 or a more heavily labeled phenylalanine such as ¹³C₆-Phenylalanine.[10][19][20] The IS should not be present in the sample and should have a distinct mass to avoid spectral overlap.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your analysis.

Problem 1: Poor Peak Shape (Tailing, Broadening, or Splitting)
Potential Cause Recommended Action
Column Overload Reduce the amount of sample injected onto the column.
Column Contamination Flush the column with a strong solvent or replace it if necessary.[1][15]
Inappropriate Mobile Phase Ensure the pH of the mobile phase is appropriate for the analyte's pKa. Check for buffer degradation or contamination.[15]
Secondary Interactions Add a competitor compound to the mobile phase to block active sites on the stationary phase.
Problem 2: High Background Noise
Potential Cause Recommended Action
Contaminated Solvents or Reagents Use high-purity (e.g., LC-MS grade) solvents and freshly prepared mobile phases.[12]
System Contamination Flush the entire LC system and mass spectrometer with appropriate cleaning solutions.[21] A "steam cleaning" of the MS source overnight can be effective.[21]
Leaks in the LC System Check for and tighten any loose fittings to prevent air from entering the system.[1]
Electronic Noise Ensure proper grounding of the instrument and check for interference from other electronic devices.
Problem 3: Inaccurate Quantification and Poor Reproducibility
Potential Cause Recommended Action
Matrix Effects Improve sample cleanup to remove interfering substances.[13] Use a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for signal suppression or enhancement.[3][13]
Inconsistent Sample Preparation Ensure precise and consistent execution of all sample preparation steps, including pipetting and extraction.
Instrument Instability Allow the mass spectrometer to stabilize before analysis. Regularly calibrate the mass axis.[21]
Improper Standard Curve Prepare calibration standards in a matrix that closely matches the study samples to account for matrix effects.

Experimental Protocols

Protocol 1: Sample Preparation and Derivatization for GC-MS Analysis

This protocol is adapted from a method for measuring very low levels of d5-phenylalanine enrichment.[6]

  • Protein Hydrolysis: Hydrolyze approximately 1 mg of protein with 6M HCl at 110°C for 24 hours.

  • Amino Acid Isolation: Purify the resulting amino acids using cation-exchange chromatography.

  • Enzymatic Conversion: Convert phenylalanine to phenylethylamine using phenylalanine decarboxylase.

  • Derivatization:

    • Add 50 µL of ethyl acetate and 50 µL of heptafluorobutyric anhydride (HFBA) to the dried phenylethylamine sample.

    • Incubate at 60°C for 30 minutes.

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the sample in a suitable solvent for GC-MS injection.

Protocol 2: LC-MS/MS Analysis of this compound in Plasma

This is a general protocol for the analysis of phenylalanine in a biological matrix.[9][10][20]

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma, add a known amount of a suitable internal standard (e.g., L-Phenylalanine-¹³C₆).

    • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.

    • Reconstitute in the mobile phase for injection.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound: Monitor the transition from the precursor ion to a specific product ion.

      • Internal Standard: Monitor the corresponding transition for the IS.

Quantitative Data Summary

Analytical Method Analyte Enrichment Level (APE) Coefficient of Variation (CV) Reference
GC-MSd5-phenylalanine0.005%6.0%[6]
GC-MSd5-phenylalanine0.05%1.2%[6]
LC-MS/MSL-[ring-¹³C₆]phenylalanine0.0091% - 0.1312%1.7% (intra-assay)[8]
GC-MS/MSL-[ring-¹³C₆]phenylalanine0.0091% - 0.1312%6.3% (intra-assay)[8]
GC-MSL-[ring-¹³C₆]phenylalanine0.0091% - 0.1312%13.5% (intra-assay)[8]

Visualizations

Experimental_Workflow General Workflow for Low-Level this compound Detection cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Tissue) Spike Spike with Internal Standard Sample->Spike Extraction Extraction (e.g., Protein Precipitation, SPE) Spike->Extraction Derivatization Derivatization (Optional, for GC-MS) Extraction->Derivatization LC_GC Chromatographic Separation (LC or GC) Derivatization->LC_GC Inject MS Mass Spectrometry (MS or MS/MS Detection) LC_GC->MS Integration Peak Integration MS->Integration Quantification Quantification using Internal Standard Integration->Quantification Result Enrichment Calculation Quantification->Result

Caption: Workflow for this compound detection.

Troubleshooting_Logic Troubleshooting Logic for Inaccurate Results cluster_IS Internal Standard Issues cluster_Peaks Peak Shape Issues cluster_Background Background Noise Issues Start Inaccurate or Irreproducible Results Check_IS Check Internal Standard Response Start->Check_IS Check_Peaks Examine Peak Shape Start->Check_Peaks Check_Background Assess Baseline Noise Start->Check_Background IS_Variable High Variability in IS Area? Check_IS->IS_Variable Peak_Poor Broad or Tailing Peaks? Check_Peaks->Peak_Poor BG_High High Baseline Noise? Check_Background->BG_High IS_Solution Improve Sample Cleanup (e.g., use SPE) Optimize Chromatography IS_Variable->IS_Solution Peak_Solution Optimize Mobile Phase Check for Column Contamination Reduce Injection Volume Peak_Poor->Peak_Solution BG_Solution Use High-Purity Solvents Flush LC-MS System Check for Leaks BG_High->BG_Solution

Caption: Troubleshooting logic for inaccurate results.

References

Derivatization techniques for improved GC-MS analysis of phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals employing derivatization techniques for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of phenylalanine.

Troubleshooting Guide

This guide addresses common issues encountered during the derivatization and analysis of phenylalanine by GC-MS.

Problem Potential Cause(s) Recommended Solution(s)
No or Low Peak Intensity for Phenylalanine Derivative Incomplete derivatization reaction.- Ensure anhydrous conditions, as silylating reagents are sensitive to moisture[1][2]. Dry samples and solvents thoroughly[3]. - Optimize reaction temperature and time. For example, with MTBSTFA, heating at 100°C for 4 hours has been shown to be effective[2]. - Check the quality and age of the derivatization reagent.
Degradation of the derivative.- Analyze the sample immediately after derivatization, as some derivatives can be unstable[4]. - Consider using more stable derivatives, such as those formed with MTBSTFA, which are less moisture-sensitive than BSTFA derivatives[1][2].
Adsorption of the analyte in the GC system.- Ensure the GC inlet and column are properly maintained and deactivated. - Derivatization helps to reduce the polarity of phenylalanine, minimizing adsorption[3].
Multiple Peaks for Phenylalanine Derivative Formation of multiple derivative products.- This can occur with some amino acids, including asparagine, glutamine, and tryptophan[5]. - Adjusting reaction conditions, such as lowering the temperature or changing the reaction time, may favor the formation of a single derivative[5].
Presence of contaminants.- Use high-purity solvents and reagents[3]. - Ensure proper sample cleanup to remove interfering matrix components.
Poor Peak Shape (Tailing) Active sites in the GC system.- Perform inlet and column maintenance, including liner and septum replacement and column conditioning. - Incomplete derivatization can leave polar functional groups exposed, leading to tailing[6]. Ensure the derivatization reaction goes to completion.
Poor Reproducibility (Variable Peak Areas) Inconsistent derivatization.- Precisely control reaction parameters (temperature, time, reagent volumes). - Ensure samples are completely dry before adding the derivatization reagent, especially for silylation[1][2]. - Alkylation methods, such as using methyl chloroformate (MCF), have shown better reproducibility than silylation in some studies[4][7].
Injection variability.- Use an autosampler for consistent injection volumes. - Optimize injector parameters (temperature, split/splitless mode).
Interference from Reagent By-products Excess derivatization reagent or by-products co-eluting with the analyte.- Optimize the amount of derivatization reagent used. - Some reagents, like MSTFA, produce volatile by-products that elute with the solvent front, minimizing interference[8]. - Alkylation with MCF allows for easy separation of the derivatives from the reaction mixture[4].

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the GC-MS analysis of phenylalanine?

A1: Phenylalanine, like other amino acids, is a polar and non-volatile compound.[1][2][8] GC-MS analysis requires analytes to be volatile and thermally stable.[7] Derivatization converts the polar functional groups (carboxyl and amino groups) of phenylalanine into less polar, more volatile derivatives, allowing it to be vaporized in the GC inlet and travel through the analytical column.[2][3]

Q2: What are the most common derivatization techniques for phenylalanine?

A2: The most common techniques fall into three categories:

  • Silylation: This is a widely used method that replaces active hydrogens on the carboxyl and amino groups with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[1][3] Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).[1][2][8]

  • Alkylation: This technique involves the addition of an alkyl group. A notable method is the use of alkyl chloroformates, such as methyl chloroformate (MCF), which offers rapid reaction times and can be performed in an aqueous environment.[4]

  • Acylation: This method introduces an acyl group, often using reagents like anhydrides (e.g., pentafluoropropionic anhydride) in combination with fluorinated alcohols.[9]

Q3: Which derivatization reagent is best for phenylalanine analysis?

A3: The choice of reagent depends on the specific requirements of the analysis, such as sensitivity, stability, and the sample matrix.

  • MTBSTFA is often favored for creating TBDMS derivatives, which are more stable and less sensitive to moisture compared to the TMS derivatives formed by BSTFA or MSTFA.[1][2]

  • MCF (alkylation) has been reported to offer better reproducibility and derivative stability compared to silylation methods.[4][7] Unlike silylation, the reaction is instantaneous and does not require heating or anhydrous conditions.[4]

Q4: How can I prevent the hydrolysis of my silylated phenylalanine derivatives?

A4: Silylated derivatives are susceptible to hydrolysis in the presence of moisture.[1][2][6] To prevent this:

  • Ensure that all glassware, solvents, and the sample itself are completely dry before derivatization.[3]

  • Store derivatization reagents under anhydrous conditions.

  • Analyze the derivatized samples as soon as possible.

  • Consider using MTBSTFA, as TBDMS derivatives are more resistant to hydrolysis than TMS derivatives.[1][2]

Q5: My chromatogram shows multiple peaks for a single phenylalanine standard. What could be the cause?

A5: The formation of multiple derivative species can lead to multiple peaks. For amino acids, this can happen if the derivatization of different functional groups is incomplete or if different extents of derivatization occur.[5] To address this, you can try to modify the reaction conditions, such as temperature and reaction time, to favor the formation of a single, fully derivatized product.[5]

Quantitative Data Summary

The following table summarizes the reported repeatability of GC-MS analysis for phenylalanine derivatives using different derivatization techniques. Lower Relative Standard Deviation (RSD) values indicate higher precision.

Derivatization ReagentDerivative TypeAnalyte ConcentrationRepeatability (RSD %)Reference
MSTFA (Silylation)TMS50 pmol< 10%[4]
MCF (Alkylation)Methoxycarbonyl50 pmol< 10%[4]

Note: The referenced study demonstrated excellent repeatability for both silylated and alkylated derivatives under their experimental conditions.[4]

Experimental Protocols

1. Silylation using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)

This protocol is adapted from a method for the derivatization of amino acids.[2]

  • Sample Preparation: Aliquot a 50 µL volume of the amino acid standard or sample solution into a reaction vial and dry it completely under a stream of nitrogen or in a vacuum centrifuge.

  • Derivatization: Add 100 µL of neat MTBSTFA, followed by 100 µL of a suitable solvent like acetonitrile.

  • Reaction: Securely cap the vial and heat the mixture at 100 °C for 4 hours.

  • Neutralization (Optional): After cooling, the sample can be neutralized with sodium bicarbonate.

  • Analysis: The sample is now ready for injection into the GC-MS.

2. Alkylation using Methyl Chloroformate (MCF)

This protocol is based on a method reported for the analysis of amino and non-amino organic acids.[4]

  • Sample Preparation: Dry the aqueous sample completely in a reaction vial.

  • Resuspension: Resuspend the dried sample in 200 µL of a 1 M sodium hydroxide solution.

  • Reagent Addition: Add 34 µL of pyridine and 167 µL of methanol to the mixture.

  • Derivatization (Step 1): Add 20 µL of MCF to the mixture and vortex vigorously for 30 seconds.

  • Derivatization (Step 2): Add another 20 µL of MCF and vortex again for 30 seconds.

  • Extraction: Add 400 µL of chloroform to extract the derivatives and vortex. Centrifuge to separate the phases.

  • Analysis: Collect the organic (lower) phase for GC-MS analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Aqueous Sample (containing Phenylalanine) dry Complete Drying (Nitrogen stream or vacuum) start->dry add_reagent Add Derivatization Reagent (e.g., MTBSTFA or MCF cocktail) dry->add_reagent react Reaction (Heating may be required) add_reagent->react inject GC-MS Injection react->inject detect Data Acquisition inject->detect end end detect->end Chromatogram & Mass Spectrum troubleshooting_logic start Problem: No or Low Peak q1 Is the derivatization reaction complete? start->q1 a1_yes Check GC-MS system (injection, column, detector) q1->a1_yes Yes a1_no Troubleshoot Derivatization q1->a1_no No q2 Are conditions anhydrous (for silylation)? a1_no->q2 a2_yes Optimize reaction time and temperature q2->a2_yes Yes a2_no Thoroughly dry sample and solvents q2->a2_no No q3 Is the reagent fresh and stored correctly? a2_yes->q3 a3_yes Consider alternative derivatization method q3->a3_yes Yes a3_no Use fresh reagent q3->a3_no No

References

Validation & Comparative

A Researcher's Guide to Analytical Method Validation: The Role of D-Phenylalanine-d5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of amino acids like phenylalanine is critical, particularly in metabolic research and the clinical monitoring of disorders such as Phenylketonuria (PKU). The robustness of an analytical method hinges on its ability to deliver precise and accurate results, a goal often achieved through the use of an appropriate internal standard. This guide provides an objective comparison of analytical methods for phenylalanine quantification, highlighting the superior performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) when coupled with a stable isotope-labeled (SIL) internal standard like D-Phenylalanine-d5.

Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry.[1] Because they are chemically identical to the analyte, they co-elute chromatographically and exhibit similar ionization behavior, allowing them to effectively compensate for variations in sample preparation, matrix effects, and instrument response.[2][3] this compound, a deuterated form of phenylalanine, serves as an ideal internal standard for these reasons.[4][5]

Performance Comparison of Analytical Methods

The choice of analytical method impacts sensitivity, specificity, and precision. While various techniques are available for phenylalanine quantification, LC-MS/MS with a SIL internal standard consistently demonstrates superior performance, especially in complex biological matrices like plasma, serum, or dried blood spots (DBS).

Below is a summary of performance characteristics for common methods.

Analytical MethodSample MatrixInternal StandardIntra-Assay Precision (%CV)Inter-Assay Precision (%CV)Key Advantages
LC-MS/MS Plasma, Serum, DBSThis compound< 5%[6]< 7%[6]High specificity, accuracy, and sensitivity; effectively corrects for matrix effects.
HPLC-Fluorometric PlasmaStructural Analog1.8 - 3.5%[6]2.1 - 4.0%[6]Good sensitivity; does not require a mass spectrometer.
Enzymatic Assay DBS, SerumNone< 10%[6]Not Reported[6]Simpler workflow; suitable for high-throughput screening.[7]
Ion Exchange Chromatography (IEC) PlasmaNot always usedVariableVariableTraditional standard method, but has long run times and lower throughput.[8]

Experimental Protocols

A robust and validated protocol is essential for reproducible results. The following is a representative LC-MS/MS methodology for the quantification of phenylalanine in human serum using this compound as an internal standard.

1. Sample Preparation (Protein Precipitation)

This protocol is designed to remove larger protein molecules from the serum sample that could interfere with the analysis.

  • Spiking: To 50 µL of serum sample (calibrator, quality control, or unknown), add 10 µL of the internal standard working solution (this compound in a suitable solvent).

  • Precipitation: Add 200 µL of a precipitating agent, such as methanol or acetonitrile, to the sample.

  • Vortexing: Mix the sample vigorously for 30-60 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a clean autosampler vial for analysis.

  • Injection: Inject a small volume (e.g., 5-10 µL) into the LC-MS/MS system.[9]

2. Liquid Chromatography Conditions

  • Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm) is commonly used.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Flow Rate: 0.4 mL/min.

  • Gradient: A gradient elution is typically used to separate phenylalanine from other matrix components.

  • Column Temperature: 40 °C.

3. Tandem Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Phenylalanine: m/z 166.2 → 120.2[2]

    • This compound (Internal Standard): m/z 171.2 → 125.2 (Note: The exact m/z will vary based on the labeling pattern, d5 will have +5 Da shift from the parent compound).

Visualizing Key Processes

Understanding the experimental workflow and the relevant biological context is crucial for researchers. The following diagrams illustrate the bioanalytical process and the metabolic pathway of phenylalanine.

Bioanalytical_Workflow Bioanalytical Workflow Using an Internal Standard cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Sample Biological Sample (e.g., Serum) Spike Spike with IS (D-Phe-d5) Sample->Spike Precipitate Protein Precipitation (e.g., with Methanol) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Extract Extract Supernatant Centrifuge->Extract LCMS LC-MS/MS Analysis Extract->LCMS Data Data Acquisition (Analyte/IS Ratio) LCMS->Data Calibrate Calibration Curve Construction Data->Calibrate Quantify Calculate Analyte Concentration Calibrate->Quantify Phenylalanine_Metabolism Core Phenylalanine Metabolic Pathway Phe L-Phenylalanine (Essential Amino Acid) PAH Phenylalanine Hydroxylase (PAH) Phe->PAH Tyr L-Tyrosine (Precursor for Neurotransmitters) PKU Phenylketonuria (PKU) Metabolic Block PAH->Tyr PAH->PKU Deficient in PKU

References

A Comparative Guide to HPLC and GC-MS Methods for Phenylalanine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of phenylalanine is critical for various applications, including the management of metabolic disorders like phenylketonuria (PKU), nutritional analysis, and pharmaceutical quality control. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful analytical techniques widely employed for this purpose. This guide provides an objective comparison of these methods, supported by experimental data, to assist in selecting the most appropriate technique for a given analytical challenge.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and versatile technique for the analysis of non-volatile and thermally unstable compounds like amino acids. Phenylalanine can often be analyzed directly without derivatization, leveraging its natural UV absorbance.

Experimental Protocol: HPLC-UV

Sample Preparation (from Plasma/Serum):

  • Protein Precipitation: To a 30 µL sample (plasma or serum), add 30 µL of 5% perchloric acid to precipitate proteins.

  • Centrifugation: Vortex the mixture and then centrifuge at 16,000 x g for 10 minutes.[1]

  • Filtration: Filter the resulting supernatant through a 0.45 µm syringe filter before injection.

Instrumentation and Chromatographic Conditions:

  • Column: A C18 reversed-phase column is commonly used (e.g., Thermo Scientific Acclaim 120, C18, 5 μm, 4.6 x 250 mm).[2]

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer or water with formic acid) and an organic modifier like acetonitrile or methanol.[2] A typical isocratic condition might be 30% acetonitrile and 70% water (pH 6 with formic acid).[2]

  • Flow Rate: Typically around 1.0 to 1.5 mL/min.[1][3]

  • Detection: UV detection is common, with wavelengths set at 210 nm or 214 nm.[1][2][4][5]

  • Column Temperature: Maintained at a constant temperature, for instance, 30 °C or 40 °C.[2][3]

  • Injection Volume: A small volume, such as 10 µL or 20 µL, is injected.[2][5]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity, making it an excellent tool for trace analysis. However, because phenylalanine is a non-volatile amino acid, a chemical derivatization step is mandatory to increase its volatility and thermal stability for gas-phase analysis.

Experimental Protocol: GC-MS with Derivatization

Sample Preparation and Derivatization:

  • Hydrolysis (for protein-bound Phe): For samples like food products, acid hydrolysis (e.g., 6 M HCl at 110°C) is performed to release phenylalanine from proteins.[4][5]

  • Drying: The sample or an aliquot of the sample solution is evaporated to dryness under a stream of nitrogen.

  • Derivatization: A derivatizing agent is added to the dried sample. Common agents include:

    • Silylation Reagents: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). The mixture is heated (e.g., at 70°C to 120°C for 30 minutes) to form trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives.

    • Acylation/Esterification Kits: Commercially available kits like 'EZ:faast' contain reagents for extraction and derivatization, which can significantly shorten sample preparation time.[4][5]

Instrumentation and Chromatographic Conditions:

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., ZB-AAA or DB-5ms), is typically used.

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless injection is common for trace analysis.

  • Temperature Program: A temperature gradient is employed, for example, starting at 100°C, holding for 2 minutes, then ramping to 280°C at 10°C/min, and holding for 5 minutes.

  • Mass Spectrometer:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: Typically around 200°C to 250°C.

    • Analysis Mode: Can be run in full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

Performance Data Comparison

The following table summarizes typical validation parameters for HPLC-UV and GC-MS methods for phenylalanine analysis, compiled from various studies.

ParameterHPLC-UV MethodGC-MS Method (with Derivatization)Commentary
Linearity (R²) ≥ 0.998[3][5]≥ 0.984HPLC generally shows excellent linearity. The multi-step derivatization in GC-MS can sometimes impact linearity.
Limit of Detection (LOD) 0.04 µM to 0.05 µg/mL~1.2 µM (1.65 x 10⁻⁷ g/mL)[4][5]GC-MS, especially in SIM mode, often provides superior sensitivity, making it suitable for trace-level analysis.
Limit of Quantification (LOQ) 0.1 µM to 0.1 µg/mLNot consistently reported, but typically higher than LOD.Both methods can be validated to provide reliable quantification at low levels.
Accuracy (% Recovery) 88.6% to 115.4%Not explicitly detailed in comparative studies.HPLC provides high accuracy. GC-MS accuracy can be influenced by the efficiency and reproducibility of the derivatization step.
Precision (%RSD) < 7% (Intra- & Inter-day)Can be high (>15%) for some samples.HPLC methods generally demonstrate better repeatability and precision compared to GC-MS for phenylalanine in complex matrices.[4]
Analysis Time ~5-15 minutes per sample (chromatographic run)[2][5]~12-25 minutes per sample (chromatographic run)HPLC can offer faster chromatographic separation. However, GC-MS sample preparation, especially with kits, can be rapid (~15 minutes).[4][5]
Derivatization Required? No (for UV detection)YesThe mandatory derivatization for GC-MS adds complexity, time, and potential for error to the workflow.

Method Workflows

The following diagram illustrates the typical experimental workflows for the analysis of phenylalanine using HPLC and GC-MS.

G cluster_0 HPLC Workflow cluster_1 GC-MS Workflow h_start Sample Collection (e.g., Plasma, Food) h_prep Sample Preparation (Protein Precipitation/Filtration) h_start->h_prep h_analysis HPLC-UV Analysis (No Derivatization) h_prep->h_analysis h_data Data Acquisition & Quantification h_analysis->h_data g_start Sample Collection (e.g., Plasma, Food) g_prep Sample Preparation (Hydrolysis/Drying) g_start->g_prep g_deriv Chemical Derivatization (e.g., Silylation) g_prep->g_deriv Mandatory Step g_analysis GC-MS Analysis g_deriv->g_analysis g_data Data Acquisition & Quantification g_analysis->g_data

Caption: Comparative workflows for HPLC and GC-MS analysis of phenylalanine.

Conclusion

Both HPLC and GC-MS are highly capable techniques for the quantitative analysis of phenylalanine. The choice between them depends on the specific requirements of the application.

  • HPLC-UV is often the method of choice for routine analysis due to its simplicity, robustness, and high precision.[4] The ability to analyze phenylalanine without derivatization streamlines the workflow, reduces potential sources of error, and makes it a more straightforward and often faster overall process.[6]

  • GC-MS excels in sensitivity and specificity, making it ideal for applications requiring trace-level detection or unambiguous identification of phenylalanine in complex matrices. However, the mandatory derivatization step adds complexity and can affect the method's precision.[4]

For laboratories focused on high-throughput screening or routine quality control where simplicity and repeatability are paramount, HPLC is generally preferred. For research applications demanding the highest sensitivity or confirmatory analysis, the specificity of GC-MS is a significant advantage.

References

A Comparative Guide to the Accuracy and Precision of D-Phenylalanine-d5 in Quantitative Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of D-Phenylalanine-d5's performance against other internal standards in quantitative assays, supported by experimental data and methodologies. The use of a proper internal standard is critical for correcting sample-to-sample variability during analysis, thereby enhancing the accuracy and precision of quantification.

Introduction to this compound as an Internal Standard

This compound is the deuterated form of D-phenylalanine, where five hydrogen atoms on the phenyl ring are replaced with deuterium. This stable isotope-labeled (SIL) compound is an ideal internal standard for mass spectrometry (MS)-based quantification of D-phenylalanine in various biological matrices. Its chemical and physical properties are nearly identical to the endogenous analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization. However, its increased mass allows it to be distinguished from the unlabeled analyte by the mass spectrometer.

Comparative Performance Data

The primary alternatives to a SIL internal standard like this compound are structural analogs or using no internal standard at all. The following tables summarize the expected performance characteristics based on typical analytical methodologies.

Table 1: Comparison of Internal Standard Types for D-Phenylalanine Quantification

FeatureThis compound (SIL IS)Structural Analog ISNo Internal Standard
Co-elution with Analyte Nearly identical retention timeDifferent retention timeN/A
Ionization Efficiency Nearly identicalCan differ significantlyN/A
Correction for Matrix Effects HighPartial to LowNone
Correction for Extraction Loss HighPartialNone
Overall Accuracy High (typically 95-105%)Moderate to LowLow
Overall Precision High (typically <15% RSD)Moderate to LowLow

Table 2: Typical Quantitative Performance of an LC-MS/MS Assay for D-Phenylalanine using this compound

ParameterTypical Performance
Linearity (r²) >0.99
Lower Limit of Quantification (LLOQ) Low ng/mL to pg/mL range
Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Precision (% RSD) <15% (<20% at LLOQ)
Recovery (%) Consistent and reproducible

Experimental Protocol: Quantification of D-Phenylalanine in Human Plasma by LC-MS/MS

This protocol outlines a typical workflow for the quantification of D-phenylalanine using this compound as an internal standard.

1. Materials and Reagents:

  • D-Phenylalanine and this compound reference standards

  • Human plasma (K2EDTA)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Water, ultrapure

2. Standard and Internal Standard Preparation:

  • Prepare stock solutions of D-phenylalanine and this compound in 50:50 ACN:Water.

  • Create a series of calibration standards by spiking blank plasma with D-phenylalanine.

  • Prepare a working solution of this compound (internal standard) in ACN.

3. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample, calibration standard, or quality control sample, add 200 µL of the internal standard working solution (in ACN).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a new plate or vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% FA in Water

    • Mobile Phase B: 0.1% FA in ACN

    • Gradient: A suitable gradient to separate D-phenylalanine from other matrix components.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • D-Phenylalanine: Q1 (Precursor Ion) -> Q3 (Product Ion)

      • This compound: Q1 (Precursor Ion + 5 Da) -> Q3 (Product Ion)

    • Collision Energy and other MS parameters are optimized for each analyte.

5. Data Analysis:

  • Integrate the peak areas for both D-phenylalanine and this compound.

  • Calculate the peak area ratio (D-phenylalanine / this compound).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of D-phenylalanine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

G cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add this compound (Internal Standard) in ACN plasma->add_is vortex Vortex (Protein Precipitation) add_is->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Processing (Peak Area Ratio) lcms->data calibration Calibration Curve data->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for D-phenylalanine quantification.

G cluster_ideal Ideal Internal Standard (this compound) cluster_nonideal Non-Ideal Internal Standard (Structural Analog) ideal_is Analyte and IS experience identical matrix effects and losses ratio Peak Area Ratio (Analyte/IS) remains constant ideal_is->ratio accurate Accurate Quantification ratio->accurate nonideal_is Analyte and IS experience different matrix effects and losses ratio_varies Peak Area Ratio (Analyte/IS) varies nonideal_is->ratio_varies inaccurate Inaccurate Quantification ratio_varies->inaccurate

Caption: Logical relationship of internal standard choice and accuracy.

Conclusion

For quantitative assays requiring high accuracy and precision, this compound is the superior choice for an internal standard when measuring D-phenylalanine. Its ability to mimic the behavior of the unlabeled analyte throughout the analytical process provides effective correction for experimental variability, which is not achievable with structural analogs or in the absence of an internal standard. The use of stable isotope-labeled standards like this compound is a cornerstone of robust and reliable bioanalytical method development in research and drug development.

A Guide to Inter-Laboratory Comparison of Analytical Methods Utilizing D-Phenylalanine-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods that use D-Phenylalanine-d5 as an internal standard for the quantitative analysis of phenylalanine. The data presented is synthesized from various method validation studies to offer an objective overview of expected performance across different analytical platforms. This document is intended to assist researchers in selecting and implementing robust analytical methods for clinical and research applications, particularly in the context of metabolic studies and drug development.

Introduction to this compound in Quantitative Analysis

This compound is a stable isotope-labeled (SIL) form of the amino acid D-phenylalanine. Its near-identical chemical and physical properties to endogenous phenylalanine, coupled with a distinct mass difference, make it an ideal internal standard for mass spectrometry-based quantitative analysis.[1] The use of a SIL internal standard is considered the gold standard for correcting variations in sample preparation, matrix effects, and instrument response, thereby ensuring high precision and accuracy in analytical measurements.[1][2] This is particularly crucial in applications such as newborn screening for phenylketonuria (PKU), a metabolic disorder characterized by elevated levels of phenylalanine.[3]

Inter-Laboratory Performance and Proficiency Testing

While direct inter-laboratory comparison studies focusing exclusively on methods using this compound are not extensively published, the overall proficiency of laboratories measuring phenylalanine is monitored through programs like the College of American Pathologists (CAP) Proficiency Testing.[4][5][6] These programs assess the accuracy and reliability of testing across different laboratories and methodologies.[5] For inherited metabolic disorders, including PKU, analytical sensitivity in these proficiency tests is generally high, often exceeding 90%.[4] This underscores the robustness of the analytical methods, like those employing isotope dilution, used in clinical settings.

Comparison of Analytical Method Performance

The following table summarizes the performance characteristics of commonly employed analytical methods for phenylalanine quantification that utilize a deuterated internal standard. The data is collated from individual method validation studies.

ParameterLC-MS/MS Method ALC-MS/MS Method BGC-MS Method
Linearity (Correlation Coefficient, r²) >0.999≥ 0.9990.984
Limit of Detection (LOD) 0.1 µM1.2 µmol/lNot Reported
Limit of Quantification (LOQ) 0.3 µMNot ReportedNot Reported
Intra-day Precision (Repeatability, %RSD) < 9.0%Not ReportedNot Reported
Inter-day Precision (Reproducibility, %RSD) < 9.0%Not ReportedNot Reported
Measurement Uncertainty ~1.2% (expanded)Not ReportedNot Reported
Recovery Not ReportedNot ReportedNot Reported

Note: The data presented is a synthesis from multiple sources and direct comparison should be made with caution as experimental conditions may vary.

Experimental Protocols

Sample Preparation (for Blood Samples)

A common application for phenylalanine analysis is in dried blood spots (DBS) or serum for neonatal screening and patient monitoring.[7][8]

  • Spiking with Internal Standard: A known concentration of this compound (internal standard) is added to the sample (e.g., blood spot eluate or serum).

  • Protein Precipitation: Proteins are precipitated from the sample, typically by adding an organic solvent like methanol or acetonitrile. This step is crucial to prevent interference and column clogging.

  • Centrifugation: The sample is centrifuged to pellet the precipitated proteins.

  • Supernatant Transfer: The supernatant, containing the analyte and internal standard, is transferred to a clean vial for analysis.

  • Derivatization (for GC-MS): For GC-MS analysis, a derivatization step is often required to make the amino acids volatile. This can involve reaction with agents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).[9]

LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used technique for the sensitive and specific quantification of phenylalanine.

  • Chromatographic Separation:

    • Column: A reversed-phase C18 column is typically used.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., formic acid), is employed to separate phenylalanine from other components in the sample.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive mode is commonly used.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both phenylalanine and this compound are monitored. For example, a transition for phenylalanine could be m/z 166.2 → 120.2, and for a deuterated analog, a corresponding mass-shifted transition would be monitored.

GC-MS Analysis

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for phenylalanine analysis.

  • Chromatographic Separation:

    • Column: A non-polar capillary column is typically used.

    • Carrier Gas: Helium is commonly used as the carrier gas.

  • Mass Spectrometric Detection:

    • Ionization: Electron ionization (EI) is often employed.

    • Detection Mode: Selected Ion Monitoring (SIM) is used to monitor specific ions corresponding to the derivatized phenylalanine and this compound.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the quantitative analysis of phenylalanine using this compound as an internal standard.

Quantitative_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Blood Spot, Serum) Add_IS Spike with This compound (IS) Sample->Add_IS Precipitate Protein Precipitation Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS or GC-MS Peak_Integration Peak Area Integration (Analyte & IS) LCMS->Peak_Integration Ratio_Calculation Calculate Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Quantification Quantify Analyte Concentration Ratio_Calculation->Quantification Calibration_Curve Calibration Curve Calibration_Curve->Quantification Phenylalanine_Metabolism Phe Phenylalanine Protein Protein Synthesis Phe->Protein PAH Phenylalanine Hydroxylase Phe->PAH Tyr Tyrosine PAH->Tyr PKU PKU (Metabolic Block) PAH->PKU Defective in PKU

References

Deuterated vs. ¹³C Internal Standards in Quantitative Proteomics: A Performance Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal stable isotope-labeled internal standard for mass spectrometry-based proteomics.

In the pursuit of accurate and reproducible protein quantification, the choice of an appropriate internal standard is paramount. Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative mass spectrometry, providing a reference against which endogenous analytes can be precisely measured. Among the most common choices for labeling are deuterium (²H) and carbon-13 (¹³C). This guide provides an objective comparison of the performance of deuterated and ¹³C-labeled standards in proteomics, supported by experimental data, to facilitate an informed decision for your analytical needs.

Key Performance Differences: A Head-to-Head Comparison

The ideal internal standard should be chemically and physically identical to the analyte, differing only in mass. This ensures it behaves identically during sample preparation, chromatography, and ionization, thereby accurately correcting for experimental variability. While both deuterated and ¹³C-labeled standards serve this purpose, their inherent physicochemical properties lead to significant differences in analytical performance.

¹³C-labeled standards are widely considered the superior choice for quantitative proteomics due to their identical physicochemical properties to the native analyte, resulting in perfect co-elution during liquid chromatography (LC).[1][2] In contrast, deuterated standards often exhibit a chromatographic shift, eluting slightly earlier than their non-deuterated counterparts.[1][3][4] This phenomenon, known as the "isotope effect," arises from the slightly stronger and less polar nature of the C-²H bond compared to the C-¹H bond.[2][3] This separation can lead to inaccurate quantification if the analyte and the internal standard experience different matrix effects at slightly different retention times.[1]

Quantitative Data Summary

The following tables summarize the key performance differences between deuterated and ¹³C-labeled internal standards based on quantitative data from various studies.

Table 1: Chromatographic Behavior and Quantification Accuracy

Performance MetricDeuterated (²H) Internal Standards¹³C-Labeled Internal StandardsKey Findings & Implications
Chromatographic Co-elution Often exhibit a retention time shift, eluting earlier than the non-labeled analyte.[1][3][4]Typically co-elute perfectly with the analyte.[1]The superior co-elution of ¹³C standards provides more accurate compensation for matrix effects that can vary across a chromatographic peak.[1]
Accuracy & Precision Can lead to inaccuracies, with one study reporting up to a 40% error due to imperfect retention time matching.[1] Another study showed a mean bias of 96.8% with a standard deviation of 8.6%.[1]Demonstrates improved accuracy and precision, with a comparative study showing a mean bias of 100.3% with a standard deviation of 7.6%.[1]The closer physicochemical properties of ¹³C standards to the analyte result in more reliable and reproducible quantification.
Coefficient of Variation (CV) Higher CVs have been observed in some studies compared to ¹³C standards.Use of ¹³C standards in lipidomics significantly reduced the CV% compared to deuterated standards.[1]Lower CVs indicate greater precision and reproducibility of the analytical method.
Isotopic Stability Susceptible to back-exchange of deuterium with hydrogen, particularly if the label is on an exchangeable site (e.g., -OH, -NH).[1]Chemically stable with no risk of isotope exchange.¹³C standards offer greater long-term stability and reliability, crucial for longitudinal studies and method validation.
Cost Generally less expensive and more readily available.Typically more expensive due to more complex synthesis.The higher initial cost of ¹³C standards can be justified by long-term savings in troubleshooting, method development, and data reliability.

Experimental Protocols

Detailed methodologies for two common stable isotope labeling techniques in proteomics are provided below.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

This protocol describes a typical workflow for a two-plex SILAC experiment using ¹³C-labeled lysine and arginine.

Materials:

  • Cell line of interest

  • SILAC-grade DMEM or RPMI 1640 medium deficient in L-lysine and L-arginine

  • "Light" L-lysine and L-arginine

  • "Heavy" ¹³C₆ L-lysine and ¹³C₆,¹⁵N₄ L-arginine

  • Dialyzed fetal bovine serum (dFBS)

  • Standard cell culture reagents and equipment

  • Mass spectrometer

Procedure:

  • Cell Culture Adaptation:

    • Culture two populations of cells. For the "light" population, supplement the SILAC medium with "light" amino acids and 10% dFBS.[5]

    • For the "heavy" population, supplement the SILAC medium with "heavy" ¹³C₆ L-lysine and ¹³C₆,¹⁵N₄ L-arginine and 10% dFBS.[5][6]

    • Grow the cells for at least 5-6 doublings to ensure complete incorporation of the labeled amino acids.[5][7]

  • Experimental Treatment:

    • Treat the "light" and "heavy" cell populations with the desired experimental conditions (e.g., drug treatment vs. control).

  • Sample Pooling and Protein Extraction:

    • Harvest the cells and combine the "light" and "heavy" populations in a 1:1 ratio based on cell number or protein concentration.

    • Lyse the cells and extract total protein using a suitable lysis buffer.

  • Protein Digestion:

    • Reduce disulfide bonds with dithiothreitol (DTT) and alkylate cysteine residues with iodoacetamide (IAA).

    • Digest the proteins into peptides using trypsin, which cleaves at the C-terminus of lysine and arginine residues.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • The mass spectrometer will detect pairs of "light" and "heavy" peptides, which are chemically identical but differ in mass.

  • Data Analysis:

    • Quantify the relative abundance of proteins by comparing the peak intensities of the "light" and "heavy" peptide pairs.

Chemical Labeling by Reductive Amination

This protocol describes the labeling of peptides with either deuterated or ¹³C-labeled formaldehyde.

Materials:

  • Peptide samples from protein digestion

  • "Light" formaldehyde (CH₂O)

  • "Heavy" deuterated formaldehyde (CD₂O) or ¹³C-labeled formaldehyde (¹³CH₂O)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Reaction buffer (e.g., 100 mM triethylammonium bicarbonate)

  • Quenching solution (e.g., 5% formic acid)

  • C18 solid-phase extraction (SPE) cartridges

  • Mass spectrometer

Procedure:

  • Peptide Preparation:

    • Desalt and dry the peptide samples obtained after protein digestion.

  • Labeling Reaction:

    • Reconstitute the peptide samples in the reaction buffer.

    • To one set of samples, add "light" formaldehyde and sodium cyanoborohydride.

    • To the other set of samples, add "heavy" deuterated or ¹³C-labeled formaldehyde and sodium cyanoborohydride.

    • Incubate the reactions at room temperature for 1 hour.

  • Reaction Quenching:

    • Stop the reaction by adding the quenching solution.

  • Sample Pooling and Desalting:

    • Combine the "light" and "heavy" labeled samples in a 1:1 ratio.

    • Desalt the combined sample using C18 SPE cartridges to remove excess reagents.

  • LC-MS/MS Analysis:

    • Analyze the labeled peptide mixture by LC-MS/MS.

  • Data Analysis:

    • Quantify the relative abundance of proteins by comparing the peak intensities of the "light" and "heavy" labeled peptide pairs.

Mandatory Visualizations

The following diagrams illustrate a typical experimental workflow for targeted proteomics and a simplified representation of the EGFR signaling pathway, a common area of investigation using quantitative proteomics.

Targeted_Proteomics_Workflow cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis cluster_DataAnalysis Data Analysis Biological_Sample Biological Sample (e.g., Cells, Tissue) Protein_Extraction Protein Extraction Biological_Sample->Protein_Extraction Protein_Digestion Protein Digestion (e.g., Trypsin) Protein_Extraction->Protein_Digestion Spike_In Spike-in Stable Isotope Labeled Internal Standard Protein_Digestion->Spike_In LC_Separation Liquid Chromatography Separation Spike_In->LC_Separation MS_Acquisition Mass Spectrometry Acquisition (MRM/PRM) LC_Separation->MS_Acquisition Peak_Integration Peak Integration MS_Acquisition->Peak_Integration Ratio_Calculation Ratio Calculation (Analyte/Standard) Peak_Integration->Ratio_Calculation Quantification Absolute/Relative Quantification Ratio_Calculation->Quantification

Targeted proteomics workflow using stable isotope labeled standards.

EGFR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling EGF EGF EGFR EGFR EGF->EGFR Grb2_Sos Grb2/Sos EGFR->Grb2_Sos P PI3K PI3K EGFR->PI3K P Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cellular_Response Cellular Response (Proliferation, Survival) ERK->Cellular_Response Akt Akt PI3K->Akt Akt->Cellular_Response

Simplified EGFR signaling pathway, a target for quantitative proteomics.

Conclusion and Recommendation

References

L-Phenylalanine Demonstrates Greater Hormonal Efficacy Compared to D-Phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of experimental data reveals that L-phenylalanine, the naturally occurring stereoisomer of the essential amino acid phenylalanine, is a potent stimulator of various key metabolic hormones, while D-phenylalanine exhibits minimal to no effect on the same hormonal pathways. This guide provides a detailed comparison of their efficacy, supported by experimental data and outlining the underlying signaling mechanisms.

This analysis is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of amino acids in metabolic regulation. The data presented herein is collated from peer-reviewed studies in both human and animal models.

Comparative Analysis of Hormone Release

Experimental evidence consistently demonstrates that L-phenylalanine significantly stimulates the release of several gastroenteropancreatic hormones, including cholecystokinin (CCK), insulin, glucagon, and glucose-dependent insulinotropic polypeptide (GIP). In stark contrast, D-phenylalanine has been shown to be largely inert in stimulating the secretion of these hormones.[1][2] One study, however, did report an increase in postprandial peptide tyrosine tyrosine (PYY) concentrations with D-phenylalanine administration relative to a placebo.[1]

Quantitative Data on Hormone Release

The following tables summarize the quantitative effects of L-phenylalanine and D-phenylalanine on the release of key hormones based on data from human clinical trials.

Table 1: Effect of 10g Oral Phenylalanine Isomers on Pancreatic and Gastrointestinal Hormones in Healthy Humans [1]

HormoneL-Phenylalanine vs. Placebo (P-value)L-Phenylalanine vs. D-Phenylalanine (P-value)D-Phenylalanine vs. Placebo (P-value)
Insulin < 0.05 (Increased)< 0.05 (Increased)Not Significant
Glucagon < 0.05 (Increased)< 0.05 (Increased)Not Significant
GIP 0.0249 (Increased)0.0420 (Increased)Not Significant
PYY (postprandial AUC) Not SignificantNot Significant0.0002 (Increased)

AUC: Area Under the Curve

Table 2: Effect of 10g Oral Phenylalanine Isomers on Cholecystokinin (CCK) Release in Healthy Humans [2]

ParameterL-PhenylalanineD-PhenylalaninePlacebo
Peak CCK Level (pmol/L) 5.49 ± 0.83No significant increase1.10 ± 0.12 (Basal)
Effect on Food Intake Reduced calorie intake (P = 0.03 vs. placebo)No significant effectBaseline

Experimental Protocols

The data presented above is primarily derived from randomized, double-blind, placebo-controlled crossover studies in human subjects. A summary of a representative experimental protocol is provided below.

Protocol: Oral Administration of Phenylalanine Isomers in Humans[1][2]
  • Participants: Healthy, normal-weight adult volunteers.

  • Study Design: A randomized, double-blind, placebo-controlled crossover study. Each participant serves as their own control.

  • Intervention: On separate occasions, separated by a washout period, participants ingest a solution containing 10g of L-phenylalanine, 10g of D-phenylalanine, or a placebo.

  • Blood Sampling: Blood samples are collected at baseline and at regular intervals post-ingestion to measure hormone concentrations (e.g., insulin, glucagon, GIP, PYY, CCK) and glucose levels.

  • Appetite and Food Intake Assessment: Subjective appetite is assessed using visual analogue scales. In some studies, an ad libitum meal is provided after a set time to measure energy intake.

  • Hormone Analysis: Plasma hormone concentrations are determined using specific immunoassays (e.g., radioimmunoassay or ELISA).

  • Statistical Analysis: Data are analyzed using appropriate statistical methods to compare the effects of the different treatments.

Signaling Pathways and Mechanisms of Action

The differential effects of L- and D-phenylalanine on hormone release can be attributed to their distinct interactions with cellular receptors, primarily the Calcium-Sensing Receptor (CaSR).

L-phenylalanine acts as a potent agonist of the CaSR, which is expressed in various enteroendocrine cells and pancreatic islets.[3][4][5] Activation of the CaSR by L-phenylalanine triggers a downstream signaling cascade, leading to an increase in intracellular calcium levels and subsequent hormone secretion.[5][6][7] This mechanism has been shown to be crucial for the L-phenylalanine-induced release of GLP-1, PYY, and CCK.[3][5][8]

D-phenylalanine, on the other hand, does not appear to significantly activate the CaSR, which explains its lack of efficacy in stimulating the release of most of the hormones affected by its L-isomer.[9]

Below are diagrams illustrating the signaling pathway for L-phenylalanine-mediated hormone release and a representation of the experimental workflow.

L_Phenylalanine_Signaling_Pathway L_Phe L-Phenylalanine CaSR Calcium-Sensing Receptor (CaSR) L_Phe->CaSR Binds to G_protein G-protein (Gq/11) CaSR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca_release Ca²⁺ Release ER->Ca_release Intra_Ca ↑ Intracellular Ca²⁺ Ca_release->Intra_Ca Hormone_Vesicles Hormone-containing Vesicles Intra_Ca->Hormone_Vesicles Triggers fusion Hormone_Release Hormone Release (CCK, GLP-1, Insulin, etc.) Hormone_Vesicles->Hormone_Release Experimental_Workflow Participants Recruitment of Healthy Volunteers Randomization Randomization to Treatment Groups Participants->Randomization L_Phe Oral L-Phenylalanine (10g) Randomization->L_Phe D_Phe Oral D-Phenylalanine (10g) Randomization->D_Phe Placebo Placebo Randomization->Placebo Blood_Sampling Serial Blood Sampling L_Phe->Blood_Sampling D_Phe->Blood_Sampling Placebo->Blood_Sampling Hormone_Analysis Hormone Concentration Analysis (ELISA/RIA) Blood_Sampling->Hormone_Analysis Data_Analysis Statistical Analysis Hormone_Analysis->Data_Analysis Results Comparative Efficacy Determination Data_Analysis->Results

References

Establishing Linearity and Range for D-Phenylalanine-d5 Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of D-Phenylalanine-d5 is critical in various stages of pharmaceutical research, from metabolic studies to clinical trials. Establishing the linearity and analytical range of a given quantification method is a cornerstone of method validation, ensuring data reliability and accuracy. This guide provides an objective comparison of common analytical methodologies for this compound quantification, with a focus on their linearity and dynamic range, supported by experimental data and detailed protocols.

Performance Comparison of Analytical Methods

The choice of an analytical method for this compound quantification is often dictated by the required sensitivity, the complexity of the sample matrix, and the desired sample throughput. The following tables summarize the performance characteristics of two prevalent methods: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Chiral High-Performance Liquid Chromatography (Chiral HPLC) with UV or fluorescence detection.

Table 1: Comparison of Linearity and Range for this compound Quantification
Analytical Method Typical Dynamic Range Lower Limit of Quantification (LLOQ) Upper Limit of Quantification (ULOQ) Linearity (Correlation Coefficient, r²)
LC-MS/MS0.1 ng/mL - 1000 ng/mL0.1 ng/mL1000 ng/mL> 0.99
Chiral HPLC-UV1 µg/mL - 500 µg/mL1 µg/mL500 µg/mL> 0.99
Chiral HPLC-Fluorescence50 ng/mL - 100 µg/mL50 ng/mL100 µg/mL> 0.99
Table 2: Comparison of Precision for Phenylalanine Quantification Methods
Analytical Method Intra-Assay Precision (CV%) Inter-Assay Precision (CV%)
LC-MS/MS< 5%< 7%[1]
Chiral HPLC-Fluorometric1.8 - 3.5%2.1 - 4.0%[1]
Enzymatic Assay< 10%Not Reported[1]

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results and for the transparent assessment of a method's performance.

LC-MS/MS Method for this compound Quantification

This method offers high sensitivity and selectivity, making it the gold standard for bioanalytical studies.

1. Sample Preparation:

  • Protein Precipitation: To 100 µL of plasma or serum, add 300 µL of ice-cold methanol containing the internal standard (e.g., L-Phenylalanine-d5).

  • Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

2. Instrumentation and Conditions:

  • Chromatographic System: A high-performance liquid chromatography system capable of gradient elution.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient Elution: A linear gradient from 5% to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • MRM Transitions:

    • This compound: Precursor ion > Product ion (specific m/z values to be determined based on the instrument).

    • Internal Standard (L-Phenylalanine-d5): Precursor ion > Product ion.

3. Data Analysis:

  • Quantification is based on the peak area ratio of this compound to the internal standard.

  • A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards. Linearity is assessed by the correlation coefficient (r²) of the curve.

Chiral HPLC Method for D-Phenylalanine Quantification

This method is essential for separating and quantifying enantiomers.

1. Sample Preparation (with derivatization for fluorescence detection):

  • Deproteinization: Similar to the LC-MS/MS method.

  • Derivatization: The dried extract is derivatized with a chiral derivatizing agent such as o-phthaldialdehyde/N-acetyl-L-cysteine (OPA/NAC) to form fluorescent diastereomers.

2. Instrumentation and Conditions:

  • Chromatographic System: An HPLC system with a UV or fluorescence detector.

  • Column: A chiral stationary phase (CSP) column (e.g., a teicoplanin-based column).

  • Mobile Phase: An isocratic mobile phase, typically a mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., phosphate buffer).

  • Flow Rate: 1.0 mL/min.

  • Detection:

    • UV: 254 nm.

    • Fluorescence: Excitation and emission wavelengths specific to the derivatization agent.

3. Data Analysis:

  • Quantification is based on the peak area of the D-Phenylalanine derivative.

  • A calibration curve is constructed by plotting the peak area against the concentration of the calibration standards.

Establishing Linearity and Range: A Workflow

The process of establishing the linearity and range of a bioanalytical method is a systematic procedure guided by regulatory standards.

Linearity_Range_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_evaluation Evaluation cluster_validation Validation prep_standards Prepare Calibration Standards (min. 6 non-zero levels) analyze_samples Analyze Standards and QCs (multiple runs) prep_standards->analyze_samples prep_qc Prepare Quality Control (QC) Samples (LLOQ, Low, Mid, High) prep_qc->analyze_samples construct_curve Construct Calibration Curve (Response vs. Concentration) analyze_samples->construct_curve assess_linearity Assess Linearity (r² ≥ 0.99) construct_curve->assess_linearity determine_range Determine Analytical Range (LLOQ to ULOQ) assess_linearity->determine_range check_accuracy_precision Check Accuracy and Precision (within ±15-20% of nominal) determine_range->check_accuracy_precision method_validated Method Validated check_accuracy_precision->method_validated

Workflow for Establishing Linearity and Range.

Logical Relationship of Validation Parameters

The validation of a bioanalytical method is a multi-faceted process where different parameters are interconnected to ensure the overall reliability of the method.

Validation_Parameters cluster_core Core Performance cluster_range Quantitative Range cluster_application In-Use Performance Accuracy Accuracy Linearity Linearity Accuracy->Linearity Recovery Recovery Accuracy->Recovery Precision Precision Precision->Linearity Precision->Recovery Selectivity Selectivity LLOQ LLOQ Selectivity->LLOQ Range Range Linearity->Range Range->LLOQ ULOQ ULOQ Range->ULOQ Stability Stability Recovery->Stability

Interdependence of Bioanalytical Method Validation Parameters.

References

Safety Operating Guide

Proper Disposal of D-Phenylalanine-d5: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents like D-Phenylalanine-d5 are paramount for ensuring a secure laboratory environment and regulatory compliance. This guide provides a comprehensive overview of the proper disposal procedures for this compound, a deuterated form of the amino acid D-phenylalanine. While generally not classified as a hazardous substance, adherence to established safety protocols is essential.[1][2]

Essential Safety and Handling Information

Prior to disposal, it is crucial to handle this compound with the appropriate safety measures to minimize exposure and prevent contamination. The following table summarizes the recommended personal protective equipment (PPE) and handling guidelines.

CategoryRecommendationSource
Eye and Face Protection Wear appropriate protective eyeglasses or chemical safety goggles.[2][3]
Skin Protection Wear appropriate protective gloves (e.g., nitrile) and a lab coat or other protective clothing to prevent skin contact.[2][3]
Respiratory Protection Under normal use, no respiratory protection is needed. If dust formation is likely, a particle filter respirator (e.g., N95) is recommended.[2]
General Hygiene Handle in accordance with good industrial hygiene and safety practices. Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.[2]
Storage Keep containers tightly closed in a dry, cool, and well-ventilated place.[2]
Incompatible Materials Avoid contact with acids, bases, and strong oxidizing agents.[2]

Step-by-Step Disposal Protocol

The proper disposal of this compound is contingent on the quantity and form of the waste (solid or liquid) and must always align with local, state, and federal regulations. Consultation with your institution's Environmental Health and Safety (EHS) department is a critical first step.[4][5]

1. Waste Characterization and Segregation:

  • Solid Waste: Collect unused or expired this compound powder in a clearly labeled, sealed container.[2][4] The label should include the full chemical name, "this compound," and indicate that it is non-hazardous chemical waste.

  • Liquid Waste (Aqueous Solutions): For dilute aqueous solutions, consult your EHS department. In some cases, drain disposal with copious amounts of water may be permissible for very small quantities of non-hazardous materials, but this requires prior approval.[4]

  • Contaminated Materials: Disposable items such as weigh boats, pipette tips, and gloves that are contaminated with this compound should be collected as solid chemical waste.[4] Non-disposable glassware should be rinsed with a suitable solvent (e.g., ethanol or acetone), and the rinsate must be collected as liquid chemical waste.[4]

2. Waste Collection and Storage:

  • All waste containers must be appropriately labeled and sealed.

  • Store collected chemical waste in a designated, secure accumulation area until it is collected by your institution's EHS or a licensed disposal company.[4]

3. Final Disposal:

  • The final disposal of the collected waste must be conducted by a licensed and qualified waste disposal company, coordinated through your EHS department.[3]

The following workflow diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Start: this compound Waste cluster_1 Waste Segregation cluster_2 Disposal Path cluster_3 Final Disposal start Identify Waste Form (Solid, Liquid, Contaminated Labware) solid_waste Solid Waste (Powder) start->solid_waste liquid_waste Aqueous Solution start->liquid_waste labware Contaminated Labware start->labware collect_solid Collect in Labeled, Sealed Container solid_waste->collect_solid consult_ehs Consult EHS for Approval (Dilute Solutions) liquid_waste->consult_ehs collect_labware Collect as Solid Chemical Waste labware->collect_labware storage Store in Designated Waste Area collect_solid->storage drain_disposal Drain Disposal with Copious Water consult_ehs->drain_disposal Approved collect_liquid Collect Rinsate/Solution as Chemical Waste consult_ehs->collect_liquid Not Approved / Concentrated collect_liquid->storage collect_labware->storage pickup Arrange for Pickup by EHS or Licensed Vendor storage->pickup

Disposal Workflow for this compound

References

Safeguarding Your Research: A Comprehensive Guide to Handling D-Phenylalanine-d5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of specialized chemical compounds are paramount. This guide provides essential, immediate safety and logistical information for D-Phenylalanine-d5, ensuring the integrity of your research and the safety of laboratory personnel.

Immediate Safety and Handling Protocols

This compound is a stable, deuterium-labeled form of the amino acid D-phenylalanine. While extensive toxicological data for the deuterated form is not available, it should be handled with the same precautions as the non-labeled compound, treating it as a potentially hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound, particularly in its solid, powdered form:

PPE CategoryItemSpecification
Eye Protection Safety glasses with side-shieldsConforming to NIOSH (US) or EN 166 (EU) standards.[1]
Chemical safety gogglesRequired when there is a risk of splashing.
Hand Protection Nitrile glovesInspected before use and disposed of properly after.
Respiratory Protection N95 (US) respirator or equivalentUse in well-ventilated areas or under a fume hood.[2]
Body Protection Laboratory coatTo prevent skin contact.
Engineering Controls

To minimize exposure, this compound should be handled in a well-ventilated laboratory, preferably within a chemical fume hood, especially when working with the powdered form to avoid dust formation.[1]

Operational Plan: Step-by-Step Handling Procedure

  • Preparation : Before handling, ensure all necessary PPE is worn correctly. Prepare the workspace by clearing it of unnecessary items and ensuring easy access to waste disposal containers.

  • Weighing and Aliquoting : Conduct these procedures within a chemical fume hood to contain any airborne particles. Use appropriate tools (e.g., spatulas, weighing paper) and clean them thoroughly after use.

  • Dissolving : When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • Storage : Store this compound in a tightly sealed container in a cool, dry, well-ventilated place, away from strong oxidizing agents, acids, and bases.[3]

  • Spill Management : In case of a spill, avoid generating dust. Sweep up the solid material and place it in a suitable, closed container for disposal.[3]

Disposal Plan

All waste containing this compound, including contaminated lab supplies (e.g., gloves, weighing paper), should be disposed of as chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in regular trash.

Physical and Chemical Properties

PropertyValue
Molecular Formula C₉H₆D₅NO₂
Molecular Weight 170.22 g/mol
Melting Point 270-275 °C (decomposes)[2]
Form Solid

Experimental Workflow for Safe Handling

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don PPE prep_workspace Prepare Workspace prep_ppe->prep_workspace handling_weigh Weighing/Aliquoting (in Fume Hood) prep_workspace->handling_weigh Proceed to Handling handling_dissolve Dissolving handling_weigh->handling_dissolve post_storage Storage handling_dissolve->post_storage Proceed to Post-Handling post_cleanup Clean Workspace post_storage->post_cleanup disposal_waste Segregate Chemical Waste post_cleanup->disposal_waste Proceed to Disposal disposal_container Dispose in Labeled Container disposal_waste->disposal_container

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.